2-chloro-7-fluoroquinazolin-4(3H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-6-3-4(10)1-2-5(6)7(13)12-8/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBIFAMCRFPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653130 | |
| Record name | 2-Chloro-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107694-77-8 | |
| Record name | 2-Chloro-7-fluoro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107694-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-level overview of a robust and efficient three-step synthesis for 2-chloro-7-fluoroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. The synthesis commences with the widely available starting material, 2-amino-4-fluorobenzoic acid. The narrative emphasizes the chemical principles and mechanistic rationale behind each transformation, offering field-proven experimental protocols. The synthetic pathway involves an initial cyclization to form the quinazolinedione core, followed by a double chlorination, and culminates in a highly regioselective hydrolysis to yield the target compound. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pharmacologically relevant heterocycles.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic motif that constitutes the central framework of numerous biologically active compounds.[1] Its derivatives have garnered significant attention from medicinal and organic chemists due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2] Specifically, substituted quinazolinones are foundational to several FDA-approved drugs, most notably as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Iressa (Gefitinib) and Tarceva (Erlotinib) for cancer therapy.
The target molecule, this compound, serves as a versatile intermediate for the synthesis of more complex drug candidates. The chlorine atom at the 2-position acts as a functional handle for further modification via nucleophilic substitution, while the fluorine at the 7-position can enhance metabolic stability and binding affinity. The synthesis of this specific building block with high purity and yield is therefore a critical step in the discovery pipeline for novel therapeutics.
Strategic Overview of the Synthesis
The most reliable and frequently employed strategy for the synthesis of this compound is a three-step linear sequence starting from 2-amino-4-fluorobenzoic acid. This approach is advantageous due to the accessibility of the starting material and the generally high yields achieved in each step.
The logical flow of this synthesis is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthetic Procedures and Mechanistic Discussion
Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
Causality and Mechanistic Insight: The initial step involves the construction of the core heterocyclic system through the cyclization of 2-amino-4-fluorobenzoic acid. The use of urea serves as a safe and inexpensive source of the requisite carbonyl and amine functionalities. The reaction proceeds via an initial nucleophilic attack of the anthranilic acid's amino group on a urea molecule, followed by intramolecular cyclization and elimination of ammonia to form the stable six-membered pyrimidinedione ring.
Caption: Reaction pathway for the formation of the quinazolinedione intermediate.
Experimental Protocol: [3]
-
Combine 2-amino-4-fluorobenzoic acid (10 g, 0.064 mol) and urea (26 g, 0.43 mol) in a 250 mL three-necked flask equipped with a mechanical stirrer.
-
Heat the mixture with mechanical agitation at 160°C for 12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool slightly.
-
Carefully add a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by a 10% aqueous sodium hydroxide (NaOH) solution (10 g NaOH in 100 mL water) to dissolve the product and neutralize acidic byproducts.
-
Filter the solution. Transfer the filtrate to a beaker and slowly add dilute hydrochloric acid (HCl) while stirring to precipitate the product (pH adjustment to ~5-6).
-
Collect the white precipitate by filtration, wash thoroughly with water, and then with a saturated aqueous NaHCO₃ solution.
-
Dry the solid to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
Causality and Mechanistic Insight: This step converts the quinazolinedione, which exists in a stable keto-enol tautomeric equilibrium, into the highly reactive dichloro intermediate. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. The reaction proceeds through the formation of phosphate ester intermediates at the oxygen atoms of the tautomeric diol form, which are then displaced by chloride ions. A catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) or N,N-diethylaniline is often added to accelerate the reaction.[3][4]
Experimental Protocol: [3]
-
In a flask equipped with a reflux condenser and a stirring bar, suspend 7-fluoroquinazoline-2,4(1H,3H)-dione (2 g, 11 mmol) in phosphorus oxychloride (POCl₃, 10 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL or 6 drops).
-
Heat the mixture to reflux (approximately 110°C) and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Caution: Carefully and slowly pour the viscous residue onto a mixture of crushed ice and water (~100 mL) with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.
-
A brown precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash thoroughly with ice-cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 2,4-dichloro-7-fluoroquinazoline.
Step 3: Synthesis of this compound
Causality and Mechanistic Insight: The final transformation relies on the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position.[5] This enhanced reactivity is due to the electronic influence of the adjacent nitrogen atom (N3) and the overall electron distribution in the pyrimidine ring. By using a mild nucleophile like a dilute aqueous base under controlled temperature, a regioselective nucleophilic aromatic substitution (SNAr) occurs exclusively at the C4 position. The resulting 4-hydroxyquinazoline rapidly tautomerizes to the more stable 4(3H)-one amide form.
Experimental Protocol: (Adapted from a general procedure for 2,4-dichloroquinazolines[6])
-
Suspend 2,4-dichloro-7-fluoroquinazoline (e.g., 2.17 g, 10 mmol) in a 2% aqueous sodium hydroxide (NaOH) solution (15 mL) in a round-bottom flask.
-
Stir the suspension vigorously at room temperature for 3-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.
-
Upon completion, dilute the reaction mixture with water (30 mL). If any unreacted starting material is present, it can be removed by filtration at this stage.
-
Transfer the filtrate to a beaker and neutralize it by the dropwise addition of dilute acetic acid until precipitation is complete (pH ~6-7).
-
Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white precipitate by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or acetone/ethyl acetate) to obtain pure this compound.
Data Presentation and Summary
The following table summarizes the key parameters and expected outcomes for the synthesis.
| Step | Transformation | Starting Material | Key Reagents | Typical Yield | Product Name |
| 1 | Cyclization | 2-Amino-4-fluorobenzoic Acid | Urea | ~75%[3] | 7-Fluoroquinazoline-2,4(1H,3H)-dione |
| 2 | Chlorination | 7-Fluoroquinazoline-2,4(1H,3H)-dione | POCl₃, DMF (cat.) | ~85%[3] | 2,4-Dichloro-7-fluoroquinazoline |
| 3 | Selective Hydrolysis | 2,4-Dichloro-7-fluoroquinazoline | aq. NaOH | >80% (Est.) | This compound |
Characterization Data (Expected for Final Product):
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): Expect signals for the three aromatic protons and the N-H proton. The N-H proton will likely appear as a broad singlet downfield (>12 ppm). The aromatic protons will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, influenced by the fluorine atom.
-
¹³C NMR (DMSO-d₆): Expect signals for the 8 carbons of the quinazolinone core, with the C-F coupling visible for the fluorinated ring carbons. The carbonyl carbon (C4) should appear around 160-165 ppm.
-
Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ ≈ 199.02.
Conclusion
The described three-step synthesis provides a reliable and scalable pathway to this compound. The procedure leverages common and inexpensive starting materials and reagents. The key to the successful synthesis is the final, highly regioselective hydrolysis, which is grounded in the fundamental electronic properties of the dichloroquinazoline intermediate. The resulting product is a valuable building block, primed for further functionalization in the development of novel therapeutic agents.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2-chloro-7-fluoroquinazolin-4(3H)-one
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazolinone core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points allow for the precise spatial orientation of functional groups, enabling potent and selective interactions with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for conditions ranging from cancer to hypertension.
Within this important class of molecules, 2-chloro-7-fluoroquinazolin-4(3H)-one emerges as a particularly strategic building block. Its utility is primarily centered on the synthesis of targeted therapies, most notably ATP-competitive kinase inhibitors. The specific placement of the chloro and fluoro substituents is not arbitrary; the chlorine atom at the 2-position serves as an activated leaving group for nucleophilic substitution, while the fluorine atom at the 7-position often enhances metabolic stability and modulates the electronic properties of the aromatic system, thereby improving pharmacokinetic profiles and binding affinities. This guide provides a comprehensive overview of the synthesis, spectral characteristics, and chemical reactivity of this key intermediate, offering both theoretical understanding and practical protocols for its application in drug discovery.
Physicochemical and Structural Properties
A precise understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-7-fluoro-3H-quinazolin-4-one | - |
| CAS Number | 1107694-77-8 | - |
| Molecular Formula | C₈H₄ClFN₂O | [1] |
| Molecular Weight | 198.58 g/mol | - |
| Appearance | Expected to be a white to off-white solid | [2] |
| Melting Point | >280 °C (for a related nitro-chloro analog) | [2] |
| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMSO) | - |
Synthesis Pathway and Experimental Protocol
The most efficient and common synthesis of this compound is a multi-step process starting from commercially available 2-amino-4-fluorobenzoic acid. The strategy hinges on the initial construction of the quinazoline-dione ring, followed by chlorination and a regioselective hydrolysis.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
-
Rationale: This step builds the core heterocyclic system through a cyclization reaction. Urea serves as the source for the C2 carbonyl and N3 nitrogen atoms.
-
Procedure:
-
To a flask equipped with a mechanical stirrer, add 2-amino-4-fluorobenzoic acid (1.0 eq) and urea (4.0 eq).[3]
-
Heat the mixture to 160°C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture slightly and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Add 10% aqueous sodium hydroxide (NaOH) solution to dissolve the product as its salt.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and slowly acidify with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Collect the white solid by filtration, wash thoroughly with water, and dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione. This intermediate is often used in the next step without further purification.[4]
-
Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
-
Rationale: The hydroxyl groups of the dione tautomer are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃). N,N-diethylaniline acts as a base to neutralize the HCl generated.[4][5]
-
Procedure:
-
In a flask equipped with a reflux condenser, suspend 7-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, ~3-4 volumes).[4]
-
Slowly add N,N-diethylaniline (1.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 110-120°C) and maintain for 7-12 hours, until the reaction is complete (TLC monitoring).[4][6]
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Very slowly and carefully pour the residue onto a mixture of crushed ice and water with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford 2,4-dichloro-7-fluoroquinazoline as a solid.[4]
-
Step 3: Selective Hydrolysis to this compound
-
Rationale: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at C2.[7][8] This difference in reactivity allows for selective hydrolysis at C4 using mild basic conditions, replacing the C4-Cl with a hydroxyl group, which tautomerizes to the more stable keto form.
-
Procedure:
-
Suspend 2,4-dichloro-7-fluoroquinazoline (1.0 eq) in a 2% aqueous sodium hydroxide solution (~1.5 mL per gram of starting material).[9]
-
Stir the suspension vigorously at room temperature for 3 hours.
-
Dilute the reaction mixture with water and filter to remove any unreacted starting material.
-
Neutralize the filtrate with dilute acetic acid until precipitation is complete.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., acetone/ethyl acetate) to yield pure this compound.[9]
-
Spectral Characterization for Structural Elucidation
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[3][10][11]
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | - NH proton: A broad singlet expected around δ 11.0-12.5 ppm. - Aromatic protons: Three distinct signals in the aromatic region (δ 7.0-8.2 ppm). H-5 (doublet), H-6 (triplet of doublets), and H-8 (doublet of doublets) with characteristic J-couplings (JH-F and JH-H). The signal for H-8 will likely be the most downfield due to the anisotropic effect of the carbonyl group. |
| ¹³C NMR (DMSO-d₆) | - C4 (C=O): Expected around δ 160-162 ppm. - C2: Expected around δ 151-154 ppm. - C7: Carbon directly attached to fluorine will show a large one-bond coupling constant (¹JC-F ≈ 245-250 Hz) and a chemical shift around δ 160-165 ppm. - Other aromatic carbons will appear in the δ 110-150 ppm range, with smaller C-F couplings observable for C6 and C8. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 198, with an M+2 isotope peak at m/z 200 approximately one-third the intensity, characteristic of a single chlorine atom.[12][13] - Key Fragments: Loss of Cl (m/z 163), loss of CO (from M⁺-Cl, m/z 135), and other fragments corresponding to the cleavage of the pyrimidine ring. |
| IR (KBr) | - N-H stretch: A broad band in the range of 3100-3300 cm⁻¹. - C=O stretch (amide): A strong, sharp absorption band around 1670-1690 cm⁻¹.[14] - C=N stretch: Absorption in the 1610-1635 cm⁻¹ region.[15] - C-F stretch: A strong band typically found in the 1100-1250 cm⁻¹ region. |
Chemical Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the reactivity of the C2-chloro group, which serves as an excellent electrophilic site for Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanism of SNAr at the C2 Position
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the ring nitrogens and the carbonyl group sufficiently activates the C2 position for nucleophilic attack.
-
Addition Step: A nucleophile (e.g., an amine) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex .[8]
-
Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group, resulting in the formation of the substituted product.
Caption: Generalized mechanism for SNAr at the C2 position. (Note: DOT language cannot render chemical structures directly. This is a placeholder for a proper chemical diagram.)
Protocol 2: General Procedure for N-Arylation
This protocol describes a typical reaction to synthesize 2-anilino-7-fluoroquinazolin-4(3H)-one derivatives, which are precursors to many kinase inhibitors.
-
Rationale: The reaction couples the electrophilic quinazolinone core with a nucleophilic aniline. An appropriate solvent and sometimes a mild base are used to facilitate the reaction and scavenge the HCl byproduct.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol, THF, or dioxane.[5][16]
-
Add the desired substituted aniline (1.0-1.2 eq).
-
If required, add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) to act as an acid scavenger.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring completion by TLC.
-
Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2-(arylamino)-7-fluoroquinazolin-4(3H)-one derivative.
-
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex heterocyclic molecules. Its well-defined synthesis pathway and the predictable, regioselective reactivity of its C2-chloro group make it an indispensable tool for medicinal chemists. A thorough understanding of its chemical properties, spectral characteristics, and reaction mechanisms, as outlined in this guide, empowers researchers to efficiently construct libraries of novel quinazolinone derivatives, accelerating the discovery of next-generation therapeutic agents.
References
- 1. 2-Chloro-7-fluoroquinazoline | 956101-10-3 [m.chemicalbook.com]
- 2. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 3. scispace.com [scispace.com]
- 4. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. scienceready.com.au [scienceready.com.au]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-chloro-7-fluoroquinazolin-4(3H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential mechanisms of action of 2-chloro-7-fluoroquinazolin-4(3H)-one, a synthetic heterocyclic compound belonging to the quinazolinone class. As a Senior Application Scientist, the following narrative synthesizes current knowledge, proposes testable hypotheses, and details robust experimental protocols to elucidate its biological activity. The structure of this guide is designed to logically flow from the foundational understanding of the broader quinazolinone family to a focused investigation of this specific fluorinated derivative.
Part 1: Foundational Understanding and Hypothesized Mechanisms
The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2][3] The diverse biological targets of quinazolinone derivatives underscore the significant impact that substitutions on the core ring system can have on their mechanism of action.[4] The subject of this guide, this compound, possesses two key halogen substitutions—a chlorine atom at position 2 and a fluorine atom at position 7. These substitutions are not merely decorative; they are anticipated to significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.[5]
Given that this compound serves as a key intermediate in the synthesis of 4-anilinoquinazolines, which are potent tyrosine kinase inhibitors, a primary hypothesis is that it may exert its effects through the inhibition of protein kinases , particularly those implicated in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR).[6][7]
Furthermore, numerous quinazolinone derivatives have been reported to induce apoptosis in cancer cells through various intrinsic and extrinsic pathways.[2][6] Therefore, a second major hypothesis is that this compound triggers programmed cell death. This could occur through the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, or through the induction of cellular stress pathways.
A third, broader hypothesis is that the compound may exhibit anti-inflammatory or antimicrobial properties , consistent with the known activities of the quinazolinone class.[1][3][7]
This guide will focus primarily on the first two hypotheses related to anticancer activity, as they represent the most direct line of investigation based on the available structural information.
Part 2: Experimental Elucidation of the Mechanism of Action
To systematically investigate the hypothesized mechanisms of action of this compound, a multi-pronged experimental approach is proposed. The following protocols are designed to be self-validating, with each step providing a logical basis for the next.
Initial Cytotoxicity and Proliferation Assays
The foundational step is to determine the compound's effect on cell viability and proliferation across a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, and a non-cancerous control line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO (starting from a high concentration, e.g., 100 µM) and add to the cells. Include a vehicle control (DMSO only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Causality and Next Steps: A low IC50 value in cancer cell lines compared to the non-cancerous cell line would indicate selective cytotoxicity and justify proceeding with more detailed mechanistic studies.
Investigation of Apoptosis Induction
If the compound demonstrates cytotoxic activity, the next logical step is to determine if this is due to the induction of apoptosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Experimental Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells as described above, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins: Cleaved Caspase-3, Cleaved PARP, Bcl-2, and Bax. Use a loading control like β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.
Causality and Next Steps: An increase in the Annexin V-positive cell population and the detection of cleaved caspase-3 and cleaved PARP would strongly indicate apoptosis induction. A change in the Bax/Bcl-2 ratio would suggest the involvement of the mitochondrial pathway.
Kinase Inhibition Profiling
To test the hypothesis of kinase inhibition, a broad kinase panel screening is the most efficient initial approach.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).
-
Assay Principle: These services typically use in vitro assays with purified recombinant kinases and a generic substrate. Kinase activity is measured in the presence and absence of the test compound, often using radiometric or fluorescence-based detection methods.
-
Data Analysis: The service will provide data on the percentage of inhibition for a large panel of kinases at a fixed concentration (e.g., 10 µM).
Causality and Next Steps: Significant inhibition of specific kinases (e.g., >50%) will identify them as potential direct targets. Follow-up dose-response assays for the "hit" kinases should be performed to determine their IC50 values. If EGFR or other relevant tyrosine kinases are identified, further cellular assays to confirm target engagement are warranted.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Assay | Cell Line | Metric | Result |
| MTT Assay | A549 | IC50 (µM) | Hypothetical Value |
| MTT Assay | MCF-7 | IC50 (µM) | Hypothetical Value |
| MTT Assay | HEK293 | IC50 (µM) | Hypothetical Value |
| Kinase Screen | EGFR | % Inhibition @ 10 µM | Hypothetical Value |
| Kinase Screen | SRC | % Inhibition @ 10 µM | Hypothetical Value |
Visualizations
Diagram 1: Proposed Apoptotic Pathway
Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.
Diagram 2: Experimental Workflow for Mechanism of Action
Caption: A logical workflow for investigating the compound's mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eipublication.com [eipublication.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound|CAS 1107694-77-8 [benchchem.com]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 2-chloro-7-fluoroquinazolin-4(3H)-one
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-7-fluoroquinazolin-4(3H)-one
Foreword: The Quinazolinone Core in Modern Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, a privileged structure renowned for its broad spectrum of biological activities. Its rigid, bicyclic framework provides an excellent platform for introducing diverse functional groups, enabling fine-tuning of steric and electronic properties to achieve high-affinity binding to various biological targets. Within this important class of compounds, this compound has emerged as a particularly valuable synthetic intermediate. The strategic placement of its chloro and fluoro groups offers both metabolic stability and versatile handles for synthetic elaboration. This guide provides an in-depth exploration of the synthesis and multifaceted biological significance of this compound and its derivatives, offering field-proven insights for researchers in drug development.
Chemical Synthesis: From Precursor to Core Scaffold
The synthesis of this compound is a well-established process, typically commencing from 2-amino-4-fluorobenzoic acid. The rationale behind this synthetic route is its efficiency and the high purity of the resulting intermediate, which is critical for subsequent derivatization in drug discovery campaigns.
Synthetic Pathway Overview
The process can be conceptually broken down into two primary stages:
-
Cyclization: Formation of the core quinazoline dione ring system.
-
Chlorination: Introduction of the reactive chlorine atom at the 2-position, which serves as a key leaving group for nucleophilic substitution, and chlorination at the 4-position. Subsequent selective hydrolysis or reaction at the more reactive 4-position yields the final product or its precursors.
A common synthetic approach involves the cyclization of 2-amino-4-fluorobenzoic acid, followed by chlorination.[1][2]
Caption: General synthetic route for this compound.
Detailed Experimental Protocol: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
This protocol is adapted from established methodologies for the synthesis of the quinazoline dione intermediate.[2]
-
Reaction Setup: Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L) in a suitable reaction vessel equipped with a mechanical stirrer.
-
Acidification: Add acetic acid (80 ml) to the suspension.
-
Cyclizing Agent Addition: Prepare a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in water (800 ml). Add this solution dropwise to the reaction mixture under vigorous stirring.
-
Stirring: Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Basification: Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions, ensuring the temperature is controlled by external cooling if necessary.
-
Neutralization & Precipitation: Cool the mixture to room temperature. Carefully add concentrated hydrochloric acid (HCl) dropwise (approx. 1.2 L) until the pH of the mixture reaches ~4. Strong foaming will occur.
-
Isolation: The resulting precipitate is isolated by filtration, washed thoroughly with water, and air-dried to yield 7-fluoroquinazoline-2,4(1H,3H)-dione. The product is typically of sufficient purity for the subsequent chlorination step.
Note: The subsequent chlorination to 2,4-dichloro-7-fluoroquinazoline is achieved by refluxing the dione with phosphorus oxychloride (POCl₃), often with a base like N,N-diethylaniline.[2] Selective hydrolysis at the C4 position then yields the target this compound.[3]
Anticancer Activity: A Scaffold for Kinase Inhibition
The quinazolinone core is central to several FDA-approved tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[4] this compound serves as a key building block for 4-anilinoquinazoline derivatives that are potent inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR).[5] The presence of halogens can enhance the binding affinity of these compounds to their biological targets.[5]
Mechanism of Action: EGFR Signaling Blockade
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation, survival, and migration. Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation, thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.
In Vitro Cytotoxicity Data
While this compound is primarily an intermediate, its derivatives have shown significant anticancer activity. Studies on related 2-chloro-4-anilinoquinazoline derivatives demonstrate potent antiproliferative effects across various cancer cell lines.[4][6]
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Quinazoline-chalcone 14g | K-562 (Leukemia) | GI₅₀ | 0.622 | [4] |
| Quinazoline-chalcone 14g | HCT-116 (Colon) | GI₅₀ | 1.81 | [4] |
| Pyrimidodiazepine 16c** | 10 Cancer Cell Lines | LC₅₀ | >10x vs Doxorubicin | [6] |
| Hydrazone derivative 3h*** | Multiple lines | IC₅₀ | 0.79 - 4.20 | [7] |
*A derivative of 2-chloro-4-anilinoquinazoline. **A cyclocondensation product of a 2-chloro-4-anilinoquinazoline-chalcone. ***A 7-chloro-4-quinolinylhydrazone derivative.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Activity: A New Frontier Against Coronaviruses
Recent research has highlighted the potent antiviral activity of 2-aminoquinazolin-4(3H)-one derivatives, particularly those featuring the 7-chloro substitution, against deadly coronaviruses.[8][9] These findings underscore the scaffold's versatility and its potential for rapid adaptation to emerging infectious diseases.
Key Findings Against SARS-CoV-2 and MERS-CoV
Derivatives synthesized from the 7-chloroquinazolinone core have demonstrated remarkable potency in inhibiting viral replication in cell-based assays. The compound 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) emerged as a lead candidate with sub-micromolar activity against both SARS-CoV-2 and MERS-CoV, coupled with low cytotoxicity.[8]
| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 9g | SARS-CoV-2 | < 0.25 | > 25 | > 100 | [8] |
| 9g | MERS-CoV | < 1.1 | > 25 | > 22.7 | [8] |
| 39 * | SARS-CoV-2 | 4.2 | > 10 | > 2.38 | [9] |
| Remdesivir | SARS-CoV-2 | 7.6 | > 10 | > 1.32 | [9] |
*Compound 39 is 7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)quinazolin-4(3H)-one.
Caption: Workflow for antiviral drug screening and lead identification.
Protocol: Viral Infectivity Immunofluorescence Assay
This protocol, based on methods used to evaluate anti-SARS-CoV-2 agents, determines viral infectivity by detecting viral proteins in infected cells.[9]
-
Cell Culture: Seed Vero cells in 96-well plates and allow them to form a monolayer.
-
Infection: Prepare serial dilutions of the test compound. Pre-incubate the diluted compounds with a known titer of SARS-CoV-2 for 1 hour at 37°C.
-
Cell Treatment: Add the virus-compound mixture to the Vero cell monolayers and incubate for a period corresponding to the viral replication cycle (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cell membranes with a detergent like 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding with bovine serum albumin (BSA). Incubate the cells with a primary antibody specific to a viral protein (e.g., SARS-CoV-2 nucleocapsid protein).
-
Secondary Antibody: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Imaging and Analysis: Image the wells using a high-content imaging system. Quantify the number of fluorescent (infected) cells relative to the total number of cells (e.g., stained with DAPI for nuclei).
-
IC₅₀ Calculation: Determine the compound concentration that reduces the number of infected cells by 50% compared to the virus-only control.
Antibacterial Activity: Targeting Drug-Resistant Pathogens
The quinazolinone scaffold has also been successfully exploited to develop agents against multidrug-resistant bacteria. Specifically, 2-(amino)quinazolin-4(3H)-one derivatives bearing a 7-chloro substituent have been identified as potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).[3]
Structure-Activity Relationship (SAR) Insights
SAR studies revealed that the 7-chloro group on the quinazolinone core was critical for potent antibacterial activity. Further optimization at the 2-position, which is made possible by the reactivity of the 2-chloro intermediate, led to the discovery of highly potent analogs. Compound 6y , with a 3,4-difluorobenzylamine substitution at the 2-position, exhibited exceptional potency against the MRSA strain USA300 JE2.[3]
| Compound | 2-Position Substituent | S. aureus ATCC25923 MIC₅₀ (µM) | MRSA USA300 JE2 MIC₅₀ (µM) | Reference |
| 6l | 3,5-dichloroaniline | 1.0 | 0.6 | [3] |
| 6y | 3,4-difluorobenzylamine | 0.36 | 0.02 | [3] |
Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Bacterial Culture: Grow a fresh culture of the bacterial strain (e.g., MRSA USA300 JE2) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Inoculum Preparation: Dilute the bacterial culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a gateway to a vast chemical space of biologically potent molecules. Its strategic halogenation provides a foundation for developing high-affinity ligands, while the reactive 2-chloro position allows for the systematic exploration of structure-activity relationships. The successful derivatization of this core to yield potent anticancer, antiviral, and antibacterial agents demonstrates its profound utility in modern drug discovery. Future research will undoubtedly continue to leverage this versatile scaffold to address pressing therapeutic needs, from oncology to infectious diseases, solidifying the enduring legacy of the quinazolinone core in medicinal chemistry.
References
- 1. scispace.com [scispace.com]
- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound|CAS 1107694-77-8 [benchchem.com]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 2-chloro-7-fluoroquinazolin-4(3H)-one, represents a highly valuable and versatile intermediate. The presence of a fluorine atom at the 7-position often enhances metabolic stability and binding affinity, while the chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution, enabling extensive derivatization.[1] This guide provides an in-depth examination of the synthetic pathway to this key building block, starting from fundamental precursors and extending to the creation of pharmacologically relevant derivatives. We will explore the causal chemistry behind each step, present detailed, field-proven protocols, and discuss the strategic importance of this scaffold in modern drug discovery, including its application in the development of potent kinase inhibitors and antiviral agents.[2][3]
Part 1: Strategic Synthesis of the Core Intermediate: 7-Fluoroquinazoline-2,4(1H,3H)-dione
Retrosynthetic Analysis & Rationale
The most efficient and logical pathway to synthesize the target molecule, this compound, begins with a stable, easily accessible precursor: 7-fluoroquinazoline-2,4(1H,3H)-dione. This dione intermediate provides the foundational ring structure and the correct fluorine substitution pattern. The subsequent chemical manipulations will then focus on selectively transforming the two carbonyl groups to achieve the desired 2-chloro-4-oxo arrangement.
Caption: Retrosynthetic pathway for the target compound.
Key Starting Material: 2-Amino-4-fluorobenzoic Acid
The synthesis commences with 2-amino-4-fluorobenzoic acid (CAS 446-32-2), a commercially available and versatile building block.[4] Its structure contains the essential elements required for the quinazolinone core: an aniline amine for the first cyclization step and a carboxylic acid for the second, all correctly positioned on a fluorinated benzene ring. The quality of this starting material is paramount, as impurities can carry through and complicate subsequent steps.
Cyclization to the Dione Core
The formation of the 7-fluoroquinazoline-2,4(1H,3H)-dione ring is a robust and high-yielding reaction, typically achieved through condensation with urea or a urea equivalent.
Causality: This reaction proceeds via nucleophilic attack of the primary amine of the anthranilic acid onto a carbonyl carbon of urea. This is followed by an intramolecular cyclization where the newly formed urea nitrogen attacks the carboxylic acid, eliminating water and forming the stable, fused heterocyclic dione system. Heating is required to drive the dehydration and cyclization to completion.
Caption: Cyclization workflow to form the dione intermediate.
Experimental Protocol 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
-
Reagents & Equipment:
-
2-Amino-4-fluorobenzoic acid (1 equivalent)
-
Urea (3-5 equivalents)
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Stir bar
-
-
Procedure:
-
Combine 2-amino-4-fluorobenzoic acid and urea in the round-bottom flask. The use of excess urea ensures the reaction goes to completion and can act as a solvent at reaction temperature.
-
Heat the mixture under stirring to 150-160°C. The solids will melt and begin to react, with the evolution of ammonia gas.[2]
-
Maintain the reaction at this temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The mixture will solidify.
-
Add water to the flask and heat to boiling to dissolve any remaining urea. The desired dione product is typically insoluble in hot water.
-
Cool the suspension in an ice bath, and collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, followed by a cold non-polar solvent like diethyl ether or hexanes, to remove any organic impurities.
-
Dry the resulting white to off-white solid under vacuum. This product is often of sufficient purity (>95%) for the next step.
-
-
Self-Validation: The identity and purity of the 7-fluoroquinazoline-2,4(1H,3H)-dione can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp melting point is also a good indicator of purity.
Part 2: Selective Chlorination to this compound
This transformation is the most critical part of the synthesis and is achieved in a two-step sequence from the dione intermediate: a full dichlorination followed by a selective hydrolysis.
Step A: Dichlorination
Causality: The conversion of the dione to 2,4-dichloro-7-fluoroquinazoline is accomplished using a powerful chlorinating and dehydrating agent, typically phosphorus oxychloride (POCl₃).[2] POCl₃ reacts with the lactam and lactim tautomers of the dione. The oxygen atoms are converted into better leaving groups (phosphorylated intermediates), which are then displaced by chloride ions from the POCl₃, yielding the dichloro product.[5] A tertiary amine or DMF is often used as a catalyst or base to facilitate the reaction.
Step B: Selective Monohydrolysis
Causality: The key to obtaining the desired product lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C2 position. This is because the C4 position is analogous to an acyl chloride, making it highly electrophilic. By carefully controlling the reaction conditions—using a mild nucleophile like aqueous sodium hydroxide at room temperature—it is possible to selectively hydrolyze the C4-chloro group back to a carbonyl, leaving the C2-chloro group intact.[2]
Caption: Two-step conversion from dione to the final product.
Experimental Protocol 2: Synthesis of this compound
-
Reagents & Equipment:
-
7-Fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (10-15 volumes)
-
N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.1 equivalents) or a tertiary amine.
-
2M Sodium Hydroxide (NaOH) solution
-
Ice, water, and appropriate solvents for workup (e.g., ethyl acetate)
-
Reaction vessel suitable for corrosive reagents, with reflux condenser and gas trap (for HCl)
-
-
Procedure (Step A: Dichlorination):
-
Caution: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flask containing 7-fluoroquinazoline-2,4(1H,3H)-dione, add POCl₃ (10 volumes) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 110-115°C) and maintain for 4-6 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic quench.
-
The crude 2,4-dichloro-7-fluoroquinazoline will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Procedure (Step B: Selective Hydrolysis):
-
Suspend the crude, dry 2,4-dichloro-7-fluoroquinazoline in a suitable solvent (e.g., THF or ethanol).
-
Cool the suspension in an ice bath.
-
Slowly add 2M NaOH solution dropwise while monitoring the reaction by TLC. The goal is to consume the starting dichloro material without forming significant amounts of the fully hydrolyzed dione.
-
Once the reaction is complete (typically 1-2 hours at room temperature), acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.[2]
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
-
If necessary, purify the final product by recrystallization from a solvent such as ethanol or by column chromatography.
-
Part 3: Synthesis of Functionalized Derivatives via Nucleophilic Substitution
The this compound is an ideal precursor for diversification. The C2-chloro group is readily displaced by a variety of nucleophiles, most commonly amines, to generate libraries of compounds for biological screening.
Causality: This reaction is a classic nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazolinone ring system activates the C2 position for attack by nucleophiles. The reaction is typically driven to completion by heating in a polar aprotic solvent.
Caption: Derivatization via Nucleophilic Aromatic Substitution.
General Protocol 3: Synthesis of 2-Amino-7-fluoroquinazolin-4(3H)-one Derivatives
-
Reagents & Equipment:
-
This compound (1 equivalent)
-
Desired amine (primary or secondary, 1.1-1.5 equivalents)
-
Polar aprotic solvent (e.g., DMF, Isopropanol, t-Butanol)
-
Sealed reaction vial or flask with condenser
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in the reaction vessel.
-
Add the corresponding amine to the solution.
-
Heat the reaction mixture to 85-110°C for 4-18 hours. The reaction progress should be monitored by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water or an ice-water mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the final derivative by recrystallization or column chromatography to yield the desired compound for biological evaluation.
-
Part 4: Data Summary
| Compound Name | Starting Material(s) | Key Reagents | Typical Yield | Role in Synthesis |
| 7-Fluoroquinazoline-2,4(1H,3H)-dione | 2-Amino-4-fluorobenzoic acid, Urea | Heat | 75-92%[6] | Core heterocyclic scaffold |
| 2,4-Dichloro-7-fluoroquinazoline | 7-Fluoroquinazoline-2,4(1H,3H)-dione | POCl₃, DMF (cat.) | 80-90% | Activated intermediate for selective hydrolysis |
| This compound | 2,4-Dichloro-7-fluoroquinazoline | 2N NaOH | 50-60% (2 steps) | Target Intermediate for Derivatization |
| 2-Amino Derivatives | This compound | Various Amines | 50-90% | Final, pharmacologically active compounds |
Conclusion
The synthesis of this compound is a strategic and reproducible process that hinges on a few key transformations: the robust formation of a dione precursor, a full dichlorination, and a kinetically controlled selective hydrolysis. The resulting molecule is not an end in itself but a powerful platform for generating diverse libraries of bioactive compounds. The reliability of these protocols provides drug development professionals with consistent access to this crucial building block, accelerating the discovery of next-generation therapeutics.
References
- 1. This compound|CAS 1107694-77-8 [benchchem.com]
- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-7-fluoroquinazoline | 956101-10-3 | Benchchem [benchchem.com]
Spectroscopic Data for 2-chloro-7-fluoroquinazolin-4(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-7-fluoroquinazolin-4(3H)-one is a halogenated quinazolinone derivative of significant interest in medicinal chemistry. The quinazolinone scaffold is a core component of numerous biologically active compounds, and understanding the spectroscopic properties of its derivatives is crucial for structural elucidation, purity assessment, and the rational design of new therapeutic agents.[1][2] This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The predictions are based on the analysis of closely related analogs and established principles of spectroscopic interpretation.[3][4][5][6][7][8][9] Detailed experimental protocols for acquiring this data are also provided.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄ClFN₂O | [10] |
| Molecular Weight | 198.58 g/mol | [10] |
| CAS Number | 1107694-77-8 | [10] |
| Appearance | Predicted to be a white to off-white solid | General observation for similar compounds |
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. It is important to note that these are predicted values based on analogous compounds and theoretical principles. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |
| ~12.8 | br s | - | 1H | N3-H | The N-H proton of the lactam is typically deshielded and appears as a broad singlet.[3] |
| ~8.20 | dd | J = 8.8, 6.0 | 1H | H-5 | This proton is ortho to the carbonyl group and is expected to be the most deshielded of the aromatic protons. It will be a doublet of doublets due to coupling with H-6 and the fluorine at position 7.[11] |
| ~7.60 | ddd | J = 8.8, 2.4, 1.0 | 1H | H-6 | This proton is coupled to H-5 and H-8, and will also show a smaller coupling to the fluorine at position 7. |
| ~7.45 | dd | J = 10.0, 2.4 | 1H | H-8 | This proton is ortho to the fluorine atom and will show a larger coupling to the fluorine and a smaller coupling to H-6.[11] |
Molecular Structure and Proton Assignments:
Caption: Structure of this compound with proton assignments.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic structure.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~170 | C4 (C=O) | The carbonyl carbon of the lactam is highly deshielded.[8] |
| ~162 (d) | C7 | This carbon is directly attached to the highly electronegative fluorine atom, leading to a downfield shift and a large one-bond carbon-fluorine coupling (¹JCF). |
| ~154 | C2 | This carbon is attached to two nitrogen atoms and a chlorine atom, resulting in a significant downfield shift.[6] |
| ~149 | C8a | A quaternary carbon in an aromatic system, typically found in this region.[8] |
| ~128 | C5 | Aromatic CH carbon. |
| ~120 (d) | C6 | Aromatic CH carbon, with a smaller two-bond carbon-fluorine coupling (²JCF). |
| ~118 | C4a | Quaternary aromatic carbon. |
| ~115 (d) | C8 | Aromatic CH carbon, with a two-bond carbon-fluorine coupling (²JCF). |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron impact (EI) ionization is a suitable method.
| m/z | Relative Abundance | Assignment | Rationale |
| 198/200 | ~3:1 | [M]⁺ | The molecular ion peak. The characteristic 3:1 isotopic pattern for chlorine will be observed, with the M+ peak at m/z 198 (for ³⁵Cl) and the M+2 peak at m/z 200 (for ³⁷Cl).[12] |
| 170/172 | Variable | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion. |
| 163 | Variable | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 135 | Variable | [M-CO-Cl]⁺ | Subsequent loss of a chlorine radical after the loss of carbon monoxide. |
Predicted Mass Spectrometry Fragmentation Pathway:
Caption: Predicted fragmentation of this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound can be obtained using a KBr pellet.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3200-3000 | Medium | N-H stretch | The N-H stretching vibration of the lactam.[13] |
| ~3100-3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the aromatic ring.[14] |
| ~1680 | Strong | C=O stretch (Amide I) | The carbonyl stretching vibration is a very strong and characteristic absorption for quinazolinones.[8] |
| ~1620 | Medium | C=N stretch | Stretching vibration of the imine bond within the quinazoline ring.[13] |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | In-plane stretching vibrations of the aromatic ring. |
| ~1250 | Strong | C-F stretch | The carbon-fluorine bond stretch typically appears as a strong absorption in this region. |
| ~850 | Medium | C-Cl stretch | The carbon-chlorine bond stretch.[14] |
Experimental Protocols
High-quality and reproducible spectroscopic data are essential for accurate structural characterization. The following are standard protocols for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
Instrumentation:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[3]
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.[3]
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]
-
NMR Data Acquisition and Processing Workflow:
Caption: A generalized workflow for NMR analysis.
Mass Spectrometry (Electron Impact - EI)
-
Sample Introduction:
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
-
Instrumentation:
-
Use a mass spectrometer equipped with an electron impact (EI) ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The standard electron energy for EI is 70 eV.
-
-
Data Analysis:
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern of chlorine.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.[3]
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.[3]
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for this compound, based on a thorough analysis of related compounds and fundamental spectroscopic principles. The provided information on ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, along with detailed experimental protocols, serves as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related quinazolinone derivatives. While the presented data is predictive, it offers a strong foundation for the interpretation of experimentally acquired spectra.
References
- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4 ( 3 H )-one Derivatives OLAYINKA | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. iris.unica.it [iris.unica.it]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. dovepress.com [dovepress.com]
- 10. This compound|CAS 1107694-77-8 [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Prospective Crystal Structure of 2-chloro-7-fluoroquinazolin-4(3H)-one: A Roadmap for Synthesis, Crystallization, and Structural Elucidation
Abstract
2-chloro-7-fluoroquinazolin-4(3H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the development of targeted cancer therapies, particularly as a precursor to potent tyrosine kinase inhibitors.[1][2] Despite its significance, a definitive single-crystal X-ray structure of this compound has not been publicly reported. This technical guide provides a comprehensive framework for researchers and drug development professionals to synthesize, crystallize, and ultimately determine the three-dimensional structure of this molecule. By leveraging established methodologies for related quinazolinone analogs, this document outlines detailed protocols and predictive insights into the compound's structural features, underscoring the critical role of crystallographic analysis in modern, structure-based drug design.
Introduction: The "Privileged Scaffold" in Oncology Research
The quinazolinone ring system is recognized as a "privileged structure" in pharmacology, capable of binding to a diverse range of biological targets with high affinity.[3] Its derivatives are foundational to numerous approved drugs and clinical candidates, particularly in oncology.[2][4] The title compound, this compound, is of particular interest due to its strategic functionalization. The chlorine atom at the 2-position acts as an efficient leaving group for nucleophilic substitution, enabling the synthesis of diverse 4-anilinoquinazoline derivatives.[1] These derivatives are known to target critical protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]
Furthermore, the fluorine atom at the 7-position is not merely a passive substituent. Its high electronegativity and small size can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity with target receptors through favorable electrostatic and hydrophobic interactions.[5][6][7][8][9]
Understanding the precise three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions through single-crystal X-ray diffraction is the gold standard for structural elucidation.[10][11] This empirical data is invaluable for validating molecular models, understanding structure-activity relationships (SAR), and guiding the rational design of next-generation inhibitors with improved potency and selectivity. This guide provides the necessary theoretical and practical framework to achieve this goal.
Part 1: Proposed Synthesis and Crystallization Methodology
A robust and reproducible method for obtaining high-purity single crystals is the prerequisite for successful X-ray diffraction analysis. The following protocols are based on established synthetic routes for quinazolinone derivatives.[12][13][14][15]
Step-by-Step Synthesis Protocol
The synthesis of this compound can be efficiently achieved through a two-step process involving cyclization followed by chlorination.
-
Cyclization to form 7-fluoroquinazoline-2,4(1H,3H)-dione:
-
To a stirred suspension of 2-amino-4-fluorobenzoic acid (1 equivalent) in an appropriate solvent (e.g., tert-butanol), add urea or a cyanamide derivative (1.5 equivalents).[12][13]
-
The reaction mixture is heated under reflux (typically 60-110°C) for several hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is precipitated by adjusting the pH. The solid is collected by filtration, washed with water, and dried.
-
-
Chlorination to Yield this compound:
-
The dried 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃), which serves as both reagent and solvent.[12]
-
A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.
-
The mixture is heated to reflux (around 110°C) for 6-8 hours until the reaction is complete (monitored by TLC).
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water, leading to the precipitation of the crude product.
-
The solid is filtered, washed thoroughly with a saturated sodium bicarbonate solution and then water, and dried to yield the target compound.
-
Experimental Protocol for Single Crystal Growth
Growing diffraction-quality single crystals is often an empirical process requiring patience and screening of various conditions. The slow evaporation technique is a reliable starting point.
-
Solvent Selection: Screen for a solvent or solvent system in which the compound has moderate solubility. A mixture of a good solvent (e.g., ethanol, dichloromethane) and a poor solvent (e.g., hexane) is often effective.
-
Preparation: Dissolve a small amount of the purified this compound in the chosen solvent system in a clean vial. The solution should be near saturation.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once suitable crystals (clear, well-defined facets) have formed, carefully remove them from the mother liquor using a nylon loop and mount them for analysis.
Caption: Proposed workflow for synthesis and crystallization.
Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule.[16] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.[17]
Step-by-Step X-ray Crystallography Workflow
-
Mounting and Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a diffractometer (e.g., a Bruker APEX II area detector) and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations.[18]
-
The instrument directs a beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) at the crystal.[18]
-
A series of diffraction images are collected as the crystal is rotated through various angles.
-
-
Data Processing and Structure Solution:
-
The collected diffraction data are integrated and corrected for experimental factors to produce a reflection file.
-
The unit cell parameters and space group are determined from the diffraction pattern.
-
The structure is "solved" using direct methods or Patterson methods to obtain initial phases for the structure factors, which reveals the positions of most non-hydrogen atoms.
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental data using full-matrix least-squares techniques. This process optimizes the atomic coordinates, thermal parameters, and occupancies.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using metrics such as the R-factor and goodness-of-fit to ensure the model accurately represents the data.
-
References
- 1. This compound|CAS 1107694-77-8 [benchchem.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rigaku.com [rigaku.com]
- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. excillum.com [excillum.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 2-Chloro-7-fluoroquinazolin-4(3H)-one: A Privileged Scaffold for Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2-chloro-7-fluoroquinazolin-4(3H)-one, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will dissect its synthesis, elucidate its chemical properties and reactivity, and survey its application as a pivotal intermediate in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this versatile chemical scaffold.
Introduction: The Strategic Importance of the Quinazolinone Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] The quinazolinone scaffold is a premier example of such a framework.[2][3][4] This fused bicyclic heterocycle, comprising a benzene ring fused to a pyrimidine ring, is a cornerstone in the design of molecules with profound pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The stability of the quinazolinone nucleus, combined with its capacity for extensive chemical modification, allows for the fine-tuning of biological efficacy and pharmacokinetic profiles.[2][3]
Within this important class of compounds, This compound (CAS No. 1107694-77-8) has emerged as a particularly valuable building block.[6] The strategic placement of two key functional groups—a reactive chlorine atom at the 2-position and a fluorine atom at the 7-position—endows this molecule with unique properties. The 2-chloro group serves as an excellent leaving group for nucleophilic substitution, providing a direct handle for introducing diverse functionalities. The 7-fluoro group can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing binding affinity and improving pharmacokinetic parameters. This guide will delve into the synthesis and strategic application of this key intermediate.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and drug design. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1107694-77-8 | [7][8] |
| Molecular Formula | C₈H₄ClFN₂O | [8] |
| Molecular Weight | 198.58 g/mol | [8] |
| Appearance | Typically a solid | N/A |
| Synonyms | 2-chloro-7-fluoro-3H-quinazolin-4-one | [8] |
The structure is characterized by the planar quinazolinone ring system.[9] It exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. This equilibrium is crucial for its reactivity, particularly in chlorination reactions where the hydroxyl group of the lactim form is replaced.[10]
Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient route begins with 2-amino-4-fluorobenzoic acid.[11] The overall workflow involves a cyclization to form the core ring system, followed by a chlorination step.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative, self-validating system for the laboratory-scale synthesis.
Part A: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione (Intermediate)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzoic acid (1 equivalent) and urea (2-3 equivalents).
-
Heating: Heat the mixture to 180-190°C. The rationale here is to induce a condensation and cyclization reaction, where urea serves as the source for the additional nitrogen and carbonyl carbons of the pyrimidine ring. The reaction proceeds via a melt, eliminating the need for a high-boiling solvent.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC). The disappearance of the starting anthranilic acid indicates completion (typically 3-5 hours).
-
Work-up: Cool the reaction mixture. Add a hot aqueous solution of sodium hydroxide (10%) to dissolve the product. The resulting solution is filtered while hot to remove any insoluble impurities.
-
Precipitation & Isolation: Cool the filtrate in an ice bath and acidify with concentrated HCl or acetic acid until the pH is acidic. The desired intermediate, 7-fluoroquinazoline-2,4-dione, will precipitate as a solid.[11]
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product is typically of sufficient purity for the next step.
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl gas), suspend the 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Scientific Rationale: POCl₃ is a powerful chlorinating and dehydrating agent.[10] The reaction proceeds via the lactim tautomer of the quinazolinone. The DMF catalyst forms the Vilsmeier reagent in situ, which facilitates the conversion of the C4-keto group and the C2-hydroxyl group into chloro substituents. Subsequent hydrolysis or work-up selectively hydrolyzes the more reactive 4-chloro position back to a carbonyl, yielding the desired 2-chloro product.
-
Heating: Heat the mixture to reflux (approx. 110°C) for 4-6 hours.[11] The suspension should become a clear solution as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully cool the reaction mixture. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Isolation & Purification: The product will precipitate as a solid. Collect the solid by filtration, wash extensively with water until the filtrate is neutral, and then with a small amount of cold ethanol or isopropanol. Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol may be performed for higher purity.
Reactivity and Application as a Synthetic Intermediate
The primary utility of this compound lies in the reactivity of the 2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of amine, ether, or thioether functionalities. This is the cornerstone of its application in building libraries of potential drug candidates.
A prime example is its use in synthesizing 4-anilinoquinazoline derivatives, a class of compounds well-known as potent tyrosine kinase inhibitors.[6] The general reaction involves the displacement of the chlorine atom by an aniline derivative.
Caption: General reaction scheme illustrating the utility of the title compound.
This straightforward synthetic handle has been exploited to develop molecules with diverse biological activities.
Biological Significance and Therapeutic Potential of Derivatives
While the title compound is primarily an intermediate, its derivatives have shown significant promise in several therapeutic areas. The strategic combination of the quinazolinone core and the specifically placed substituents gives rise to potent and selective biological activity.
| Therapeutic Area | Example Derivative | Key Findings | Citation |
| Antiviral (SARS-CoV-2) | 7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)quinazolin-4(3H)-one | Showed potent anti-SARS-CoV-2 activity with an IC₅₀ of 4.2 μM, outperforming remdesivir in the reported assay. | [12] |
| Anticancer (Kinase Inhibitors) | 4-Anilinoquinazoline Scaffolds | The this compound is a key intermediate for potent inhibitors of tyrosine kinases like EGFR. | [6] |
| Antibacterial (MRSA) | 7-chloro-2-((3,4-difluorobenzyl)amino)quinazolin-4(3H)-one | While not a direct derivative, this analogous 7-chloro compound showed exceptional potency against MRSA (MIC₅₀: 0.02 µM). | [13] |
The fluorine atom at the 7-position is particularly noteworthy. It can participate in hydrogen bonding with biological targets, increase metabolic stability by blocking potential sites of oxidation, and enhance cell permeability, all of which are desirable properties in drug candidates.
Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategically designed tool for the modern medicinal chemist. Its synthesis is well-established, and its reactivity is predictable and versatile. The demonstrated success of its derivatives, particularly in the fields of oncology and virology, confirms the value of the quinazolinone scaffold and the strategic utility of its halogenated variants.
Future research will likely focus on expanding the diversity of nucleophiles used to displace the 2-chloro group, leading to novel derivatives with unique pharmacological profiles. Furthermore, the integration of this scaffold into more complex drug delivery systems and its application against emerging biological targets will continue to be fruitful areas of investigation. For any research team working on kinase inhibitors or other targeted therapies, mastering the chemistry of this intermediate is a critical step toward innovation and discovery.
References
- 1. 2-Chloro-7-fluoroquinazoline | 956101-10-3 | Benchchem [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-chloro-7-fluoroquinazolin- 4(3H)-one | 1107694-77-8 [chemicalbook.com]
- 8. This compound - CAS:1107694-77-8 - Sunway Pharm Ltd [3wpharm.com]
- 9. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Strategic Guide to Unveiling the Therapeutic Targets of 2-chloro-7-fluoroquinazolin-4(3H)-one
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This has led to the development of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[3][4][5] The specific compound, 2-chloro-7-fluoroquinazolin-4(3H)-one, incorporates key halogen substitutions that are known to enhance binding affinity and modulate pharmacological properties.[6][7] While direct studies on this molecule are emerging, its structural alerts point toward significant therapeutic potential. This in-depth guide provides a comprehensive, hypothesis-driven roadmap for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will detail a multi-pronged approach, combining predictive computational methods with robust experimental workflows, to elucidate its mechanism of action and accelerate its journey from a promising molecule to a potential clinical candidate.
Part 1: Hypothesis Generation: In Silico Target Prediction and Landscape Analysis
Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can build a strong, data-driven foundation for target hypotheses. The structural features of this compound, particularly the quinazolinone core and halogen substitutions, suggest a high probability of interaction with well-defined target families.
Rationale for Predicted Target Families
The quinazolinone scaffold is a known bioisostere for other heterocyclic structures that bind to ATP pockets in kinases and the nicotinamide-binding site in Poly (ADP-ribose) polymerases (PARP).[8][9]
-
Protein Kinases: A vast body of literature demonstrates that quinazoline derivatives are potent inhibitors of protein kinases, most notably Epidermal Growth Factor Receptor (EGFR).[7][10][11][12][13] The 4-anilinoquinazoline scaffold is the basis for approved drugs like gefitinib and erlotinib.[4] Furthermore, quinazolinones have been identified as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), suggesting broader activity across the kinome.[14][15]
-
Poly (ADP-ribose) Polymerases (PARP): The quinazolinone core has been successfully utilized as a bioisosteric replacement for the phthalazinone core of PARP inhibitors like olaparib.[9][16] In silico and in vitro studies confirm that quinazolinone derivatives can achieve high-affinity binding to the PARP active site.[5][8]
-
Bacterial Enzymes: The global challenge of antimicrobial resistance has spurred the investigation of novel scaffolds. Quinazolinones have shown potent antibacterial activity by targeting essential bacterial enzymes, including DNA gyrase and β-ketoacyl-ACP-synthase II (FabF).[17][18][19][20]
In Silico Screening Workflow
An effective computational approach involves a multi-step process to refine the list of potential targets.
Caption: Workflow for computational prediction of biological targets.
Step-by-Step Protocol: Inverse Virtual Screening and Docking
-
3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Inverse Virtual Screening (IVS): Submit the 3D structure to an IVS server (e.g., PharmMapper). This method screens the compound against a vast library of protein structures to identify potential binding pockets based on pharmacophore matching.
-
Target Prioritization: Analyze the IVS results, prioritizing targets from families known to interact with quinazolinones (kinases, PARPs).
-
Molecular Docking: Perform molecular docking of the compound into the active sites of the top-ranked targets using software like AutoDock Vina or Schrödinger Maestro. This predicts the binding conformation and estimates the binding affinity (docking score).
-
Binding Mode Analysis: Visualize the docked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and amino acid residues in the active site.
-
ADMET Profiling: Concurrently, use tools like SwissADME to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess its drug-likeness.
Hypothetical Prioritized Target List
Based on the literature for analogous compounds, an in silico screen would likely yield a prioritized list similar to the one below.
| Predicted Target | Target Class | Associated Disease Area | Rationale for Prioritization |
| EGFR (mutant & WT) | Protein Kinase | Oncology (NSCLC, etc.) | Strong precedent for quinazolinone core as EGFR inhibitors.[10][12] |
| PARP-1 / PARP-2 | DNA Repair Enzyme | Oncology (HR-deficient cancers) | Quinazolinone is a validated bioisostere for PARP inhibitors.[8][9][16] |
| CDK5 | Protein Kinase | Oncology, Neurodegeneration | Known allosteric binding site for quinazolinone analogs.[14][15] |
| VEGFR2 | Protein Kinase | Oncology (Angiogenesis) | Often co-inhibited by quinazoline-based kinase inhibitors. |
| DNA Gyrase (bacterial) | Topoisomerase | Infectious Disease | Established target for antibacterial quinazolinones.[19] |
| FabF (bacterial) | Fatty Acid Synthase | Infectious Disease | Novel target identified via ABPP for quinazoline derivatives.[18] |
Part 2: Unbiased Experimental Target Identification
While in silico methods provide strong hypotheses, experimental identification in a biological context is crucial for discovering both expected and novel targets. Affinity-based proteomics is a powerful, unbiased approach to "pull down" interacting proteins from a complex cellular lysate.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classic and effective technique involves immobilizing the small molecule to a solid support to capture its binding partners.[21][22][23] A critical prerequisite is the synthesis of an affinity probe—a version of the molecule with a linker at a position that does not disrupt its biological activity.
Caption: Experimental workflow for affinity-based target identification.
Protocol: Photo-Affinity Chromatography Pull-Down
This protocol utilizes a photo-reactive crosslinker to form a covalent bond between the probe and its target upon UV irradiation, enhancing the capture of transient interactions.[24]
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker arm terminating in a photo-reactive group (e.g., a diazirine) and an affinity tag (e.g., biotin). The linker should be attached at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for activity.
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) to ~80% confluency.
-
Harvest cells and prepare a native protein lysate using a mild lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA assay.
-
-
Probe Incubation:
-
To 1 mg of protein lysate, add the affinity probe to the desired final concentration.
-
As a negative control, add the probe plus a 100-fold excess of the original, unmodified this compound to a separate aliquot of lysate. This will be used to identify specific binders through competition.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Photo-Crosslinking:
-
Transfer the lysates to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to covalently link the probe to its target proteins.
-
-
Protein Capture:
-
Add streptavidin-coated magnetic beads to each lysate and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (at least 5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Excise the entire protein lane, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Compare the identified proteins between the probe-only sample and the competition control. True targets will be significantly depleted in the competition sample.
Part 3: Target Validation and Mechanistic Confirmation
Identifying a list of candidate proteins is only the first step. The next crucial phase is to validate these interactions and confirm that the compound engages the target in a cellular context, leading to a functional downstream effect.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for confirming that a drug binds to its target within intact, live cells.[3][25] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[4] This change can be quantified by heating cells to various temperatures and measuring the amount of soluble protein remaining.[1][26]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Plate cells (e.g., H1975 for EGFR mutant studies) and grow overnight. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 2-4 hours.
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler. Include a non-heated control at 4°C.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Quantify the amount of the specific target protein in the soluble fraction using Western blotting with a target-specific antibody.
-
-
Data Analysis:
-
Plot the band intensity for the target protein as a function of temperature for each drug concentration.
-
A positive result is a rightward shift in the melting curve in the presence of the drug, indicating thermal stabilization upon binding.
-
Biochemical Validation: Enzymatic Assays
Once a target is validated in cells, its functional inhibition must be quantified using in vitro biochemical assays.
Example Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: EGFR kinase, ULight™-poly-GT substrate, and a terbium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
In a 384-well plate, serially dilute this compound.
-
Add EGFR kinase to each well.
-
Initiate the kinase reaction by adding ATP and the ULight™-poly-GT substrate. Incubate at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody, which binds to the phosphorylated substrate.
-
-
Detection: Read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the amount of substrate phosphorylation.
-
Analysis: Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
| Compound | Target | IC₅₀ (nM) |
| Erlotinib (Control) | EGFR | 5 |
| This compound | EGFR | [Hypothetical Data] |
| Olaparib (Control) | PARP-1 | 1.5 |
| This compound | PARP-1 | [Hypothetical Data] |
Part 4: Deep Dive into High-Priority Target Pathways
Understanding the signaling context of a validated target is essential for predicting the compound's ultimate therapeutic effect and potential side effects.
Target Family: Receptor Tyrosine Kinases (e.g., EGFR)
EGFR is a transmembrane receptor that, upon binding ligands like EGF, dimerizes and autophosphorylates its tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and migration.[12] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity and thus shutting down these pro-growth signals.[25]
Caption: Inhibition of the EGFR signaling cascade.
Target Family: DNA Repair Enzymes (e.g., PARP-1)
PARP-1 is a key sensor of single-strand DNA breaks. Upon detecting damage, it synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, recruiting the DNA repair machinery. In cancers with defective homologous recombination (HR), such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of irreparable double-strand breaks during replication, resulting in cell death via synthetic lethality.
Caption: Mechanism of synthetic lethality via PARP inhibition.
Conclusion
The journey to elucidate the therapeutic targets of a promising compound like this compound requires a systematic and multi-faceted approach. This guide outlines a logical, efficient, and robust workflow that begins with building a strong set of hypotheses through in silico analysis. It then progresses to unbiased experimental target discovery using state-of-the-art proteomics, followed by rigorous validation of target engagement and function at both the cellular and biochemical levels. Based on the extensive evidence for the broader quinazolinone class, primary therapeutic targets are likely to be found within the protein kinase and PARP families, offering significant potential in oncology. Furthermore, the possibility of novel antibacterial or other unexpected activities remains, underscoring the importance of the unbiased screening phase. By following this comprehensive roadmap, researchers can effectively deconvolve the mechanism of action of this compound, paving the way for its strategic development as a next-generation therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound|CAS 1107694-77-8 [benchchem.com]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 9. ijmphs.com [ijmphs.com]
- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blockage of epidermal growth factor receptor by quinazoline tyrosine kinase inhibitors suppresses growth of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 18. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
in silico docking studies of 2-chloro-7-fluoroquinazolin-4(3H)-one
An In-Depth Technical Guide to In Silico Molecular Docking of 2-chloro-7-fluoroquinazolin-4(3H)-one with Epidermal Growth Factor Receptor (EGFR)
Executive Summary
The quinazolin-4(3H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, most notably as inhibitors of protein tyrosine kinases, which are critical regulators of cellular signaling pathways.[2][4][5] The Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family, is a well-validated target in oncology.[6][7] Its overexpression and aberrant activity are hallmarks of numerous cancers, leading to uncontrolled cell proliferation and survival.[7] Consequently, several FDA-approved drugs, such as gefitinib and erlotinib, are quinazoline-based EGFR inhibitors.[8][9]
This guide provides a comprehensive, step-by-step protocol for conducting an in silico molecular docking study of this compound, a representative novel derivative, against the ATP-binding site of the EGFR kinase domain. As a senior application scientist, this document moves beyond a simple listing of steps to explain the scientific rationale behind each choice, ensuring a robust and self-validating methodology. We will cover target selection and preparation, ligand construction, the docking simulation process, and the critical analysis of the results, grounding our protocol in established, peer-reviewed practices.
Part 1: The Scientific Premise and Strategic Foundation
The Quinazolin-4(3H)-one Scaffold: A Versatile Pharmacophore
The quinazolinone core is a bicyclic aromatic structure that serves as a rigid and versatile scaffold for presenting functional groups in a defined three-dimensional space. This structural feature allows for high-affinity interactions with various biological targets. Its derivatives are not only prominent as anticancer agents but have also been explored for their antimicrobial, anti-inflammatory, and antiviral activities.[10][11][12][13] The extensive body of research on quinazolinones provides a rich dataset of Structure-Activity Relationships (SAR), which informs the design of new, potentially more potent and selective therapeutic agents.[14]
Epidermal Growth Factor Receptor (EGFR): A Prime Target in Oncology
EGFR is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[7] In many types of cancer, including non-small-cell lung cancer (NSCLC) and breast cancer, EGFR is overexpressed or harbors activating mutations.[6][7] This leads to constitutive activation of downstream signaling pathways, promoting tumor growth and metastasis.[7] The intracellular kinase domain of EGFR contains an ATP-binding pocket that is the target for small-molecule inhibitors. By competitively binding to this site, quinazolinone-based inhibitors prevent ATP from binding, thereby blocking the autophosphorylation of the kinase and inhibiting its downstream signaling.[4] This makes the EGFR kinase domain an ideal and highly relevant target for our docking study.
Rationale for Docking this compound
The selection of this compound for this study is deliberate. The quinazolinone core provides the foundational structure known to bind to the EGFR hinge region. The substituents—a chlorine at position 2 and fluorine at position 7—are critical for modulating the compound's electronic properties and potential interactions within the binding pocket. Halogen atoms, particularly fluorine, can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.[15] This in silico study aims to predict how these specific substitutions influence the binding orientation and affinity of the molecule within the EGFR active site, providing a hypothesis for its potential as a novel EGFR inhibitor.
Part 2: A Validated Methodological Framework for Molecular Docking
This section details a rigorous, step-by-step protocol for the molecular docking simulation. The causality behind each step is explained to ensure the scientific integrity of the workflow.
Essential Software and Resources
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
Ligand Preparation Software: ChemDraw or similar for 2D structure drawing, and software like Avogadro for 3D optimization.
-
Molecular Docking Software: AutoDock Vina is a widely used and validated open-source program.
-
Target Preparation Software: AutoDock Tools (MGLTools) or UCSF Chimera.
-
Visualization and Analysis Software: PyMOL or BIOVIA Discovery Studio Visualizer.
Experimental Protocol: Target Protein Preparation
-
Obtain Crystal Structure: Download the X-ray crystal structure of the human EGFR kinase domain complexed with a known quinazoline inhibitor, such as erlotinib (PDB ID: 1M17), from the Protein Data Bank.
-
Rationale: Starting with a co-crystallized structure (a "holo" form) ensures the binding pocket is in a relevant, ligand-bound conformation. Using a structure with a similar ligand validates the docking protocol's ability to reproduce the known binding mode (re-docking).
-
-
Prepare the Protein: Load the PDB file into AutoDock Tools.
-
a. Remove Non-Essential Molecules: Delete all water molecules and the co-crystallized ligand (erlotinib).
-
Rationale: Water molecules can interfere with the docking algorithm unless their displacement is specifically being studied. The original ligand must be removed to make the binding site available for the new compound.
-
-
b. Add Polar Hydrogens: Add polar hydrogen atoms to the protein.
-
Rationale: PDB files often lack hydrogen atoms. Adding them is crucial for correctly defining hydrogen bond donors and acceptors, which are vital for accurate binding prediction.
-
-
c. Compute Charges: Calculate Gasteiger charges for the protein atoms.
-
Rationale: Assigning partial charges is necessary for the scoring function to calculate electrostatic interactions.
-
-
d. Save as PDBQT: Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
-
Experimental Protocol: Ligand Preparation
-
Create 2D Structure: Draw the 2D structure of this compound using chemical drawing software.
-
Convert to 3D and Optimize: Convert the 2D drawing into a 3D structure and perform an energy minimization using a force field like MMFF94.
-
Rationale: Energy minimization finds the lowest energy, most stable 3D conformation of the ligand. Docking an unstable, high-energy conformer would produce unreliable results.
-
-
Set Torsions: Define the rotatable bonds in the ligand using AutoDock Tools.
-
Rationale: This allows the docking program to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.
-
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
The Docking Simulation: Grid Generation and Execution
-
Define the Binding Site (Grid Box): Center the grid box on the position of the co-crystallized ligand (erlotinib) in the original PDB file. The size of the box should be large enough to encompass the entire binding site and allow for translational and rotational freedom of the ligand.
-
Rationale: The grid box defines the search space for the docking algorithm. Centering it on a known inhibitor's location focuses the computational effort on the active site, increasing efficiency and accuracy.
-
-
Configure and Run AutoDock Vina: Create a configuration file specifying the paths to the prepared protein and ligand (PDBQT files), the grid box coordinates and dimensions, and the exhaustiveness parameter (e.g., 16 or higher for more thorough searching). Execute the docking run from the command line.
-
Rationale: The exhaustiveness parameter controls the computational effort of the search. A higher value reduces the chance of missing the optimal binding pose at the cost of longer computation time.
-
Overall Docking Workflow Diagram
Caption: Workflow for the in silico molecular docking process.
Part 3: Analysis and Interpretation of Docking Results
The raw output of a docking simulation requires careful scientific interpretation to yield meaningful insights. This involves both quantitative and qualitative assessment.
Quantitative Assessment: Binding Affinity
AutoDock Vina provides a binding affinity score in kcal/mol for the top-predicted poses. A more negative value indicates a stronger, more favorable predicted binding interaction. As a self-validating step, it is crucial to dock a known reference compound (a positive control, like erlotinib) using the identical protocol.
Table 1: Hypothetical Docking Results for EGFR (PDB: 1M17)
| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Erlotinib (Reference) | -9.5 | ~150 nM |
| This compound | -8.8 | ~450 nM |
Rationale: The results in Table 1 suggest that while the reference compound shows a stronger binding affinity, our novel compound still demonstrates a significant predicted affinity for the EGFR active site, warranting further investigation.
Qualitative Assessment: Binding Mode and Key Interactions
The most critical part of the analysis is the visual inspection of the top-ranked binding pose using software like PyMOL or Discovery Studio. The goal is to determine if the ligand is positioned in a chemically sensible orientation and to identify the specific intermolecular interactions that stabilize the protein-ligand complex.
For quinazolinone-based EGFR inhibitors, the following interactions are considered canonical and are crucial for potent inhibition:
-
Hinge Region Hydrogen Bond: A hydrogen bond between the N1 atom of the quinazolinone ring and the backbone amide of Methionine 793 (Met793) in the hinge region of the kinase. This is the hallmark interaction for this class of inhibitors.
-
Hydrophobic Interactions: The quinazolinone ring and its substituents should occupy a hydrophobic pocket formed by residues such as Leucine 718 (Leu718), Valine 726 (Val726), Alanine 743 (Ala743), and Leucine 844 (Leu844) .
-
Gatekeeper Residue Interaction: Proximity to the "gatekeeper" residue, Threonine 790 (Thr790) , is also important.
Predicted Interaction Diagram
The following diagram illustrates a hypothetical, yet plausible, binding mode for this compound within the EGFR active site, based on the known interactions of similar inhibitors.
Caption: Predicted interactions of the ligand with key EGFR residues.
Part 4: Conclusions and Future Outlook
This in silico docking study predicts that this compound can bind favorably to the ATP-binding site of the EGFR kinase domain. The predicted binding affinity is comparable to known inhibitors, and the binding mode is consistent with the established mechanism of action for this inhibitor class, including the critical hydrogen bond with Met793.
It is imperative to recognize the limitations of molecular docking. These are predictive, computational models, not experimental results. The scoring functions are approximations and do not perfectly account for solvation effects or protein dynamics.
Therefore, the logical next steps are:
-
Chemical Synthesis: Synthesize this compound for experimental validation.[3][16]
-
In Vitro Enzymatic Assays: Test the synthesized compound's ability to inhibit EGFR kinase activity directly.
-
Cell-Based Assays: Evaluate the compound's anti-proliferative effects on cancer cell lines known to overexpress EGFR.
-
Further SAR Studies: Synthesize and test analogs to build a structure-activity relationship and optimize the lead compound.
This guide provides the foundational computational hypothesis upon which a successful, experimentally validated drug discovery project can be built.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, <i>in silico</i> and <i>in vitro</i> studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 14. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound|CAS 1107694-77-8 [benchchem.com]
- 16. scispace.com [scispace.com]
Methodological & Application
Application Notes & Protocols: Strategic Utilization of 2-Chloro-7-fluoroquinazolin-4(3H)-one in Modern Organic Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 2-chloro-7-fluoroquinazolin-4(3H)-one. This versatile heterocyclic compound is a cornerstone intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will move beyond simple procedural lists to explore the chemical rationale behind protocol design, offering field-proven insights into reaction optimization and mechanistic considerations. The protocols herein are presented as self-validating systems, supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Quinazolinone Scaffold
The quinazolin-4(3H)-one core is a privileged structure in medicinal chemistry, renowned for its presence in numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3] In the realm of oncology, the 4-anilinoquinazoline scaffold is particularly prominent, forming the backbone of several potent tyrosine kinase inhibitors (TKIs) that target signaling pathways crucial for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6]
This compound (Figure 1) is a highly valuable building block for constructing these complex molecules. Its strategic utility stems from two key structural features:
-
The 2-Chloro Group: This position acts as an excellent electrophilic site, primed for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. It serves as a versatile handle for introducing diverse chemical moieties.[4]
-
The 7-Fluoro Group: The incorporation of a fluorine atom at this position is a common strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of the final compound to its biological target.[4]
This guide will detail two primary synthetic transformations involving this intermediate: Nucleophilic Aromatic Substitution for C-N bond formation and Suzuki-Miyaura Cross-Coupling for C-C bond formation.
Figure 1: Structure of this compound
Synthetic Pathways and Core Applications
The reactivity of this compound allows for the synthesis of a vast library of derivatives. The two most critical and widely employed synthetic routes are detailed below.
Caption: Key synthetic transformations of this compound.
Application Protocol 1: Synthesis of 2-(Anilino)-7-fluoroquinazolin-4(3H)-ones via SNAr
This protocol details the nucleophilic aromatic substitution reaction, a cornerstone for synthesizing precursors to 4-anilinoquinazoline-based kinase inhibitors. The chlorine at the C-2 position is displaced by an amine nucleophile, typically a substituted aniline.
Mechanistic Rationale
The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the quinazolinone ring system, particularly the carbonyl group and ring nitrogens, activates the C-2 position towards nucleophilic attack. The aniline nitrogen attacks the electrophilic carbon, forming a negatively charged Meisenheimer intermediate. This intermediate is stabilized by resonance across the heterocyclic system. Subsequent elimination of the chloride leaving group re-aromatizes the ring and yields the final product.
Caption: Simplified workflow for the SNAr reaction mechanism.
Detailed Experimental Protocol
This procedure is a generalized method adapted from established syntheses of related structures.[7]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Nucleophile Addition: Add a suitable solvent such as isopropanol (IPA) or N,N-Dimethylformamide (DMF) to create a slurry (approx. 0.1-0.5 M concentration). Add the desired substituted aniline (1.1-1.5 eq.).
-
Expert Insight: Isopropanol is often a preferred solvent as the hydrochloride salt of the product frequently precipitates upon formation, simplifying purification. DMF can be used for less reactive anilines as it allows for higher reaction temperatures.
-
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and reflux (for IPA) or up to 120 °C (for DMF).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up and Purification:
-
If precipitation occurs: Cool the mixture to room temperature, and then further in an ice bath. Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol and then diethyl ether to remove impurities.
-
If no precipitation occurs: Cool the mixture, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Data Summary
| Entry | Aniline Nucleophile | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 3-chloro-4-fluoroaniline | IPA | Reflux | 3 | >90% |
| 2 | 4-methoxyaniline | IPA | Reflux | 4 | 85-95% |
| 3 | 3,5-difluoroaniline | DMF | 100 | 8 | 70-85% |
Note: Yields are representative and highly dependent on the specific substrate and reaction scale.
Application Protocol 2: C-2 Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the introduction of diverse aryl or heteroaryl substituents at the C-2 position of the quinazolinone core.[9][10]
Mechanistic Rationale
The reaction is a palladium-catalyzed cycle involving three key steps:[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the quinazolinone, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides.[12]
-
Transmetalation: A base (e.g., Na₂CO₃, K₃PO₄) activates the organoboron species (boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the C-C bond of the final product and regenerating the catalytically active Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This is a general procedure that often requires optimization based on the specific boronic acid used.[13]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 ratio). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst. Wash the organic phase with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or recrystallization.
Data Summary
| Entry | Boronic Acid | Catalyst / Ligand | Base | Solvent | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-90% |
| 2 | 4-pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 75-85% |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 70-85% |
Note: Yields are representative. Catalyst, ligand, and base screening is often necessary for optimal results.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex heterocyclic molecules. Its well-defined reactivity at the C-2 position allows for predictable and high-yielding transformations through fundamental reactions like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to leverage this key building block in the discovery and development of novel therapeutic agents. Mastery of these reactions is essential for unlocking the full potential of the quinazolinone scaffold in modern medicinal chemistry.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1107694-77-8 [benchchem.com]
- 5. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of 2-Chloro-7-fluoroquinazolin-4(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone framework is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These molecules exhibit a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4] The derivatization of the quinazolinone scaffold, particularly through the introduction of halogen substituents, has been a key strategy in the development of potent and selective therapeutic agents.[5] The 2-chloro-7-fluoroquinazolin-4(3H)-one core, in particular, serves as a crucial intermediate for creating novel drug candidates. The chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity.[5][6]
This document provides a detailed protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The described methodology is based on established synthetic routes, optimized for yield and purity.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-4-fluorobenzoic acid. The first step involves a cyclocondensation reaction to form the quinazolinone ring, followed by a chlorination step to introduce the reactive chlorine atom at the 2-position.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
This initial step involves the cyclization of 2-amino-4-fluorobenzoic acid with urea to form the core quinazolinone structure. This reaction is a well-established method for the formation of the quinazolinone ring system.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Amino-4-fluorobenzoic acid | 446-32-2 | 155.13 | 1.0 eq |
| Urea | 57-13-6 | 60.06 | 5.0 eq |
Procedure:
-
Combine 2-amino-4-fluorobenzoic acid and urea in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 150-160 °C with stirring. The reaction mixture will become a melt.
-
Maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, which will result in solidification.
-
Add water to the flask and break up the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted urea.
-
Dry the solid product in a vacuum oven to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione as a white to off-white solid.
Expert Insight: The use of a significant excess of urea drives the reaction towards completion. The high temperature is necessary to facilitate the cyclocondensation and removal of ammonia as a byproduct.
Part 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
The intermediate dione is then chlorinated to introduce chlorine atoms at both the 2 and 4 positions. This is a crucial step that activates the quinazolinone for subsequent selective hydrolysis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 7-Fluoroquinazoline-2,4(1H,3H)-dione | 162012-70-6 | 180.13 | 1.0 eq |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 10-15 vol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Catalytic |
Procedure:
-
In a fume hood, carefully add 7-fluoroquinazoline-2,4(1H,3H)-dione to a round-bottom flask containing phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, with stirring.[7] The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid to yield 2,4-dichloro-7-fluoroquinazoline.
Trustworthiness Check: The reaction with POCl₃ is highly exothermic and releases HCl gas. It is imperative to perform this step in a well-ventilated fume hood and to add the reaction mixture to ice slowly to control the quench. The Vilsmeier-Haack reagent, formed in situ from POCl₃ and DMF, is the active chlorinating species.[8]
Part 3: Selective Hydrolysis to this compound
The final step involves the selective hydrolysis of the dichloro intermediate. The chlorine at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position, allowing for the formation of the desired product.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2,4-Dichloro-7-fluoroquinazoline | 956101-10-3 | 217.03 | 1.0 eq |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.0 eq |
| Water | 7732-18-5 | 18.02 | Sufficient volume |
Procedure:
-
Suspend 2,4-dichloro-7-fluoroquinazoline in water in a round-bottom flask.
-
Add a 2 N aqueous solution of sodium hydroxide dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 5-6 with a dilute acid (e.g., 1M HCl).
-
A precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.[9]
Mechanistic Rationale: The greater reactivity of the C4-chloro group is attributed to the electronic effects of the adjacent nitrogen atom and the carbonyl group in the intermediate, which stabilize the transition state for nucleophilic attack at this position.
Caption: Key steps in the synthesis of this compound.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and the N-H proton of the quinazolinone ring.[10] |
| ¹³C NMR | The spectrum should show the expected number of carbon signals, including those for the carbonyl group and the carbon atoms attached to chlorine and fluorine.[10] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (198.58 g/mol ).[11] |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss of product during workup. | Increase reaction time or temperature. Ensure thorough washing to remove urea without dissolving the product. |
| Incomplete chlorination in Step 2 | Insufficient POCl₃ or reaction time. | Use a larger excess of POCl₃ and monitor the reaction by TLC until completion. Ensure the catalytic DMF is added. |
| Formation of di-hydrolyzed product in Step 3 | Excess NaOH or prolonged reaction time. | Carefully control the stoichiometry of NaOH and monitor the reaction closely by TLC to stop it once the starting material is consumed. |
| Purification challenges | Presence of starting materials or byproducts. | Recrystallization from an appropriate solvent system is often effective.[9] Column chromatography on silica gel may be necessary for highly impure samples. |
Conclusion
This protocol provides a reliable and detailed guide for the synthesis of this compound, a valuable building block in medicinal chemistry. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can efficiently produce this key intermediate for the development of novel quinazolinone-based therapeutic agents. The inherent reactivity of the 2-chloro substituent opens up a vast chemical space for the synthesis of diverse analog libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|CAS 1107694-77-8 [benchchem.com]
The Versatile Scaffold: 2-Chloro-7-fluoroquinazolin-4(3H)-one in Modern Medicinal Chemistry
Introduction: The Quinazolinone Core in Drug Discovery
The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties[1]. Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. The strategic introduction of a chlorine atom at the 2-position and a fluorine atom at the 7-position of the quinazolinone core creates 2-chloro-7-fluoroquinazolin-4(3H)-one, a highly versatile and valuable intermediate for the synthesis of potent and selective therapeutic agents. The chloro substituent at the C2 position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups to modulate biological activity and pharmacokinetic properties. The fluorine atom at the C7 position can enhance metabolic stability, improve binding affinity through favorable electronic interactions, and increase cell membrane permeability. This application note provides a comprehensive overview of the synthesis and applications of this compound in medicinal chemistry, with a focus on its role in the development of targeted cancer therapies.
Synthetic Protocols
The synthesis of this compound is a multi-step process that begins with commercially available 2-amino-4-fluorobenzoic acid. The following protocols provide a detailed, step-by-step methodology for the synthesis of the key intermediate and its subsequent derivatization.
Protocol 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
This protocol outlines the cyclization of 2-amino-4-fluorobenzoic acid with urea to form the quinazolinedione ring system.
Materials:
-
2-amino-4-fluorobenzoic acid
-
Urea
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, add 2-amino-4-fluorobenzoic acid (10 g, 0.064 mol) and urea (26 g, 0.43 mol).
-
Heat the mixture with mechanical agitation at 160°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture slightly.
-
Slowly add a saturated aqueous NaHCO3 solution, followed by a 10% NaOH solution (10 g of NaOH in 100 mL of water).
-
Filter the mixture and transfer the filter cake to a beaker.
-
Slowly add dilute HCl solution to the filter cake with stirring for 10 minutes.
-
Filter the resulting precipitate, wash with a saturated aqueous NaHCO3 solution, and dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione as a white solid (yield: 75%)[2].
Protocol 2: Synthesis of 2,4-dichloro-7-fluoroquinazoline
This protocol describes the chlorination of the quinazolinedione intermediate using phosphorus oxychloride.
Materials:
-
7-fluoroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl3)
-
N,N-diethylaniline
-
Ice water
Procedure:
-
In a fume hood, prepare a mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and POCl3 (500 ml).
-
Reflux the mixture overnight.
-
Remove the excess POCl3 by rotary evaporation.
-
Carefully pour the residue into a mixture of water and ice (~4L).
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 2,4-dichloro-7-fluoroquinazoline (yield: 94%)[3].
Protocol 3: Representative Derivatization via Nucleophilic Aromatic Substitution
This protocol provides a general method for the nucleophilic substitution of the chlorine atom at the 4-position of a dichloroquinazoline precursor with an aniline, a common step in the synthesis of kinase inhibitors.
Materials:
-
2,4-dichloro-7-fluoroquinazoline
-
Substituted aniline
-
N,N-diisopropylethylamine (DIPEA)
-
Dioxane
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, combine 2,4-dichloro-7-fluoroquinazoline (0.60 mmol), the desired substituted aniline (0.60 mmol), and DIPEA (2.18 mmol) in dioxane (6 mL).
-
Stir the mixture at 80°C for 12 hours under an inert atmosphere.
-
Monitor the reaction for the consumption of the starting material.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous Na2SO4.
-
Evaporate the solvent and purify the residue to obtain the 2-chloro-4-(arylamino)-7-fluoroquinazoline derivative[4].
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
This compound is a cornerstone in the development of kinase inhibitors for cancer therapy. The 4-anilinoquinazoline scaffold, readily accessible from this intermediate, is a well-established pharmacophore for potent inhibition of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5][6].
Targeting EGFR in Cancer Therapy
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis. Dysregulation of this pathway is a common feature in many cancers, making EGFR an attractive target for therapeutic intervention. Derivatives of this compound have been extensively explored as EGFR inhibitors.
The table below summarizes the in vitro antiproliferative activities of representative 7-fluoro-4-anilinoquinoline derivatives, which share a similar pharmacophore, against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1f | HeLa | 10.18 | [6] |
| BGC823 | 8.32 | [6] | |
| 2i | HeLa | 7.15 | [6] |
| BGC823 | 4.65 | [6] | |
| Gefitinib | BGC823 | >20 | [6] |
| Compound 24 | COLO-205 | 15.1 (GI50) | [7] |
| Gefitinib | - | 18.14 nM (EGFR-TK IC50) | [7] |
Targeting VEGFR-2 in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Quinazolinone derivatives derived from this compound have demonstrated potent anti-angiogenic activity by targeting the VEGFR-2 signaling pathway.
The following table presents the VEGFR-2 inhibitory activity and antiproliferative effects of some quinazolinone derivatives.
| Compound | VEGFR-2 IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 14b | 0.016 | Hep-G2 | low-micromolar | [8] |
| MCF-7 | low-micromolar | [8] | ||
| Sorafenib | 0.021 | - | - | [9] |
| 36a | 1.154 | MCF-7 | 1.963 | [10] |
| MDA-MB-231 | 3.48 | [10] | ||
| 38c | 0.664 | - | - | [10] |
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable building block in medicinal chemistry. Its strategic design, featuring a reactive chloro group and a beneficial fluoro substituent, has enabled the synthesis of a multitude of potent and selective kinase inhibitors. The straightforward and efficient synthetic routes to this intermediate and its derivatives make it an attractive starting point for drug discovery programs. The demonstrated success of quinazolinone-based compounds in targeting key signaling pathways in cancer, such as those mediated by EGFR and VEGFR-2, underscores the continued importance of this scaffold. Future research will likely focus on the development of novel derivatives with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance mechanisms. The exploration of this privileged scaffold is expected to yield new and effective therapies for a range of diseases, particularly in the field of oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Versatile Scaffold: 2-Chloro-7-fluoroquinazolin-4(3H)-one in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Core – A Privileged Structure in Medicinal Chemistry
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] This heterocyclic system is present in numerous natural products and has been successfully incorporated into a multitude of clinically approved drugs and investigational agents.[1][2] Among the various substituted quinazolinones, 2-chloro-7-fluoroquinazolin-4(3H)-one has emerged as a particularly valuable building block, especially in the development of targeted cancer therapies.
The strategic placement of the chloro and fluoro substituents on the quinazolinone ring system provides a unique combination of chemical reactivity and physicochemical properties. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. The fluorine atom at the 7-position can enhance metabolic stability, improve binding affinity through favorable interactions with target proteins, and modulate the overall electronic properties of the molecule.
These attributes make this compound a highly sought-after intermediate for the synthesis of potent enzyme inhibitors, particularly targeting the kinase family. This guide provides an in-depth exploration of this scaffold, offering detailed protocols for its synthesis and derivatization, insights into its application in drug discovery with a focus on tyrosine kinase inhibitors, and methodologies for the biological evaluation of its derivatives.
Chemical Properties and Synthesis of the Core Scaffold
The this compound scaffold, with the CAS number 1107694-77-8, is a fluorinated quinazolinone derivative that serves as a key intermediate in the synthesis of more complex bioactive molecules.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1107694-77-8 | [3][4] |
| Molecular Formula | C₈H₄ClFN₂O | [5] |
| Molecular Weight | 198.58 g/mol | [5] |
| Appearance | Typically a white to off-white solid | N/A |
Protocol 1: Synthesis of this compound
This protocol outlines a common synthetic route starting from 2-amino-4-fluorobenzoic acid. The procedure involves a cyclization reaction to form the quinazolinone ring, followed by chlorination.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione [6]
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-4-fluorobenzoic acid and urea.
-
Heat the mixture with mechanical agitation to 160°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 12 hours), cool the reaction mixture slightly.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction, followed by a 10% sodium hydroxide (NaOH) solution.
-
Filter the resulting solid and wash it with water.
-
Transfer the filter cake to a beaker and slowly add dilute hydrochloric acid (HCl) with stirring for 10 minutes to precipitate the product.
-
Filter the solid, wash with a saturated aqueous NaHCO₃ solution, and then with water.
-
Dry the solid to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione as a white solid.
Step 2: Synthesis of 2,4-dichloro-7-fluoroquinazoline
-
To a flask containing 7-fluoroquinazoline-2,4(1H,3H)-dione, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).[6]
-
Heat the mixture to 110°C and stir for 6 hours, monitoring the reaction by TLC.[6]
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-7-fluoroquinazoline.
Step 3: Selective Hydrolysis to this compound
-
Dissolve the crude 2,4-dichloro-7-fluoroquinazoline in a suitable solvent such as tert-butanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) and stir the mixture at a controlled temperature (e.g., 60-80°C).
-
The selective hydrolysis of the more reactive chlorine at the 4-position occurs. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid) to precipitate the product.[7]
-
Filter the solid, wash with water, and dry to obtain this compound.
Analytical Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the position of substituents.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Application in Drug Discovery: A Scaffold for Tyrosine Kinase Inhibitors
The this compound scaffold is a cornerstone in the development of tyrosine kinase inhibitors (TKIs), a class of targeted therapies that have revolutionized the treatment of various cancers.[8][9] Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these kinases is a common driver of cancer.[9]
The quinazolinone core mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases. The 2-chloro position allows for the introduction of various aniline derivatives at the 4-position, a key structural feature of many potent EGFR inhibitors like gefitinib and erlotinib.[8][10]
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and its inhibition by quinazolinone-based TKIs.
Protocol 2: Derivatization of the Scaffold - Synthesis of a 4-Anilinoquinazoline Derivative
This protocol describes a general procedure for the nucleophilic substitution of the chlorine atom at the 4-position with a substituted aniline, a crucial step in the synthesis of many TKIs.
Workflow for Derivatization
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
-
In a round-bottom flask, dissolve this compound and the desired substituted aniline in a suitable polar protic solvent, such as isopropanol or ethanol.[11]
-
The reaction can be carried out in the presence of an acid catalyst, such as a few drops of concentrated HCl, or by using the hydrochloride salt of the aniline.
-
Heat the reaction mixture to reflux (typically 70-120°C) and monitor its progress by TLC.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be partially evaporated, or the product can be precipitated by adding a non-polar solvent like hexane.
-
Collect the solid product by filtration, wash it with the reaction solvent or a suitable non-polar solvent, and dry it under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazolinone-based inhibitors is highly dependent on the nature and position of the substituents. The following table summarizes some general SAR trends for quinazolinone-based tyrosine kinase inhibitors.
Table 2: General Structure-Activity Relationship (SAR) for Quinazolinone-based TKIs
| Position of Substitution | Substituent Effect on Activity | Rationale | References |
| Quinazolinone C2 | Introduction of small alkyl or amino groups can modulate potency and selectivity. | The C2 position is often a key interaction point within the ATP-binding pocket. | [12][13] |
| Quinazolinone C6, C7 | Small, electron-withdrawing groups like fluorine or chlorine, or small electron-donating groups like methoxy, can enhance potency. | These substituents can influence the electronic properties of the quinazolinone ring and form specific interactions with the target kinase. The 7-fluoro group can improve metabolic stability. | [14] |
| 4-Anilino Phenyl Ring | Substitution with small, lipophilic groups (e.g., chloro, fluoro, methyl) at the meta and para positions is often beneficial. | These groups can occupy a hydrophobic pocket in the kinase active site, increasing binding affinity. | [14][15] |
Biological Evaluation of Quinazolinone Derivatives
Once synthesized, the novel quinazolinone derivatives must be evaluated for their biological activity. For potential anticancer agents targeting kinases, this typically involves in vitro enzyme inhibition assays and cell-based proliferation assays.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[3]
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure: [3]
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add the kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction. Incubate at the optimal temperature for the kinase (often 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Termination and Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics, particularly in the realm of oncology. Its synthetic accessibility and the tunable nature of its substitution patterns allow for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery endeavors.
Future research will likely focus on exploring new derivatization strategies to target other enzyme families and to address the ongoing challenge of drug resistance. The development of novel quinazolinone-based compounds with improved safety profiles and efficacy against a broader range of diseases remains a compelling and active area of investigation.
References
- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1107694-77-8 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analys ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07174C [pubs.rsc.org]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Radiolabeling of 2-chloro-7-fluoroquinazolin-4(3H)-one
Introduction:
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several targeted cancer therapies like gefitinib and erlotinib.[1][2][3] The specific derivative, 2-chloro-7-fluoroquinazolin-4(3H)-one, serves as a crucial intermediate in the synthesis of various bioactive molecules.[4][5][6] Radiolabeled versions of this compound are invaluable tools for researchers in drug development, enabling critical in vitro and in vivo studies such as metabolic profiling, pharmacokinetic analysis, and target engagement studies using techniques like Positron Emission Tomography (PET). This guide provides a detailed overview of potential methodologies for radiolabeling this compound with common radioisotopes, including protocols derived from established procedures for analogous structures.
Strategic Considerations for Radiolabeling
The choice of radionuclide and the position of the label within the molecule are dictated by the intended application. For PET imaging, short-lived positron emitters like Fluorine-18 (¹⁸F, t½ ≈ 110 min) or Carbon-11 (¹¹C, t½ ≈ 20 min) are preferred.[7][8] For metabolic studies, long-lived beta-emitters such as Carbon-14 (¹⁴C, t½ = 5730 years) or Tritium (³H, t½ = 12.3 years) are more suitable.[9][10]
The inherent structure of this compound offers several potential sites for radiolabeling. The native fluorine at the 7-position could be a target for ¹⁸F labeling, while the quinazolinone ring system itself can be constructed using ¹⁴C or ¹¹C labeled precursors. The chloro-substituent at the 2-position provides a reactive handle for introducing radiolabeled moieties.
Part 1: Labeling with Positron Emitters for PET Imaging
Fluorine-18 (¹⁸F) Labeling
¹⁸F is the most widely used radionuclide for PET due to its favorable decay characteristics and relatively long half-life, which allows for multi-step radiosynthesis and transport.[8][11][12] For this compound, two primary strategies for ¹⁸F-labeling can be envisioned: direct radiofluorination by isotopic exchange or, more practically, de novo synthesis using an ¹⁸F-labeled building block. Given the stability of the aryl-fluorine bond, direct nucleophilic substitution of the existing fluorine is challenging. A more viable approach involves the synthesis of an appropriate precursor for nucleophilic radiofluorination.
Protocol 1: Nucleophilic ¹⁸F-Radiofluorination via a Nitro Precursor
This protocol is adapted from methods used for the radiofluorination of activated aromatic systems.[11]
Workflow:
Caption: Workflow for ¹⁸F-labeling via a nitro precursor.
Step-by-Step Protocol:
-
Precursor Synthesis: Synthesize the nitro-precursor, 2-chloro-7-nitroquinazolin-4(3H)-one, starting from 2-amino-4-nitrobenzoic acid through cyclization and chlorination.
-
[¹⁸F]Fluoride Production and Activation: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of K₂CO₃ and Kryptofix 222 (K₂₂₂) in acetonitrile/water. Dry the mixture azeotropically.
-
Radiolabeling Reaction: Dissolve the 2-chloro-7-nitroquinazolin-4(3H)-one precursor (1-5 mg) in anhydrous DMSO. Add the activated [¹⁸F]fluoride/K₂₂₂ complex to the precursor solution. Seal the reaction vessel and heat at 120-160 °C for 15-20 minutes.
-
Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC system (e.g., C18 column) to isolate the [¹⁸F]-2-chloro-7-fluoroquinazolin-4(3H)-one.
-
Formulation and Quality Control: Collect the product fraction, remove the HPLC solvent under reduced pressure, and formulate in a suitable vehicle (e.g., saline with ethanol). Perform quality control checks including radiochemical purity (radio-TLC, analytical HPLC), specific activity, and residual solvent analysis.
| Parameter | Typical Value |
| Radiochemical Yield | 10-30% (decay-corrected) |
| Radiochemical Purity | >98% |
| Synthesis Time | 60-90 minutes |
Carbon-11 (¹¹C) Labeling
¹¹C-labeling offers the advantage of introducing the radiolabel without altering the chemical structure of the molecule.[7] The short half-life of ¹¹C necessitates rapid and efficient radiosynthesis.[7][13] A common strategy involves the use of small, reactive ¹¹C-synthons like [¹¹C]CO₂ or [¹¹C]CH₃I.[13][14]
Protocol 2: ¹¹C-Carbonylation for Ring Synthesis
This protocol involves the use of [¹¹C]CO₂ to construct the quinazolinone ring, adapted from established methods for ¹¹C-carbonyl insertions.[14][15]
Reaction Scheme:
Caption: Synthetic route for ¹¹C-labeling of the quinazolinone core.
Step-by-Step Protocol:
-
Precursor Synthesis: Prepare the precursor, 2-amino-4-fluoro-N-(trimethylsilyl)benzamide, from 2-amino-4-fluorobenzamide.
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[16]
-
¹¹C-Carboxylation: Trap the [¹¹C]CO₂ in a solution of the precursor in a suitable solvent (e.g., THF) containing a strong base (e.g., n-BuLi) at low temperature (-78 °C).
-
Cyclization and Chlorination: Warm the reaction mixture to room temperature to induce cyclization to [¹¹C]-2-hydroxy-7-fluoroquinazolin-4(3H)-one. Subsequently, add a chlorinating agent (e.g., POCl₃ or oxalyl chloride) and heat to convert the hydroxyl group to the chloride.
-
Purification and Formulation: Purify the crude product using semi-preparative HPLC. Formulate the final product and perform quality control as described in Protocol 1.
| Parameter | Typical Value |
| Radiochemical Yield | 5-15% (decay-corrected) |
| Radiochemical Purity | >95% |
| Synthesis Time | 40-50 minutes |
Part 2: Labeling with Beta-Emitters for Metabolic Studies
Carbon-14 (¹⁴C) Labeling
¹⁴C-labeling is the gold standard for ADME (absorption, distribution, metabolism, and excretion) studies.[9] The long half-life of ¹⁴C allows for complex multi-step syntheses.
Protocol 3: Synthesis with [¹⁴C]Urea
This approach introduces the ¹⁴C label into the C2 position of the quinazolinone ring.
Step-by-Step Protocol:
-
Starting Materials: 2-amino-4-fluorobenzoic acid and [¹⁴C]urea.
-
Cyclization: Heat a mixture of 2-amino-4-fluorobenzoic acid and [¹⁴C]urea in a high-boiling solvent (e.g., sulfolane) or in the absence of a solvent at elevated temperatures (180-200 °C). This will form [2-¹⁴C]-7-fluoroquinazoline-2,4(1H,3H)-dione.
-
Chlorination: Treat the resulting [2-¹⁴C]-7-fluoroquinazoline-2,4(1H,3H)-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) with a catalytic amount of DMF to yield [2-¹⁴C]-2,4-dichloro-7-fluoroquinazoline.
-
Selective Hydrolysis: Carefully hydrolyze the 4-chloro group to the 4-oxo group by treatment with a controlled amount of water or a mild base to yield [2-¹⁴C]-2-chloro-7-fluoroquinazolin-4(3H)-one.
-
Purification: Purify the final product by column chromatography or recrystallization.
-
Analysis: Confirm the structure and determine the radiochemical purity and specific activity using techniques such as NMR, MS, HPLC, and liquid scintillation counting.
Tritium (³H) Labeling
Tritiation is another common method for radiolabeling compounds for in vitro and preclinical studies. Catalytic tritium exchange is a widely used technique.
Protocol 4: Catalytic Tritium Gas Exchange
This method introduces tritium non-specifically at positions that are susceptible to exchange.
Step-by-Step Protocol:
-
Precursor: this compound.
-
Catalyst: A heterogeneous catalyst such as palladium on carbon (Pd/C).
-
Reaction: Dissolve the substrate in a suitable solvent (e.g., dioxane, ethanol). Add the catalyst and expose the mixture to tritium (³H₂) gas in a specialized apparatus. The reaction is typically stirred at room temperature for several hours.
-
Deprotection/Workup: After the reaction, the excess tritium gas is removed, and the catalyst is filtered off. The labile tritium is removed by repeated evaporation from ethanol or water.
-
Purification: The tritiated product is purified by HPLC to remove radiochemical impurities.
-
Analysis: The specific activity and radiochemical purity are determined by HPLC and liquid scintillation counting.
Part 3: Radioiodination
While the target molecule does not contain iodine, radioiodination can be achieved by first synthesizing an appropriate precursor, such as a stannyl or boronic acid derivative, at a suitable position on the quinazolinone ring. Radioiodination is a well-established technique in radiopharmaceutical chemistry.[17][18]
Protocol 5: Electrophilic Radioiodination of a Stannyl Precursor
This protocol would involve the synthesis of a tributylstannyl derivative of the quinazolinone, followed by electrophilic substitution with radioiodine.
Step-by-Step Protocol:
-
Precursor Synthesis: Synthesize a stannylated precursor, for example, 2-chloro-7-fluoro-6-(tributylstannyl)quinazolin-4(3H)-one, via a directed ortho-metalation/stannylation sequence.
-
Radioiodination: To a solution of the stannyl precursor in a suitable solvent, add the radioiodide (e.g., Na[¹²⁵I]) and an oxidizing agent (e.g., chloramine-T or Iodogen) to generate the electrophilic iodine species.
-
Reaction: Allow the reaction to proceed at room temperature for a short period (5-15 minutes).
-
Quenching and Purification: Quench the reaction with sodium metabisulfite and purify the radioiodinated product by HPLC.
-
Analysis: Characterize the product for radiochemical purity and specific activity.
Conclusion
The radiolabeling of this compound can be accomplished through various methods, depending on the desired radionuclide and the intended application. For PET imaging, ¹⁸F and ¹¹C labeling are the most relevant, typically requiring the synthesis of a suitable precursor for late-stage radioisotope incorporation. For metabolic and in vitro studies, ¹⁴C and ³H labeling offer robust options. The protocols outlined in this guide provide a foundation for researchers to develop specific and efficient methods for the radiosynthesis of this important chemical intermediate, thereby facilitating advancements in drug discovery and development. Each of these proposed methods will likely require optimization for this specific substrate to achieve optimal radiochemical yields and purities.
References
- 1. Radiolabeled EGFR TKI as predictive imaging biomarkers in NSCLC patients – an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 4. scispace.com [scispace.com]
- 5. This compound|CAS 1107694-77-8 [benchchem.com]
- 6. Cas 956101-10-3,2-Chloro-7-fluoroquinazoline | lookchem [lookchem.com]
- 7. State of art in 11C labelled radiotracers synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of carbon-14 and stable isotope labeled Censavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 13. Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. osti.gov [osti.gov]
- 16. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 17. Synthesis and biologic evaluation of a radioiodinated quinazolinone derivative for enzyme-mediated insolubilization therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular-docking-guided design, synthesis, and biologic evaluation of radioiodinated quinazolinone prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one
Welcome to the dedicated technical support center for the synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section provides in-depth solutions to specific problems that can arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is resulting in a very low yield, or in some cases, no this compound at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield is a frequent challenge in quinazolinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.[1]
-
Incomplete Cyclization: The formation of the quinazolinone ring is a critical step. Inadequate reaction temperature or time can lead to incomplete cyclization.
-
Causality: The cyclization of the intermediate formed from 2-amino-4-fluorobenzoic acid and a suitable C1 source (e.g., chloroacetonitrile or a precursor) is an intramolecular nucleophilic acyl substitution. This process is often kinetically slow and requires sufficient thermal energy to overcome the activation barrier.
-
Recommended Action: Gradually increase the reaction temperature in increments of 10°C while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC).[2] Prolonging the reaction time can also be beneficial. For thermally sensitive substrates, consider microwave-assisted synthesis, which can accelerate the reaction and often improve yields.[3]
-
-
Suboptimal Reagents and Starting Materials: The purity of your starting materials, particularly the 2-amino-4-fluorobenzoic acid, is paramount.
-
Causality: Impurities in the starting material can interfere with the reaction by consuming reagents, leading to side product formation, or poisoning catalysts if one is used.
-
Recommended Action: Ensure the 2-amino-4-fluorobenzoic acid is of high purity. If necessary, recrystallize it before use. Verify the quality and reactivity of your chlorinating agent (e.g., POCl₃, SOCl₂).
-
-
Presence of Water: Quinazolinone synthesis is sensitive to moisture.
-
Causality: Water can hydrolyze the reactive intermediates, such as the activated carboxylic acid or the chlorinated quinazolinone precursor, leading to the formation of undesired byproducts and a reduction in the yield of the target molecule.[1]
-
Recommended Action: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, making the purification of this compound difficult. What are the common side products and how can I minimize their formation?
Answer: The formation of side products is a common hurdle. Understanding the potential side reactions is key to mitigating them.
-
Formation of Benzoxazinone Intermediate: A common side product is the corresponding 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
-
Causality: This intermediate can form from the reaction of 2-amino-4-fluorobenzoic acid with an acetylating agent if one is used as a precursor to the C1 unit. Incomplete conversion to the quinazolinone will result in this impurity.[4][5]
-
Recommended Action: Ensure a sufficient excess of the nitrogen source (e.g., ammonia or an amine) is used to facilitate the ring-opening of the benzoxazinone and subsequent cyclization to the quinazolinone.[4]
-
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation.
-
Causality: High concentrations of reactants or excessively high temperatures can favor intermolecular reactions over the desired intramolecular cyclization.
-
Recommended Action: Employ a higher dilution of the reaction mixture. Consider adding the reactants portion-wise or via a syringe pump to maintain a low instantaneous concentration of the reactive species.
-
-
Over-chlorination or Unwanted Substitution: If the chlorination step is not well-controlled, other positions on the quinazolinone ring can be chlorinated.
-
Causality: Harsh chlorinating agents or prolonged reaction times at elevated temperatures can lead to a lack of selectivity.
-
Recommended Action: Use a milder chlorinating agent or perform the reaction at a lower temperature. Carefully monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is a reliable starting material and a general synthetic route for this compound?
A common and effective route starts with 2-amino-4-fluorobenzoic acid.[6] The synthesis generally proceeds in two key steps:
-
Cyclization: Reaction of 2-amino-4-fluorobenzoic acid with a suitable C1 source to form the quinazolinone ring. A common method involves reaction with urea to form 7-fluoroquinazoline-2,4(1H,3H)-dione.[7]
-
Chlorination: The resulting quinazolinone precursor is then chlorinated to yield this compound. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]
Q2: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[4]
-
Procedure: Spot the reaction mixture, the starting material, and a co-spot (a mixture of the reaction mixture and starting material) on a TLC plate.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
Q3: What are the best practices for the purification of this compound?
Purification is crucial to obtain a high-purity product.
-
Initial Work-up: After the reaction is complete, the crude product is often precipitated by pouring the reaction mixture into ice water.[2] The solid is then collected by filtration.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of acetone and ethyl acetate, is a highly effective method for purifying the crude product.[4][8]
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed.[4]
Q4: Are there any safety precautions I should be aware of when synthesizing this compound?
Yes, several safety precautions are essential:
-
Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Work in a fume hood and avoid sources of ignition.
-
Reaction Conditions: Some synthetic steps may require elevated temperatures and pressures, especially when using microwave reactors. Ensure your equipment is rated for the intended conditions.
III. Experimental Protocols & Data
Protocol 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
This protocol outlines the cyclization of 2-amino-4-fluorobenzoic acid with urea.[6][7]
Materials:
-
2-amino-4-fluorobenzoic acid
-
Urea
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-fluorobenzoic acid (1 equivalent) and urea (3 equivalents) in water.
-
Heat the mixture to reflux and stir for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to a pH of approximately 1-2 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.
Protocol 2: Synthesis of 2,4-dichloro-7-fluoroquinazoline
This protocol describes the chlorination of 7-fluoroquinazoline-2,4(1H,3H)-dione.[6]
Materials:
-
7-fluoroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (10 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2,4-dichloro-7-fluoroquinazoline.
Protocol 3: Selective Hydrolysis to this compound
This protocol details the selective hydrolysis of 2,4-dichloro-7-fluoroquinazoline.[8]
Materials:
-
2,4-dichloro-7-fluoroquinazoline
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2%)
-
Acetic acid
Procedure:
-
Suspend 2,4-dichloro-7-fluoroquinazoline (1 equivalent) in a 2% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture to remove any unreacted starting material.
-
Neutralize the filtrate with dilute acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.
Table 1: Optimization of Reaction Conditions for Quinazolinone Synthesis
The following table summarizes the impact of different catalysts, bases, and solvents on the yield of a generic quinazolinone synthesis, highlighting the importance of optimizing reaction parameters.[4]
| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | CuI (10) | DBU | DMSO | 85 |
| 2 | Cu₂O (10) | DBU | DMSO | 72 |
| 3 | CuI (10) | K₂CO₃ | DMSO | 65 |
| 4 | CuI (10) | DBU | DMF | 78 |
| 5 | CuI (10) | DBU | Toluene | 55 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported.[4]
IV. Visualizations
Diagram 1: General Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield issues.
V. References
-
Technical Support Center: Synthesis of Quinazolinone Derivatives - Benchchem. (URL: 1)
-
Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis - Benchchem. (URL: 4)
-
This compound - Benchchem. (URL: 9)
-
Optimization of solid phase synthesis of quinazolin-4-ones - Der Pharma Chemica. (URL: 5)
-
Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem. (URL: 2)
-
Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one - ResearchGate. (URL: --INVALID-LINK--)
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (URL: --INVALID-LINK--)
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization | ACS Omega. (URL: --INVALID-LINK--)
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - MDPI. (URL: --INVALID-LINK--)
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace. (URL: --INVALID-LINK--)
-
Synthesis of quinazolinones - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Different strategies for the synthesis of quinazolinones. - ResearchGate. (URL: --INVALID-LINK--)
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). - ResearchGate. (URL: --INVALID-LINK--)
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH. (URL: --INVALID-LINK--)
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PubMed Central. (URL: --INVALID-LINK--)
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (URL: --INVALID-LINK--)
-
2-(2-Arylvinyl)-7 -substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. (URL: --INVALID-LINK--)
-
CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents. (URL: --INVALID-LINK--)
-
JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents. (URL: --INVALID-LINK--)
-
2-Chloro-7-fluoroquinazoline | 956101-10-3 | Benchchem. (URL: --INVALID-LINK--)
-
2-Chloro-7-fluoro-3-methyl-quinazolin-4-one - PubChem. (URL: --INVALID-LINK--)
-
Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (URL: --INVALID-LINK--)
-
2-Chloroquinazolin-4(3H)-one - PMC - NIH. (URL: --INVALID-LINK--)
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - MDPI. (URL: --INVALID-LINK--)
-
WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl) - Google Patents. (URL: --INVALID-LINK--)
-
Synthesis and biological evaluation of 2-benzylaminoquinazolin-4(3 H)-one derivatives as a potential treatment for SARS-CoV-2 - PubMed. (URL: --INVALID-LINK--)
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (URL: --INVALID-LINK--)
-
4-Chloro-7-fluoro-2-methylquinazoline - MySkinRecipes. (URL: --INVALID-LINK--)
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scispace.com [scispace.com]
- 7. 2-Chloro-7-fluoroquinazoline | 956101-10-3 | Benchchem [benchchem.com]
- 8. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|CAS 1107694-77-8 [benchchem.com]
Technical Support Center: Purification of 2-chloro-7-fluoroquinazolin-4(3H)-one
Welcome to the technical support center for the purification of 2-chloro-7-fluoroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary and most effective methods for purifying this compound are recrystallization and washing. Recrystallization is particularly useful for removing impurities that have different solubility profiles from the desired product.[1][2] A thorough washing of the crude product can also be effective in removing residual acids, bases, and salts from the reaction mixture.[3] For highly impure samples or for obtaining material with very high purity (>99.5%), column chromatography may be employed, although this is often less practical for large-scale purifications.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
Based on available data and the purification of structurally similar compounds, several solvent systems can be effective. Acetic acid is a specifically mentioned solvent for recrystallization.[1] A mixture of acetone and ethyl acetate (e.g., in a 5:1 ratio) has also been successfully used for recrystallizing related 2-chloroquinazolin-4(3H)-ones.[2] The ideal solvent or solvent system should fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while leaving impurities dissolved in the mother liquor.
Q3: How can I assess the purity of my this compound sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the percentage purity of the compound, with a purity of ≥98% being a common benchmark.[1] To confirm the structural integrity of the purified material, spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for verifying the correct chemical structure and molecular weight.[1][4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: After the reaction work-up, my product is an off-white or brownish solid, not the expected white solid. What causes this discoloration and how can I fix it?
-
Causality: Discoloration in the crude product often arises from residual starting materials, reagents from the chlorination step (like phosphorus oxychloride), or polymeric byproducts formed during the reaction, especially if carried out at high temperatures.[3]
-
Solution:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution. The solution is then hot-filtered to remove the carbon, which will have adsorbed many of the colored impurities.
-
Thorough Washing: Ensure the crude solid is thoroughly washed with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any acidic impurities, followed by washing with water to remove any remaining salts.[3]
-
Recrystallization: A carefully executed recrystallization is often sufficient to yield a white to off-white solid.[1][2]
-
Problem 2: My yield is significantly lower than expected after recrystallization. What are the potential reasons and how can I improve the recovery?
-
Causality: Low recovery after recrystallization can be due to several factors:
-
Using an excessive amount of solvent, which keeps a significant portion of the product dissolved even after cooling.
-
Premature crystallization during hot filtration, leading to loss of product on the filter paper.
-
The crude material having a lower than expected purity to begin with.
-
-
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely.
-
Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be of lower purity and might require a separate recrystallization.
-
Problem 3: HPLC analysis of my purified product shows persistent impurities. What are the likely impurities and what is the best strategy to remove them?
-
Causality: Common impurities can include unreacted starting materials such as 2-amino-4-fluorobenzoic acid or its derivatives, and byproducts from the cyclization and chlorination steps.[3] For instance, if 2,4-dichloro-7-fluoroquinazoline is an intermediate, the corresponding 2,4-dihydroxy or 2-hydroxy-4-chloro species could be present.
-
Solution:
-
Acid/Base Washing: If the impurity is basic (e.g., an unreacted amine), washing the crude product with a dilute acid solution (e.g., 1 M HCl) can help remove it. Conversely, if the impurity is acidic (e.g., unreacted anthranilic acid), a wash with a dilute base (e.g., saturated NaHCO₃) is effective.[3]
-
Chromatography: If recrystallization and washing are insufficient, flash column chromatography is the next logical step. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from closely related impurities.
-
Purification Strategy Decision Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
References
- 1. This compound|CAS 1107694-77-8 [benchchem.com]
- 2. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one
Introduction
Welcome to the technical support guide for the synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one. This molecule is a critical intermediate in the development of various pharmaceutical agents, particularly tyrosine kinase inhibitors used in oncology.[1][2] Its successful synthesis with high purity is paramount for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during the synthesis. We will delve into the causality behind these issues and provide validated protocols for identification and mitigation.
The primary synthetic route involves the cyclization of 2-amino-4-fluorobenzoic acid with a cyanating agent, followed by chlorination. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield and purity.
Reaction Overview
The synthesis of this compound typically begins with 2-amino-4-fluorobenzoic acid, which undergoes cyclization to form 7-fluoroquinazoline-2,4(1H,3H)-dione.[3][4] This intermediate is then subjected to chlorination to yield the final product.
Below is a diagram illustrating the main synthetic pathway and key potential side reactions.
Caption: Main synthesis pathway and common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis and analysis of this compound.
Q1: My final product shows a significant amount of starting material, 7-fluoroquinazoline-2,4(1H,3H)-dione, by LC-MS. What went wrong?
A1: Incomplete Chlorination or Premature Hydrolysis
This is a frequent issue stemming from two primary causes: insufficient chlorination of the dione intermediate or hydrolysis of the intermediate 2,4-dichloro-7-fluoroquinazoline before the selective hydrolysis to the desired product can occur.
-
Causality: The chlorination step, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), converts the dione into the highly reactive 2,4-dichloro intermediate. If this reaction is incomplete due to insufficient reagent, low temperature, or short reaction time, the unreacted dione will persist.[5] Conversely, during workup, if the highly reactive 2,4-dichloro intermediate is exposed to water for too long or at an elevated temperature, it can hydrolyze back to the starting dione.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The chlorination reaction must be carried out under strictly anhydrous conditions to prevent premature hydrolysis.
-
Optimize Chlorination:
-
Increase the equivalents of the chlorinating agent (e.g., POCl₃).
-
Consider the use of a catalytic amount of a tertiary amine or DMF to facilitate the reaction.
-
Extend the reaction time or increase the temperature, monitoring by TLC or HPLC.
-
-
Controlled Workup: The quenching of the reaction mixture should be performed at a low temperature (e.g., by pouring onto ice) to control the hydrolysis of the 2,4-dichloro intermediate. The goal is to selectively hydrolyze the more reactive C4-chloro group while leaving the C2-chloro group intact.[6]
-
Q2: My ¹H NMR spectrum is complex, showing more aromatic signals than expected for the target molecule. What are these impurities?
A2: Presence of Dimeric Impurities or Tautomers
Unexpected signals in the NMR spectrum often point to the presence of side products like dimers or the existence of tautomeric forms in solution.[7]
-
Causality:
-
Dimerization: Under basic conditions, the N-H proton of the quinazolinone can be deprotonated, and the resulting anion can react with another molecule of this compound to form N-N or N-C linked dimers.[8][9]
-
Tautomerism: Quinazolinones can exist in keto-enol tautomeric forms.[7] The equilibrium between these forms can be influenced by the NMR solvent, leading to two sets of signals.[7]
-
-
Troubleshooting and Identification:
-
LC-MS Analysis: Use LC-MS to identify species with higher molecular weights corresponding to dimers.
-
NMR Solvent Study: Acquire NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe shifts in tautomeric equilibrium, which can help in assigning the peaks.[7]
-
Purification: If dimeric impurities are confirmed, purification by column chromatography or recrystallization is necessary. To prevent further dimerization, avoid strongly basic conditions during workup and storage.
-
Q3: I'm observing a peak in my LC-MS with a mass corresponding to the dichloro species, 2,4-dichloro-7-fluoroquinazoline. How can I remove it?
A3: Incomplete Selective Hydrolysis
The presence of 2,4-dichloro-7-fluoroquinazoline indicates that the selective hydrolysis of the C4-chloro group was not complete.
-
Causality: The conversion of the 2,4-dichloro intermediate to the final product relies on the higher reactivity of the C4-chloro group towards nucleophilic substitution (in this case, hydrolysis) compared to the C2-chloro group. If the hydrolysis conditions (e.g., time, temperature, pH) are insufficient, the dichloro intermediate will remain.
-
Troubleshooting Steps:
-
Controlled Hydrolysis: After the chlorination step, carefully control the addition of water or a dilute base during the workup.
-
Extended Reaction Time: Gently warm the reaction mixture after quenching to drive the selective hydrolysis to completion. Monitor the disappearance of the dichloro intermediate by TLC or HPLC.
-
Purification: If the dichloro impurity persists, it can often be separated from the more polar product by column chromatography.
-
Analytical Protocols for Impurity Identification
Accurate identification of impurities is crucial for process optimization. Advanced analytical techniques are indispensable for this purpose.[10][11][12]
Protocol 1: HPLC-MS Method for Impurity Profiling
This method is designed to separate the target compound from its key potential impurities.
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately polar quinazolinone derivatives.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for basic analytes by minimizing silanol interactions.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% to 95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Detection (MS) | ESI+, Full Scan (m/z 100-1000) | Electrospray ionization in positive mode is effective for ionizing quinazolinone derivatives.[14] A wide scan range captures potential dimers. |
| Injection Vol. | 2 µL | Standard volume for analytical HPLC. |
Expected m/z Values:
| Compound | Formula | Expected [M+H]⁺ |
| 2-Amino-4-fluorobenzoic acid | C₇H₆FNO₂ | 156.04 |
| 7-Fluoroquinazoline-2,4(1H,3H)-dione | C₈H₅FN₂O₂ | 181.04 |
| This compound | C₈H₄ClFN₂O | 199.00 |
| 2,4-Dichloro-7-fluoroquinazoline | C₈H₃Cl₂FN₂ | 216.97 |
| Dimer of Product | C₁₆H₇ClFN₄O₂ | 357.03 |
Protocol 2: ¹H NMR Sample Preparation and Analysis
NMR spectroscopy is essential for structural elucidation of the final product and any isolated impurities.[15][16]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7] DMSO-d₆ is generally a good solvent for quinazolinone derivatives and allows for the observation of exchangeable N-H protons.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If peak broadening is observed for the N-H proton, this is often normal due to chemical exchange.[7]
-
Perform a D₂O exchange experiment to confirm the N-H proton signal, which should disappear upon addition of a drop of D₂O.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC) if necessary for complex spectra or for the structural confirmation of unknown impurities.
-
Visualizing Analytical Workflows
The following diagram outlines the logical workflow for troubleshooting and identifying impurities.
Caption: A logical workflow for impurity identification and resolution.
References
- 1. This compound|CAS 1107694-77-8 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloro-7-fluoroquinazoline | 956101-10-3 | Benchchem [benchchem.com]
- 4. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of dimeric quinazolin-2-one, 1,4-benzodiazepin-2-one, and isoalloxazine compounds as inhibitors of amyloid peptides association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpharmsci.com [jpharmsci.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 15. ijpscr.info [ijpscr.info]
- 16. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Reaction Parameters for 2-Chloro-7-fluoroquinazolin-4(3H)-one
Welcome to the technical support guide for the synthesis and optimization of 2-chloro-7-fluoroquinazolin-4(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this key intermediate, providing in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound is typically a two-step process starting from 2-amino-4-fluorobenzoic acid. The first step is a cyclization to form the quinazolinone ring system, followed by a chlorination step to yield the final product. This guide is structured to address potential issues in both of these critical stages.
Part 1: Cyclization of 2-Amino-4-fluorobenzoic Acid to 7-Fluoroquinazolin-4(3H)-one
The initial and foundational step is the formation of the quinazolinone core. A common and effective method involves the reaction of 2-amino-4-fluorobenzoic acid with a C1 source, such as formamide or urea.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My cyclization reaction with 2-amino-4-fluorobenzoic acid and urea is resulting in a low yield of 7-fluoroquinazoline-2,4-diol. What are the critical parameters to investigate?
Answer: This is a common issue often related to reaction temperature, reaction time, and the purity of starting materials.
-
Causality: The reaction of an anthranilic acid with urea is a condensation reaction that proceeds through several intermediates.[3] Inadequate temperature can lead to incomplete reaction, while excessively high temperatures can cause decomposition of the starting material or the product. The reaction involves the evolution of ammonia, and ensuring its efficient removal can help drive the reaction to completion.
-
Troubleshooting Protocol:
-
Temperature Optimization: This reaction is typically performed at elevated temperatures. A good starting point is 160°C.[1] If the yield is low, consider a systematic evaluation of the temperature in the range of 150-180°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal temperature that provides a balance between reaction rate and decomposition.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. A typical reaction time is 12 hours with mechanical agitation.[1] Taking aliquots at different time points (e.g., 8, 12, 16 hours) for TLC analysis can help determine the optimal reaction duration.
-
Starting Material Purity: Ensure that the 2-amino-4-fluorobenzoic acid and urea are of high purity and are dry. Moisture can interfere with the reaction.
-
Work-up Procedure: The work-up is critical for isolating the product. After cooling, the reaction mixture is typically treated with a saturated aqueous NaHCO3 solution followed by a 10% NaOH solution.[1] The product is then precipitated by acidification with dilute HCl.[1] Ensure proper pH control during these steps to maximize precipitation and minimize the loss of the product, which has some solubility in both acidic and basic aqueous solutions.
-
Question 2: I am observing the formation of side products during the cyclization. What are these likely to be and how can I minimize them?
Answer: Side reactions in quinazolinone synthesis can be complex, but common culprits include self-condensation of the starting material or incomplete cyclization.[4]
-
Causality: At high temperatures, 2-amino-4-fluorobenzoic acid can undergo decarboxylation or form oligomeric species. If the reaction with urea is not efficient, these side pathways can become more prominent.
-
Mitigation Strategies:
-
Controlled Heating: Use a well-controlled heating mantle or oil bath to ensure a uniform and stable reaction temperature.
-
Efficient Mixing: Good agitation is crucial to ensure homogeneity and efficient heat transfer, minimizing localized overheating.[1]
-
Alternative Reagents: While urea is common, other C1 sources like formamide can be used.[2] The reaction with formamide is typically conducted at a lower temperature (125-130°C) and may offer a cleaner reaction profile in some cases.[2]
-
Part 2: Chlorination of 7-Fluoroquinazolin-4(3H)-one
The second critical step is the conversion of the intermediate, which exists in the tautomeric form 7-fluoroquinazoline-2,4-diol, to the target this compound. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl3).[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: My chlorination of 7-fluoroquinazoline-2,4-diol with POCl3 is giving a low yield and a dark, viscous crude product. How can I improve this?
Answer: The chlorination of quinazolinones is a sensitive reaction. Low yields and tar formation are often due to suboptimal temperature control, reaction time, and the work-up procedure.
-
Causality: Phosphorus oxychloride is a strong dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride.[5] Elevated temperatures for prolonged periods can lead to extensive decomposition and the formation of polymeric byproducts. The lactam-lactim tautomerism of the quinazolinone ring is key to this reaction.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the chlorination step.
-
Detailed Protocol:
-
Reaction Setup: A mixture of 7-fluoroquinazoline-2,4-diol, phosphorus oxychloride (POCl3), and a catalytic amount of N,N-dimethylformamide (DMF) is heated.[1]
-
Temperature Control: The reaction is typically heated to reflux at around 110°C for approximately 6 hours.[1] It is crucial to monitor the reaction by TLC. Over-refluxing can lead to decomposition.
-
Work-up: This is a critical step. After the reaction is complete (as indicated by TLC), the mixture should be cooled and concentrated under reduced pressure to remove excess POCl3. The resulting viscous oil is then quenched by slowly adding it to ice water with vigorous stirring.[1] This process is highly exothermic and must be done carefully in a well-ventilated fume hood.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with ice-water to remove any remaining acids, and then dried.[1] A final wash with a saturated aqueous NaHCO3 solution can also be beneficial.[1]
-
Question 4: I am having difficulty with the purification of the final product, this compound. What are the recommended methods?
Answer: Purification can indeed be challenging due to the nature of the compound and potential impurities.
-
Causality: The crude product may contain unreacted starting material, hydrolyzed product (back to the diol), or polymeric byproducts from the chlorination step. The choice of purification method depends on the nature and quantity of these impurities.
-
Purification Strategies:
| Method | Application | Pros | Cons |
| Recrystallization | For crude product with good initial purity (>85%) | Can provide high purity material. | May result in significant loss of yield if the compound is highly soluble in the chosen solvent. |
| Column Chromatography | For complex mixtures or to isolate small quantities of high-purity material. | Excellent for separating closely related compounds. | Can be time-consuming and requires significant solvent usage for large-scale purification. |
| Washing/Trituration | To remove minor, more soluble impurities. | Simple, fast, and can significantly improve purity with minimal loss of product. | Not effective for removing impurities with similar solubility to the product. |
-
Recommended Solvents for Recrystallization: A mixture of ethyl acetate and hexanes is often a good starting point. Experiment with different solvent ratios to optimize recovery and purity.
References
Technical Support Center: Degradation Pathways and Stability Testing of 2-chloro-7-fluoroquinazolin-4(3H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-chloro-7-fluoroquinazolin-4(3H)-one. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this important synthetic intermediate. Understanding its stability and degradation profile is critical for process optimization, analytical method development, and ensuring the quality of downstream active pharmaceutical ingredients (APIs).
This guide provides a framework based on established chemical principles of the quinazolinone scaffold and regulatory expectations for stability testing.[1] While specific degradation data for this exact molecule is not extensively published, the pathways described herein are predicted based on the known reactivity of related chloroquinazolines and general principles outlined in ICH guidelines.[2][3]
Part 1: Predicted Degradation Pathways
The structure of this compound contains several reactive sites susceptible to degradation under stress conditions. The primary points of lability are the C2-chloro substituent and the pyrimidine ring.
Key Susceptibilities:
-
Hydrolysis: The C2-chloro group is an electrophilic center, making it susceptible to nucleophilic attack by water or hydroxide ions. This is predicted to be the most significant degradation pathway under aqueous acidic and basic conditions.
-
Oxidation: The electron-rich pyrimidine ring, particularly the nitrogen atoms, can be targeted by oxidative species, potentially leading to N-oxide formation or ring-opening.[4][5]
-
Photolysis: Exposure to UV light can induce homolytic cleavage of the carbon-chlorine bond, initiating radical-mediated degradation pathways that can be complex and lead to numerous minor products.[6]
The diagram below illustrates the most probable primary degradation pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for an intermediate like this?
A forced degradation study, also known as stress testing, is a regulatory requirement designed to identify the likely degradation products of a drug substance.[1] For an intermediate, this data is crucial for several reasons:
-
Method Development: It helps develop and validate a stability-indicating analytical method (typically HPLC) that can separate the parent compound from all potential impurities and degradants.[2]
-
Process Control: Understanding how the molecule degrades helps in defining robust manufacturing process parameters (e.g., pH, temperature limits) to prevent impurity formation.
-
Impurity Tracking: It identifies potential degradants that could carry over into the final API, which require characterization and safety qualification.
Q2: What level of degradation should I target in my experiments?
According to ICH Q1A(R2) guidelines, the goal is to achieve a target degradation of 5-20%.[2] Degradation below 5% may not generate sufficient levels of degradants for reliable detection and characterization. Conversely, degradation above 20% can lead to secondary and tertiary degradation products, complicating the identification of primary pathways.[7]
Q3: How does the 7-fluoro substituent affect stability?
The fluorine atom at the C7 position is a strong electron-withdrawing group. This has two main effects:
-
Increased Acidity: It increases the acidity of the N3-H proton, which could affect its solubility and reactivity in basic media.
-
Electronic Shielding: It electronically deactivates the fused benzene ring, making it less susceptible to electrophilic attack compared to the unsubstituted quinazolinone core. However, the primary degradation sites (C2-Cl and the pyrimidine ring) remain the most probable targets.
Part 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your stability studies.
| Problem / Observation | Potential Cause(s) | Troubleshooting Steps & Rationale |
| "My parent peak is decreasing, but no new peaks are appearing in the chromatogram." | 1. Degradant is not UV-active.2. Degradant is insoluble and has precipitated out of solution.3. Degradant is highly polar and is not eluting from the reversed-phase column.4. Degradant is highly non-polar and is irreversibly adsorbed to the column. | 1. Use a Mass Spectrometer (LC-MS): A mass detector can identify non-chromophoric products. 2. Check for Precipitate: Visually inspect your stressed samples. If cloudy, centrifuge and analyze the supernatant. Try dissolving the precipitate in a stronger solvent to confirm its identity.3. Modify HPLC Method: Run a gradient with a higher aqueous content at the start (e.g., 95% water) to elute polar compounds. Check for peaks near the solvent front.4. Mass Balance Calculation: Ensure the total peak area (parent + degradants) remains constant. A poor mass balance often points to non-eluting or non-detectable products. |
| "I see a major new peak in my acid and base hydrolysis samples. Is it the same compound?" | It is highly likely the same hydrolytic product: 2-hydroxy-7-fluoroquinazolin-4(3H)-one. The chloro group is readily displaced by water (acid-catalyzed) or hydroxide (base-mediated). | 1. Co-injection: Mix the acid-stressed and base-stressed samples and inject them. If you see a single, sharp peak for the degradant, it confirms they are the same compound.2. LC-MS Analysis: Determine the mass of the degradant. The expected product will have a molecular weight corresponding to the replacement of -Cl (35.5 Da) with -OH (17.0 Da), a net loss of ~18.5 Da. |
| "My oxidative degradation sample (using H₂O₂) shows multiple small peaks and a poor mass balance." | Oxidative degradation can be non-specific, leading to ring-opening and the formation of small, highly polar, and potentially non-UV active fragments.[4] Hydrogen peroxide can also degrade into water and oxygen, making the reaction kinetics variable. | 1. Reduce Stress: Lower the concentration of H₂O₂ (e.g., from 3% to 0.5%) or reduce the exposure time/temperature to target the 5-20% degradation window and favor primary degradants.2. Use a Different Oxidant: Consider a milder oxidant like AIBN (azobisisobutyronitrile) for radical-induced oxidation if a specific pathway needs to be explored.3. Focus on Major Degradants: In complex profiles, focus on identifying and tracking the major, consistently formed degradation products. |
| "My photostability sample looks yellow, and the chromatogram is very complex." | Photolytic degradation often proceeds via radical mechanisms, which can lead to a multitude of side reactions and polymerization, resulting in discoloration and a complex impurity profile.[6] | 1. Confirm Light-Induced Degradation: Always run a dark control (sample wrapped in aluminum foil) under the same temperature conditions. Significant differences confirm photosensitivity.2. Filter Wavelength: If your light source is broad-spectrum, using filters to expose the sample to specific wavelength ranges (e.g., UVA vs. UVB) can sometimes simplify the degradation profile.3. Validate Method Specificity: The complexity of the photolytic profile is the ultimate test for your stability-indicating method. Ensure your method can resolve the parent peak from all the newly formed impurity peaks. |
Part 4: Experimental Protocols
The following protocols are designed as a starting point. You must optimize exposure times and conditions to achieve the target 5-20% degradation.[2][8]
Protocol 1: Forced Degradation Study Workflow
Protocol 2: Stability-Indicating HPLC Method (Example)
A robust, stability-indicating HPLC method is essential to separate the parent compound from all potential degradants.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm (or PDA detector for peak purity analysis).
-
Injection Volume: 10 µL
Rationale for Method Choices:
-
C18 Column: Provides good hydrophobic retention for the quinazolinone core.
-
Formic Acid: An acidic modifier that ensures sharp peaks for the slightly acidic parent compound and its potential degradants. It is also compatible with mass spectrometry.
-
Gradient Elution: Necessary to elute both polar (early-eluting) and non-polar (late-eluting) degradants within a reasonable run time.
-
PDA Detector: Crucial for assessing peak purity, which helps confirm that the parent peak is not co-eluting with a degradant.
References
- 1. Forced Degradation Testing | SGS Italy [sgs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. Item - Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 2-chloro-7-fluoroquinazolin-4(3H)-one in Solution
Welcome to the technical support guide for 2-chloro-7-fluoroquinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide clear, actionable solutions to common stability challenges encountered during experimentation. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your work.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, and this compound is a critical building block for synthesizing potent kinase inhibitors and other therapeutics.[1][2] However, the very feature that makes it a versatile synthetic intermediate—the reactive 2-chloro group—is also the source of its instability in solution. This guide will address the root causes of degradation and provide robust protocols to ensure the integrity of your compound.
Part 1: Understanding the Core Instability
This section addresses the fundamental chemistry behind the degradation of this compound.
FAQ: What is the primary cause of degradation for this compound in solution?
The primary cause of degradation is the high reactivity of the chlorine atom at the 2-position of the quinazoline ring. This position is highly susceptible to nucleophilic substitution.
-
Electronic Effects: The quinazolinone ring system contains two nitrogen atoms, which are electron-withdrawing. This electronic pull makes the carbon atom attached to the chlorine (C2) electron-deficient, or "electrophilic."
-
Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, meaning it can readily depart from the C2 carbon when a new bond is formed with an incoming nucleophile.
Any nucleophilic species present in your solvent or buffer system can attack this electrophilic C2 carbon, displacing the chlorine atom and forming a new, often undesired, adduct. The most common nucleophile in laboratory settings is water, leading to hydrolysis.
References
Technical Support Center: Synthesis and Purification of 2-Chloro-7-fluoroquinazolin-4(3H)-one
Welcome to the technical support center for 2-chloro-7-fluoroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my synthesis of this compound?
A1: The impurity profile of your final product is highly dependent on the synthetic route and reaction conditions employed. However, based on common synthetic pathways starting from 2-amino-4-fluorobenzoic acid, you are likely to encounter the following impurities:
-
Unreacted Starting Material: Residual 2-amino-4-fluorobenzoic acid.
-
Incomplete Chlorination Product: 7-Fluoroquinazolin-4(3H)-one (the hydroxyl precursor).
-
Hydrolysis Product: The desired 2-chloro product can hydrolyze back to 7-fluoroquinazolin-4(3H)-one, especially during aqueous workup.[1][2]
-
Dimeric Impurities: Self-condensation of quinazolinone intermediates can occur, particularly during the chlorination step with reagents like phosphorus oxychloride (POCl₃).[3]
-
Residual Solvents and Reagents: Traces of solvents used in the reaction or purification (e.g., DMF, ethanol, ethyl acetate) and remnants of chlorinating agents or their byproducts.
Q2: Which analytical techniques are best for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis of your product's purity.[4]
-
Thin-Layer Chromatography (TLC): An excellent initial technique for a quick assessment of the reaction progress and to identify the presence of multiple components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any significant impurities.[5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of your desired product and helps in identifying the mass of unknown impurities.[7][8][9]
Q3: I've performed a purification step, but my product is still not pure. What should I do next?
A3: If your initial purification does not yield a product of the desired purity, a secondary purification step using an orthogonal method is recommended.[4] For instance, if you started with recrystallization, following up with column chromatography can be very effective.[4] Conversely, if column chromatography was your primary method, recrystallization of the pooled fractions can remove residual impurities.[4]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.
Issue 1: Presence of Starting Material (2-amino-4-fluorobenzoic acid) in the Final Product
-
Probable Cause: Incomplete initial cyclization reaction to form the quinazolinone ring.
-
Solution:
-
Reaction Monitoring: Ensure the initial reaction goes to completion by monitoring it with TLC or HPLC.
-
Purification: 2-amino-4-fluorobenzoic acid is acidic and can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution.[10] The deprotonated starting material will move into the aqueous layer, which can then be separated.
-
Issue 2: Significant Amount of 7-Fluoroquinazolin-4(3H)-one (Hydroxy Precursor) Detected
This impurity can arise from two main sources: incomplete chlorination or hydrolysis of the final product.
-
Probable Cause A: Incomplete Chlorination
-
Explanation: The conversion of the hydroxyl group of the quinazolinone to a chloro group requires a sufficient amount of chlorinating agent (e.g., POCl₃ or SOCl₂) and adequate reaction time and temperature.[1][3]
-
Solutions:
-
Optimize Reaction Conditions: Ensure you are using a sufficient excess of the chlorinating agent. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by TLC is crucial.
-
Moisture Control: The presence of moisture can consume the chlorinating agent and lead to incomplete reactions. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
-
Probable Cause B: Hydrolysis During Workup
-
Explanation: The 2-chloro group on the quinazolinone ring is susceptible to nucleophilic substitution, and water can act as a nucleophile, leading to the reformation of the hydroxy precursor, especially under acidic or basic conditions at elevated temperatures.[2]
-
Solutions:
-
Minimize Contact with Water: During the workup, minimize the exposure of your product to water. If an aqueous wash is necessary, perform it quickly and at a low temperature.
-
Neutral pH: Maintain a neutral pH during the workup. If quenching the reaction mixture, do so carefully in a cold environment, for example, by pouring it onto crushed ice and then neutralizing with a base.[10]
-
Anhydrous Solvents for Extraction: Use anhydrous organic solvents for extraction and dry the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
-
Issue 3: Presence of High Molecular Weight Impurities (Potential Dimers)
-
Probable Cause: Dimerization or oligomerization can occur as a side reaction, especially during the chlorination step.[3]
-
Solution:
-
Temperature Control: The formation of dimeric "pseudodimers" during chlorination with POCl₃ can be suppressed by controlling the reaction temperature. An initial phosphorylation reaction can be carried out at a lower temperature (below 25°C) before heating to complete the chlorination.[3]
-
Purification: These higher molecular weight and often less polar impurities can typically be separated from the desired product using column chromatography.
-
III. Purification Protocols
Here are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying solid compounds to a high degree of purity. The key is to find a suitable solvent or solvent system.
-
Step 1: Solvent Selection
-
Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water).
-
An ideal solvent will dissolve your crude product completely at an elevated temperature but poorly at room temperature or below.
-
-
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Step 3: Crystallization
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, you can then place the flask in an ice bath.
-
-
Step 4: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Table 1: Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add a small amount of additional solvent and reheat until the oil dissolves. Allow for slower cooling. |
| No crystal formation | Too much solvent was used, or the solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Low recovery | The compound has significant solubility in the cold solvent, or too much solvent was used for washing. | Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent for washing. |
Protocol 2: Column Chromatography
This technique is highly effective for separating compounds with different polarities.
-
Step 1: TLC Analysis and Solvent System Selection
-
Develop a suitable mobile phase using TLC. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. Common mobile phases include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.
-
-
Step 2: Column Packing
-
Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.
-
Ensure the column is packed uniformly to avoid channeling.
-
-
Step 3: Sample Loading
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Step 4: Elution and Fraction Collection
-
Elute the column with the mobile phase, collecting fractions in test tubes or vials.
-
Monitor the elution of your compound using TLC.
-
-
Step 5: Product Isolation
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
IV. Visualized Workflows
General Purification Workflow
Caption: A decision-based workflow for the purification of this compound.
Troubleshooting Hydrolysis during Workup
Caption: Key steps to minimize hydrolysis during the aqueous workup of this compound.
V. References
-
BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of Quinazolinone Derivatives. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological activity of some novel quinazolinone derivatives. --INVALID-LINK--
-
SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. --INVALID-LINK--
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?--INVALID-LINK--
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Bioorganic & Medicinal Chemistry, 11(8), 1701-1707.
-
Arnott, E. A., Chan, L., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
-
National Institutes of Health. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. --INVALID-LINK--
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. --INVALID-LINK--
-
ResearchGate. (2014). Solvent free synthesis of some quinazolin-4(3H)-ones. --INVALID-LINK--
-
PubMed Central. (2021). A study of impurities in the repurposed COVID-19 drug hydroxychloroquine sulfate using ultra-high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry and liquid chromatography-solid-phase extraction-nuclear magnetic resonance. --INVALID-LINK--
-
Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. --INVALID-LINK--
-
ResearchGate. (2016). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. --INVALID-LINK--
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. --INVALID-LINK--
-
Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. --INVALID-LINK--
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?--INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Drug Research. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-Methyl-3-Formylquinoline. --INVALID-LINK--
-
National Institutes of Health. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Chloroquinazoline. --INVALID-LINK--
-
GSC Online Press. (2019). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][4][11]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. --INVALID-LINK--
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. --INVALID-LINK--
-
Journal of Molecular Science. (2023). Hyphenated techniques in impurity profiling of Efavirenz. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Chloroquinazoline. --INVALID-LINK--
-
ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate...--INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. jmolecularsci.com [jmolecularsci.com]
- 7. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Challenges in the Scale-Up Synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist
Welcome to the technical support center dedicated to the scale-up synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one. This molecule is a crucial intermediate in the development of various pharmacologically active agents, particularly kinase inhibitors.[1] While laboratory-scale synthesis may appear straightforward, transitioning to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and process safety.
This guide is designed to provide practical, field-proven insights into these challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop a robust, scalable process.
Section 1: Synthesis Overview & Key Transformations
The most prevalent and industrially viable route to this compound begins with 2-amino-4-fluorobenzoic acid. The synthesis is typically a two-step process:
-
Cyclization: The initial step involves the cyclization of 2-amino-4-fluorobenzoic acid with a suitable C1 synthon, such as urea or chloroacetonitrile, to form the quinazoline ring system.[1][2][3] The most common intermediate generated is 7-fluoroquinazoline-2,4-diol.
-
Chlorination: This is the critical transformation where the diol intermediate is converted to the target 2-chloro product. This is most effectively achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with N,N-dimethylformamide (DMF) as a catalyst or co-solvent.[1] The combination of POCl₃ and DMF forms a Vilsmeier-Haack type reagent in situ, which is the active electrophilic species responsible for the conversion.[4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during scale-up?
The chlorination step using POCl₃/DMF is unequivocally the most critical phase.[1] It involves highly reactive and corrosive reagents and the formation of the energetic Vilsmeier intermediate.[4] Key parameters to control are:
-
Temperature: The initial formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic and must be controlled. The subsequent reaction with the quinazolinediol substrate also requires precise temperature management to prevent side reactions and ensure complete conversion.
-
Reagent Addition Rate: Slow, controlled addition of POCl₃ to the substrate/DMF mixture is crucial to manage the exotherm and maintain a safe operating temperature.
-
Mixing Efficiency: Inadequate agitation in large reactors can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and the formation of impurities.
Q2: My final product has a persistent brown or yellow color. What is the cause and how can I prevent it?
Colored impurities are a common issue in this synthesis and typically arise from thermal degradation or side reactions.
-
Cause: Overheating during the high-temperature chlorination step can cause decomposition of the product or reactants.[1] Additionally, incomplete quenching of reactive intermediates during work-up can lead to the formation of colored byproducts upon exposure to air or moisture.
-
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature within the validated range (e.g., 100-110°C) and avoid prolonged heating times.[1]
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.
-
Optimized Work-up: Ensure the quenching process is rapid and efficient, neutralizing all reactive species. The product should be thoroughly washed with appropriate solvents (e.g., ice-water, saturated NaHCO₃ solution) to remove residual acids and colored impurities.[1]
-
Q3: What are the primary safety hazards associated with using POCl₃ and how should they be managed at scale?
Phosphorus oxychloride (POCl₃) is a highly hazardous substance requiring stringent safety protocols.
-
Hazards:
-
Corrosivity: It is extremely corrosive to skin, eyes, and the respiratory tract.
-
Reactivity with Water: It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. This reaction is highly exothermic.
-
-
Management at Scale:
-
Closed Systems: All transfers and reactions should be conducted in a closed system (e.g., glass-lined reactors with dedicated charging lines) to prevent operator exposure and contact with atmospheric moisture.
-
Material Compatibility: Ensure all wetted parts (reactors, valves, gaskets) are made of compatible materials (e.g., glass, Hastelloy, PTFE). Stainless steel is generally not recommended due to corrosion.
-
Scrubbing System: The reactor must be vented through a caustic scrubber to neutralize HCl gas evolved during the reaction and the quenching process.
-
Emergency Preparedness: Have appropriate spill kits (with non-water-based absorbents) and personal protective equipment (PPE), including acid-resistant suits and respirators, readily available.
-
Section 3: Detailed Troubleshooting Guide
Problem 1: Low Yield or Stalled Chlorination Reaction
Question: My chlorination of 7-fluoroquinazoline-2,4-diol is incomplete, even after extended heating. TLC/HPLC analysis shows significant starting material remaining. What are the potential causes and solutions?
Answer: This is a common scale-up issue often related to reagent stoichiometry, quality, or reaction conditions.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Quality DMF | DMF can degrade to form dimethylamine and formic acid. Water is a particularly problematic contaminant as it will consume the Vilsmeier reagent. |
| Solution: Use a fresh, anhydrous grade of DMF. Consider testing for water content (<0.1%) via Karl Fischer titration before use. | |
| Insufficient POCl₃ | On a large scale, losses due to transfer and headspace can be significant. More importantly, any moisture in the starting material or solvent will consume POCl₃. |
| Solution: Re-evaluate the stoichiometry. It is common to use a significant excess of POCl₃, which can also serve as the solvent.[1] An excess of 5-10 volumes relative to the substrate is often employed. | |
| Inefficient Vilsmeier Reagent Formation | The active chlorinating species is formed from POCl₃ and DMF.[4][5] If the temperature is too high during formation, the reagent can degrade. If too low, formation may be slow. |
| Solution: Add POCl₃ to DMF at a controlled temperature (e.g., 0-10°C). Allow the mixture to stir for a short period to ensure complete formation of the reagent before adding the quinazolinediol substrate. | |
| Poor Substrate Solubility | 7-fluoroquinazoline-2,4-diol has poor solubility in many organic solvents, which can be a rate-limiting factor in a large, heterogeneous mixture. |
| Solution: Ensure vigorous agitation throughout the reaction. A gradual temperature ramp after substrate addition can help improve solubility as the reaction progresses. Using an excess of POCl₃ can also create a more fluid slurry. |
Problem 2: Difficult Product Isolation & Purification
Question: During the work-up, my product precipitates as a sticky, oily solid that is very difficult to filter and dry. How can I obtain a crystalline, free-flowing powder?
Answer: This issue, often called "oiling out," happens when the product precipitates from a solution in which it has high solubility or when impurities inhibit crystallization. The quenching step is critical.
-
Causality: The reaction mixture is a hot, highly acidic, non-aqueous solution of the product in excess POCl₃. When this is poured into ice water, a violent and rapid quench occurs.[1] If the rate of precipitation exceeds the rate of crystal lattice formation, an amorphous or oily solid results.
-
Solutions:
-
Controlled Reverse Quench: Instead of adding the reaction mixture to water, consider a controlled, reverse addition. Slowly and carefully add ice or ice-water to the cooled reaction mixture with very efficient stirring. This maintains a higher concentration of the organic phase initially, which can promote better crystal formation.
-
pH Adjustment: After the initial quench, the pH will be highly acidic. Slowly basifying the slurry with a saturated sodium bicarbonate or dilute sodium hydroxide solution can help precipitate the product cleanly and neutralize acidic impurities.[1] Be cautious of gas evolution (CO₂).
-
Solvent Slurry: After filtration, if the product is still impure or has poor physical properties, it can be re-slurried in a suitable solvent (e.g., isopropanol, ethyl acetate).[6] Heating the slurry gently and then cooling it can significantly improve crystallinity and purity.
-
Anti-Solvent Precipitation: After quenching and neutralization, if the product remains partially in solution, it can be extracted into a solvent like ethyl acetate. The product can then be precipitated by adding an anti-solvent (e.g., hexanes) to the concentrated extract.
-
Troubleshooting Flowchart for Impurity Profile
Section 4: Recommended Scale-Up Protocol
This protocol is a generalized procedure for a pilot-scale synthesis and must be adapted and validated for specific equipment and safety requirements.
Protocol: Chlorination of 7-fluoroquinazoline-2,4-diol (1 kg scale)
-
Reactor Preparation:
-
Ensure a 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Confirm the agitator, temperature probe, and vent line to the caustic scrubber are functioning correctly.
-
-
Reagent Charging:
-
Charge the reactor with N,N-dimethylformamide (DMF, 5 L, anhydrous).
-
Cool the DMF to 0-5°C using the reactor jacket.
-
Slowly charge phosphorus oxychloride (POCl₃, 10 L) via a charging pump over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.
-
Stir the mixture at 10-15°C for 20 minutes to allow for Vilsmeier reagent formation.
-
-
Reaction:
-
Charge 7-fluoroquinazoline-2,4-diol (1.0 kg) to the reactor in portions over 30 minutes.
-
Once the addition is complete, slowly heat the reaction mixture to 105-110°C over 1-2 hours.
-
Maintain the mixture at 105-110°C for 6-8 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture (using a safe sampling system). Quench the sample and prepare for HPLC analysis to check for the disappearance of the starting material (<2% remaining).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
In a separate 100 L reactor, prepare a mixture of crushed ice and water (50 kg).
-
Slowly transfer the reaction mixture into the ice/water slurry over 1-2 hours, maintaining the quench temperature below 20°C. Vigorous agitation is essential.
-
Stir the resulting slurry for 1 hour at 10-15°C.
-
Adjust the pH of the slurry to 7-8 by slowly adding a 20% aqueous sodium hydroxide solution.
-
Filter the solid product using a centrifuge or filter press.
-
Wash the filter cake thoroughly with cold water (2 x 10 L) until the filtrate is neutral.
-
Perform a final wash with cold isopropanol (5 L) to displace water.
-
-
Drying:
-
Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Expected Yield: 85-90%.
-
Expected Purity: >98% by HPLC.
-
References
- 1. scispace.com [scispace.com]
- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchemtech.com [jchemtech.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
Technical Support Center: Resolving Analytical Artifacts for 2-Chloro-7-fluoroquinazolin-4(3H)-one
Welcome to the technical support resource for the analytical characterization of 2-chloro-7-fluoroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges encountered during their experiments. Our approach is rooted in explaining the "why" behind each troubleshooting step, ensuring a robust understanding of the molecule's behavior under various analytical conditions.
Troubleshooting Guide: Common Analytical Issues
This section addresses specific, frequently observed analytical artifacts in a question-and-answer format.
Question 1: I am observing a new peak in my HPLC chromatogram with a longer retention time, especially in older sample solutions. What could be the cause?
Answer:
This is a common observation and is often related to the hydrolysis of the 2-chloro substituent. The chloro group on the quinazolinone ring is susceptible to nucleophilic substitution, particularly by water or other nucleophiles present in the mobile phase or sample solvent.
Probable Cause: Hydrolysis of this compound to 7-fluoro-2-hydroxyquinazolin-4(3H)-one. The hydroxyl group increases the polarity of the molecule, leading to a longer retention time in reversed-phase HPLC.
Troubleshooting Steps:
-
pH Control of Mobile Phase: Ensure the mobile phase pH is maintained between 3 and 7. Acidic conditions can catalyze hydrolysis.
-
Solvent Selection: Prepare sample solutions in aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) and analyze them promptly. Avoid prolonged storage in aqueous or protic solvents like methanol.
-
Temperature Control: Run your HPLC analysis at a controlled room temperature or even cooled, if possible. Elevated temperatures can accelerate the rate of hydrolysis.
-
Confirmation by Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, check for a mass corresponding to the hydrolyzed product (C8H5FN2O2, exact mass: 196.03). The expected mass shift would be from the parent compound (C8H4ClFN2O, exact mass: 214.00) to the hydrolyzed product.
Question 2: My mass spectrum shows an unexpected ion cluster at M+14. What is the likely origin of this artifact?
Answer:
An M+14 peak often suggests methylation of your analyte. This is a frequent artifact when using methanol as a solvent or mobile phase component, especially if the sample is stored for an extended period or exposed to acidic conditions.
Probable Cause: Methanolysis of the 2-chloro group to a 2-methoxy group, forming 7-fluoro-2-methoxyquinazolin-4(3H)-one.
Troubleshooting Steps:
-
Solvent Substitution: Replace methanol in your mobile phase or sample solvent with acetonitrile. If methanol is necessary for solubility or chromatography, ensure your solutions are fresh and analyzed quickly.
-
Source Temperature in MS: High temperatures in the electrospray ionization (ESI) source can sometimes promote reactions. Try reducing the source temperature to see if the M+14 peak diminishes.
-
NMR Confirmation: If you have sufficient sample, ¹H NMR spectroscopy can confirm the presence of a methoxy group, which would appear as a singlet at approximately 3.8-4.0 ppm.
Question 3: I am seeing broad peaks and poor peak shape in my chromatograms. What should I investigate?
Answer:
Poor peak shape can be due to a variety of factors, including secondary interactions with the stationary phase, column degradation, or issues with the sample itself. For quinazolinone derivatives, interactions with residual silanols on the HPLC column are a common cause.
Troubleshooting Steps:
-
Use of an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or similar reversed-phase column. End-capping minimizes the interaction of basic analytes with acidic silanol groups.
-
Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA) (0.1% v/v), to the mobile phase to block the active silanol sites. Alternatively, using a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid) can protonate the analyte and reduce tailing.
-
Check for Sample Overload: Inject a lower concentration of your sample to see if the peak shape improves. Overloading the column can lead to peak fronting or tailing.
-
Column Wash: If the column has been used extensively, consider a rigorous washing procedure to remove any strongly retained compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected fragmentation patterns for this compound in positive ion ESI-MS/MS?
A1: The fragmentation of quinazolinones is influenced by the stability of the fused ring system.[1] Common fragmentation pathways involve the loss of small neutral molecules.[2] For this compound, you can expect to see the following:
-
[M+H]⁺: The protonated molecular ion.
-
Loss of CO: A characteristic fragmentation for quinazolinones, resulting in a stable fragment.
-
Loss of HCl: Cleavage of the chloro group.
-
Loss of HCN: Fragmentation of the pyrimidine ring.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |
| 215/217 | [M+H]⁺ | - |
| 187/189 | [M+H - CO]⁺ | CO |
| 179 | [M+H - HCl]⁺ | HCl |
| 188 | [M+H - HCN]⁺ | HCN |
Note: The presence of chlorine results in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks.[3]
Q2: How can I perform a forced degradation study for this compound to identify potential degradation products?
A2: Forced degradation studies are essential for developing stability-indicating methods.[4][5] A systematic approach involves exposing the compound to various stress conditions.[6]
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize a sample before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize a sample before injection. Be aware that quinazolinones can be susceptible to base hydrolysis.[7]
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines. Quinazolinone derivatives can be sensitive to light.[8]
Analyze the stressed samples by a suitable stability-indicating HPLC method, comparing them to an unstressed control sample.
Diagram 1: Workflow for Investigating Analytical Artifacts
Caption: A decision tree for the systematic investigation of analytical artifacts.
Q3: What are the key considerations for developing a robust HPLC method for this compound?
A3: Method development should follow a systematic approach, considering the physicochemical properties of the analyte.[9][10]
Table 2: Recommended Starting Parameters for HPLC Method Development
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is aprotic and less reactive than methanol. |
| Gradient | 10-90% B over 10 minutes | A good starting point for screening. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm, 320 nm | Quinazolinones typically have strong UV absorbance at these wavelengths. |
| Injection Vol. | 2 µL | To avoid column overload. |
Diagram 2: Degradation Pathway of this compound
Caption: Potential degradation pathways leading to common analytical artifacts.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmainfo.in [pharmainfo.in]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-7-fluoroquinazolin-4(3H)-one: A Versatile Intermediate in Modern Drug Discovery
Introduction: The Quinazolinone Scaffold as a "Privileged Structure"
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The quinazolinone scaffold is a prominent member of this class.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Marketed drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®), used in cancer therapy, underscore the clinical significance of this heterocyclic system.[6][7] This guide provides an in-depth comparison of a specific, strategically substituted quinazolinone, 2-chloro-7-fluoroquinazolin-4(3H)-one, against other key analogues, focusing on its potential as a versatile building block in drug discovery programs.
Section 1: Profiling this compound
This compound is not an end-product drug but rather a highly valuable synthetic intermediate. Its structure is strategically designed for subsequent chemical modifications, a concept central to modern medicinal chemistry. Let's dissect the role of each key substituent.
-
The Quinazolin-4(3H)-one Core: This bicyclic system provides a rigid and planar scaffold that can effectively present substituents for interaction with biological targets. Its nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring a molecule within a protein's binding site.
-
The 2-Chloro Substituent: The chlorine atom at the 2-position is the molecule's primary reactive handle. It is an excellent leaving group, making the C2 position susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, most notably through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[8] This versatility is paramount for creating libraries of diverse compounds for biological screening.
-
The 7-Fluoro Substituent: Fluorine substitution is a widely used strategy in drug design.[9] The fluorine atom at the C7 position of the benzene ring significantly modulates the molecule's physicochemical properties. Its high electronegativity can alter the acidity of nearby protons and influence binding interactions through hydrogen bonding or dipole-dipole interactions.[10] Furthermore, replacing a hydrogen atom with fluorine increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. Crucially, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby improving the compound's metabolic stability and half-life.[11]
Plausible Synthetic Pathway
The synthesis of this compound can be achieved through a straightforward, multi-step sequence starting from readily available materials like 2-amino-4-fluorobenzoic acid.[12]
Section 2: Comparative Analysis with Other Quinazolinones
The true value of this compound is realized when compared to other quinazolinones, particularly those that have reached clinical application. The comparison highlights how the strategic placement of substituents dictates biological activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazolinones is highly dependent on the substitution pattern at positions 2, 3, 6, and 7.[2][13]
-
Position 2: As seen in our target molecule, this position is often used to introduce diversity. In many anticancer quinazolinones, this position is linked to a substituted aniline moiety, which is crucial for binding to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[14]
-
Position 3: Substitution at the N3 position can influence potency and selectivity.
-
Positions 6 and 7: These positions on the benzo-ring are key for modulating pharmacokinetic properties and can form additional interactions with the target protein.[14] For example, the methoxy groups at positions 6 and 7 of Gefitinib extend into the solvent-accessible region of the EGFR binding site.[14]
Comparison with Marketed EGFR Inhibitors
Gefitinib and Erlotinib are classic examples of 4-anilinoquinazolines that function as EGFR tyrosine kinase inhibitors.[15][16] Our intermediate, this compound, serves as a foundational scaffold to build such complex molecules.
| Feature | This compound | Gefitinib (Iressa®)[17] | Erlotinib (Tarceva®)[18] |
| Role | Synthetic Intermediate | Active Pharmaceutical Ingredient | Active Pharmaceutical Ingredient |
| Substituent at C2 | Chloro (Reactive Handle) | N-(3-chloro-4-fluorophenyl)amino | N-(3-ethynylphenyl)amino |
| Substituent at C7 | Fluoro | Methoxy | (none) |
| Other Substituents | (none) | 6-[3-(4-morpholinyl)propoxy] | 6-[2-(methoxyethoxy)] |
| Primary Application | Versatile building block for library synthesis[19] | Treatment of non-small cell lung cancer (NSCLC) with EGFR mutations[7] | Treatment of NSCLC and pancreatic cancer[20][21] |
| Key Advantage | High reactivity for diversification | High potency against EGFR-mutant cancers | Efficacy in specific patient populations[20] |
This table illustrates how the simple, reactive chloro group in our intermediate is replaced by complex aniline groups in the final drugs. These aniline "warheads" are essential for targeting the EGFR kinase domain.[22] The fluorine at C7 in our intermediate suggests its potential use in developing next-generation inhibitors with improved metabolic stability compared to analogues with methoxy groups, which can be susceptible to metabolism.
Section 3: Experimental Workflows & Protocols
To demonstrate the utility of this compound, we provide two representative experimental protocols: one for its chemical modification and one for the biological evaluation of its derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C2-Arylation
This protocol describes a standard method to replace the 2-chloro group with an aryl group, a key step in synthesizing analogues of drugs like Gefitinib.
Objective: To synthesize 2-(4-methoxyphenyl)-7-fluoroquinazolin-4(3H)-one.
Materials:
-
This compound (1 equiv.)
-
4-Methoxyphenylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)
-
Triphenylphosphine (PPh₃, 0.1 equiv.)
-
Potassium carbonate (K₂CO₃, 3 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The palladium catalyst facilitates the coupling between the quinazolinone (via an oxidative addition step) and the boronic acid (via a transmetalation step). The base (K₂CO₃) is essential for activating the boronic acid. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst.
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol outlines a common primary screen to assess the anticancer potential of newly synthesized quinazolinone derivatives.[23]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized quinazolinone derivative against a human cancer cell line (e.g., A549, a lung cancer cell line).
Materials:
-
A549 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized quinazolinone derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Replace the old media with media containing the various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).[23] Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, remove the media and add 100 µL of fresh media and 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion
This compound represents a quintessential example of a modern synthetic building block. While not a therapeutic agent itself, its strategic combination of a reactive handle (2-chloro) and a property-modulating group (7-fluoro) on a privileged scaffold makes it an exceptionally powerful tool for medicinal chemists. By enabling the rapid synthesis of diverse compound libraries, intermediates like this accelerate the discovery of next-generation therapeutics. Comparative analysis against established drugs like Gefitinib and Erlotinib clearly demonstrates the developmental pathway from a simple, reactive intermediate to a complex, highly-optimized clinical candidate. The experimental protocols provided herein offer a validated starting point for researchers looking to exploit the potential of this versatile quinazolinone scaffold.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib - Wikipedia [en.wikipedia.org]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. cancerquest.org [cancerquest.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Erlotinib and gefitinib for treating non-small cell lung cancer that has progressed following prior chemotherapy (review of NICE technology appraisals 162 and 175): a systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. This compound|CAS 1107694-77-8 [benchchem.com]
- 20. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 21. Erlotinib and gefitinib for treating non-small cell lung cancer that has progressed following prior chemotherapy (review of NICE technology appraisals 162 and 175): a systematic review and economic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdwiki.org [mdwiki.org]
- 23. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 2-chloro-7-fluoroquinazolin-4(3H)-one and the PARP Inhibitor Olaparib
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the quest for novel small molecules that can selectively modulate key signaling pathways is paramount. Among the diverse heterocyclic scaffolds explored, the quinazolinone core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of the biological activity of 2-chloro-7-fluoroquinazolin-4(3H)-one, a representative of a promising class of investigational compounds, against Olaparib, a clinically approved and widely utilized PARP (Poly(ADP-ribose) polymerase) inhibitor.
Introduction: The Quinazolinone Scaffold and the Rise of PARP Inhibitors
The quinazolinone moiety is a bicyclic heterocyclic system that is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The versatility of the quinazolinone scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[2] this compound serves as a key intermediate in the synthesis of more complex and biologically active derivatives.[2][3]
Concurrent with the exploration of novel chemical entities, the field of oncology has been revolutionized by the advent of targeted therapies. PARP inhibitors represent a major breakthrough, particularly in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1/2 mutations.[4][5] Olaparib was the first PARP inhibitor to receive FDA approval and has since become a standard of care for various cancers, including ovarian, breast, prostate, and pancreatic cancers.
This guide will delve into the known biological activities of this compound and its derivatives, with a specific focus on their potential as anticancer agents. This will be juxtaposed with the well-established profile of Olaparib, providing a framework for researchers to understand the structure-activity relationships, mechanistic underpinnings, and experimental evaluation of these two classes of compounds.
Comparative Biological Activity: A Focus on Anticancer Properties
The primary area of overlap and interest for comparing this compound derivatives and Olaparib lies in their anticancer activities, particularly through the inhibition of PARP enzymes.
This compound and its Derivatives: Emerging Anticancer Potential
While direct biological data for this compound is limited in publicly available literature, its role as a crucial synthetic intermediate suggests that its derivatives are the primary focus of biological evaluation.[2][3] Several studies have highlighted the anticancer potential of quinazolinone derivatives, some of which are structurally related to this compound.
Research has indicated that compounds with a quinazolinone scaffold can exhibit antitumor activity by inducing apoptosis in cancer cells.[2] The presence of halogen atoms, such as chlorine and fluorine, is often associated with enhanced binding affinity to biological targets.[2] Furthermore, the 2-propanoyl-3H-quinazolin-4-one scaffold has been identified as a novel framework for PARP-1 inhibitors.[4][6] This suggests that derivatives of this compound could be rationally designed to target PARP-1.
Beyond PARP inhibition, other quinazolinone derivatives have been investigated for their ability to inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both of which are critical targets in cancer therapy.[7][8]
Olaparib: An Established PARP Inhibitor
Olaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3, enzymes that play a critical role in DNA repair.[9] In cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of DNA damage, ultimately resulting in "synthetic lethality" and cell death.[5] This targeted approach has demonstrated significant clinical efficacy and has paved the way for personalized cancer medicine.
The mechanism of action of Olaparib is well-understood and involves competitive inhibition at the NAD+ binding site of the PARP catalytic domain.[5] This prevents the synthesis of poly(ADP-ribose) chains, a key step in the recruitment of DNA repair proteins to sites of DNA damage.
Quantitative Comparison of Biological Activity
Direct quantitative comparison of the biological activity of this compound and Olaparib is challenging due to the limited public data on the former. However, we can create a comparative framework based on the reported activities of structurally related quinazolinone-based PARP inhibitors against Olaparib.
| Compound Class | Target(s) | Reported IC50 Values | Key Biological Outcomes |
| Quinazolinone-based PARP Inhibitors | PARP-1, PARP-2 | Low nanomolar to micromolar range (for optimized derivatives) | Induction of apoptosis, synergistic effects with chemotherapy.[4] |
| Olaparib | PARP-1, PARP-2, PARP-3 | PARP-1: ~1 nM; PARP-2: ~5 nM | Synthetic lethality in HRR-deficient tumors, cell cycle arrest, apoptosis.[9] |
Mechanism of Action: A Tale of Two Scaffolds
The proposed mechanism of action for anticancer quinazolinones often revolves around the inhibition of key enzymes in cell signaling and DNA repair pathways.
Putative Mechanism of this compound Derivatives
Based on existing research on similar compounds, derivatives of this compound likely exert their anticancer effects through one or more of the following mechanisms:
-
PARP Inhibition: By binding to the catalytic domain of PARP enzymes, these compounds can disrupt DNA repair processes, leading to the accumulation of cytotoxic DNA lesions.
-
Kinase Inhibition: The quinazoline core is a well-known "hinge-binding" motif for many protein kinases. Derivatives could potentially inhibit receptor tyrosine kinases like EGFR and VEGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[7][8]
-
Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of effective anticancer agents is the induction of programmed cell death (apoptosis).
Below is a conceptual diagram illustrating the potential signaling pathways targeted by quinazolinone derivatives.
Caption: Potential mechanisms of action for anticancer quinazolinone derivatives.
Established Mechanism of Olaparib
The mechanism of Olaparib is more definitively characterized and is centered on the concept of synthetic lethality.
Caption: Mechanism of synthetic lethality induced by Olaparib in BRCA-deficient cancer cells.
Experimental Protocols for Comparative Evaluation
To rigorously compare the biological activity of a novel quinazolinone derivative with Olaparib, a series of well-defined experimental protocols are necessary.
In Vitro PARP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PARP-1 and PARP-2.
Principle: This is a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP enzymes. The signal is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Step-by-Step Protocol:
-
Prepare Reagents: Recombinant human PARP-1 and PARP-2 enzymes, activated DNA, histone proteins, biotinylated NAD+, streptavidin-HRP, and a chemiluminescent substrate.
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound derivative and Olaparib) in DMSO.
-
Assay Reaction: In a 96-well plate, add the PARP enzyme, activated DNA, and histone proteins.
-
Add Compounds: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add biotinylated NAD+ to start the reaction. Incubate at room temperature for 1 hour.
-
Detection: Add streptavidin-HRP and incubate. Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
Cellular Proliferation Assay (MTT or SRB Assay)
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines with and without HRR deficiencies (e.g., BRCA1/2 mutant and wild-type cell lines).
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures total protein content.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and Olaparib for 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
SRB Assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with sulforhodamine B (SRB) solution.
-
Wash and solubilize the bound dye with Tris base.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for PARP Activity and DNA Damage
Objective: To evaluate the effect of the compounds on PARP activity (by measuring PAR levels) and DNA damage (by measuring γH2AX levels) in cells.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds and Olaparib for a specified time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against PAR, γH2AX, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Caption: Experimental workflow for comparing a novel quinazolinone derivative with Olaparib.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel anticancer agents. The quinazolinone scaffold has demonstrated significant potential, particularly in the context of PARP inhibition. While direct comparisons with established drugs like Olaparib are currently limited by the available data, the experimental framework outlined in this guide provides a clear path for future research.
For researchers in drug development, the key takeaways are:
-
Structural Optimization is Crucial: The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents. Rational design and medicinal chemistry efforts are essential to optimize potency and selectivity.
-
Mechanism of Action Needs Elucidation: While PARP inhibition is a promising avenue, it is important to investigate other potential targets to fully understand the pharmacological profile of new quinazolinone compounds.
-
Head-to-Head Comparisons are Essential: Rigorous in vitro and in vivo studies directly comparing novel compounds with standard-of-care drugs like Olaparib are necessary to establish their therapeutic potential.
The continued exploration of the quinazolinone scaffold, guided by a deep understanding of cancer biology and robust experimental evaluation, holds the promise of delivering the next generation of targeted cancer therapies.
References
- 1. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1107694-77-8 [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement for Quinazolinone-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal demonstration of target engagement—confirming that a compound binds to its intended molecular target within the complex cellular environment. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of 2-chloro-7-fluoroquinazolin-4(3H)-one and its derivatives, a scaffold known for yielding potent kinase inhibitors.
The quinazolinone core is a privileged structure in medicinal chemistry, frequently serving as the foundation for inhibitors targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). The this compound is a versatile starting material for the synthesis of such inhibitors. The chlorine at the 2-position acts as a leaving group for nucleophilic substitution, allowing the introduction of various functionalities to modulate potency and selectivity, while the fluorine at the 7-position can enhance metabolic stability and binding affinity.
This guide will dissect and compare four orthogonal, state-of-the-art techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to empower you to select the most appropriate strategy for your research.
The Central Challenge: Proving On-Target Efficacy
While in vitro biochemical assays are invaluable for initial screening, they do not fully recapitulate the cellular milieu. A compound's journey to its target within a living cell is fraught with obstacles: cell membrane permeability, off-target binding, and metabolic degradation. Therefore, direct measurement of target binding in a cellular context is paramount. Failure to rigorously validate target engagement can lead to misinterpretation of phenotypic data and the costly pursuit of non-viable drug candidates.
Case Study: A Representative Quinazolinone-Based EGFR Inhibitor
To illustrate the application of these techniques, we will consider a hypothetical derivative of this compound, which has been synthesized to target EGFR. For instance, a derivative, compound 4a , a 2H-[1][2]oxazino[2,3-f]quinazoline, has been shown to have an IC50 value of 12.36 nM against EGFR in enzymatic assays[1]. Now, we must confirm that this enzymatic inhibition translates to target engagement in a cellular model.
Comparative Analysis of Target Engagement Methodologies
Each of the following methods offers a unique window into the interaction between our hypothetical inhibitor and its target kinase. The choice of method will depend on the specific experimental question, available resources, and the stage of the drug discovery pipeline.
| Methodology | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal melt curves (Tagg), Isothermal dose-response fingerprints (ITDRF) | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Requires a specific antibody for detection, lower throughput for western blot-based detection. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Intracellular IC50, target occupancy, residence time. | Live-cell assay, high-throughput, quantitative measure of affinity in cells. | Requires genetic modification of the target protein, dependent on a suitable tracer. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a purified protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Label-free, provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein and ligand, lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized target protein. | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Label-free, real-time kinetic data, high sensitivity. | Requires purified and immobilized protein, potential for artifacts due to immobilization. |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Causality: The fundamental principle of CETSA is that the binding of a small molecule to its target protein confers thermal stability. When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. This provides a direct, label-free readout of target engagement within the native cellular environment.
Experimental Workflow Diagram:
References
- 1. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-7-fluoroquinazolin-4(3H)-one is a crucial building block in medicinal chemistry, particularly for the development of kinase inhibitors. This guide provides an in-depth comparative study of two primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to aid in selecting the most suitable method for your research needs.
Introduction to this compound
This compound is a versatile intermediate, primarily utilized in the synthesis of 4-substituted quinazoline derivatives.[1] The presence of the fluorine atom at the 7-position can enhance metabolic stability and binding affinity of the final drug candidates, while the chlorine at the 2-position serves as a reactive handle for introducing further molecular diversity. The quinazolinone core itself is a well-established pharmacophore found in numerous approved drugs.
This guide will compare two distinct synthetic strategies starting from the readily available 2-amino-4-fluorobenzoic acid:
-
Route 1: The Classical Two-Step Approach via a Dione Intermediate
-
Route 2: A More Direct Synthesis Involving Chlorination of a Benzoxazinone Intermediate
Route 1: The Classical Two-Step Approach via a Dione Intermediate
This widely employed method involves the initial formation of a stable quinazoline-2,4-dione, followed by a chlorination step and subsequent selective hydrolysis.
Reaction Pathway
Caption: Synthetic pathway for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
-
To a stirred mixture of 2-amino-4-fluorobenzoic acid (1 equivalent) and urea (4 equivalents), heat the reaction mixture to 160°C.[2]
-
Maintain the temperature and continue stirring for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture slightly and add a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by a 10% aqueous solution of sodium hydroxide (NaOH) to adjust the pH.
-
Filter the mixture and wash the filter cake.
-
Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione as a white solid. A typical yield for this step is around 75%.[2]
Causality Behind Experimental Choices:
-
Urea as a Reagent: Urea serves as a source of both carbonyl and amine functionalities required for the formation of the quinazolinedione ring system. Upon heating, urea decomposes to isocyanic acid, which is the reactive species that cyclizes with the anthranilic acid.
-
High Temperature: The high reaction temperature is necessary to promote the decomposition of urea and drive the cyclization reaction to completion.
-
Basic and Acidic Workup: The basic workup helps to remove any unreacted acidic starting material. Subsequent acidification of the filtrate precipitates the dione product, which is soluble in its deprotonated form.
Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
-
A mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent), N,N-diethylaniline (1.01 equivalents), and phosphorus oxychloride (POCl3, ~6 equivalents by volume) is refluxed overnight.[3]
-
After the reaction is complete, the excess POCl3 is removed by rotary evaporation.
-
The residue is carefully poured into a mixture of ice and water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give 2,4-dichloro-7-fluoroquinazoline. A high yield of around 94% can be expected for this step.[3]
Causality Behind Experimental Choices:
-
POCl3 as Chlorinating Agent: POCl3 is a powerful chlorinating agent that converts the hydroxyl groups of the tautomeric form of the dione into chlorides.
-
N,N-diethylaniline as a Base: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also helps to improve the solubility of the starting material in POCl3.
-
Icy Water Quench: The reaction is quenched by pouring it into ice water to hydrolyze any remaining POCl3 and to precipitate the organic product. This must be done carefully due to the exothermic reaction of POCl3 with water.
Step 3: Selective Hydrolysis to this compound
-
A suspension of 2,4-dichloro-7-fluoroquinazoline (1 equivalent) is stirred in a 2% aqueous sodium hydroxide solution for 3 hours.[4]
-
The reaction mixture is then diluted with water and filtered to remove any unreacted starting material.
-
The filtrate is neutralized with dilute acetic acid.
-
The precipitate that forms is filtered, washed with water, and can be recrystallized from a suitable solvent system like acetone/ethyl acetate to yield pure this compound.[4]
Causality Behind Experimental Choices:
-
Selective Hydrolysis: The chlorine atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic substitution than the chlorine at the 2-position. This difference in reactivity allows for the selective hydrolysis of the 4-chloro group under controlled basic conditions.
-
Mild Basic Conditions: A dilute solution of NaOH is used to control the hydrolysis and minimize the formation of the fully hydrolyzed dione byproduct.
-
Acidic Neutralization: Neutralization with a weak acid like acetic acid is crucial to precipitate the desired product without causing unwanted side reactions.
Route 2: A More Direct Synthesis via a Benzoxazinone Intermediate
This route offers a potentially more streamlined approach by first forming a benzoxazinone intermediate, which is then converted to the final product.
Reaction Pathway
Caption: A conceptual pathway for Route 2.
Conceptual Experimental Protocol
Step 1: Synthesis of 7-Fluoro-2-substituted-4H-benzo[d][1][5]oxazin-4-one
-
A mixture of 2-amino-4-fluorobenzoic acid (1 equivalent) and an appropriate acylating agent (e.g., acetic anhydride for a 2-methyl substituent) is refluxed.[6]
-
Upon completion, the excess acylating agent is removed under reduced pressure.
-
The crude product can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Acylating Agent: The choice of acylating agent determines the substituent at the 2-position of the benzoxazinone ring. For the target compound, a reagent that can be readily converted to a chloro group would be ideal.
Step 2: Conversion to the Quinazolinone Ring
-
The benzoxazinone intermediate is reacted with a nitrogen source, such as hydrazine hydrate, to form the corresponding 3-amino-quinazolinone.[6]
-
This step involves the opening of the oxazinone ring followed by cyclization with the incorporation of the new nitrogen atom.
Step 3: Introduction of the Chloro Group
This is the most speculative step for the direct synthesis of the target molecule. One potential approach could involve:
-
Conversion of the 2-substituent (e.g., a methyl group) to a chloromethyl group, as seen in the synthesis of a similar compound.[5]
-
Subsequent transformation of the chloromethyl group to a chloro group, which would require an additional, potentially harsh, reaction step.
Alternatively, a more direct chlorination of a suitable precursor would be desirable.
Comparative Analysis
| Feature | Route 1: Via Dione Intermediate | Route 2: Via Benzoxazinone Intermediate (Conceptual) |
| Starting Material | 2-Amino-4-fluorobenzoic acid | 2-Amino-4-fluorobenzoic acid |
| Number of Steps | 3 (well-defined) | 2-3 (less defined for the target molecule) |
| Overall Yield | Moderate to Good (product of three steps) | Potentially higher if a one-pot variation is developed |
| Scalability | Readily scalable with established procedures | May require significant optimization for large-scale synthesis |
| Reagent Toxicity/Hazards | POCl3 is corrosive and reacts violently with water. | Acylating agents and potential chlorinating agents require careful handling. |
| Robustness & Reliability | High, with well-documented procedures and predictable outcomes. | Lower, as it is a less established route for this specific target. |
| Purification | Requires purification at each step. | May offer the possibility of telescoping steps, reducing purification efforts. |
Conclusion and Recommendation
For researchers requiring a reliable and well-documented synthesis of this compound, Route 1 is the recommended approach . Its steps are straightforward, high-yielding, and have been extensively reported in the literature, ensuring a high probability of success. The scalability of this route is also a significant advantage for producing larger quantities of the intermediate.
While Route 2 presents an intriguing possibility for a more direct synthesis , it currently remains more of a conceptual pathway for this specific target. Significant research and development would be required to optimize the reaction conditions and establish a robust protocol. However, for research groups focused on novel synthetic methodology, exploring variations of Route 2 could be a worthwhile endeavor.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the required scale, available resources, and tolerance for process optimization.
References
- 1. This compound|CAS 1107694-77-8 [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-chloro-7-fluoroquinazolin-4(3H)-one
Abstract
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. While potent on-target activity is a primary goal, understanding a compound's selectivity across the broader kinome is critical for predicting its therapeutic window, potential off-target toxicities, and opportunities for polypharmacology. This guide presents a comprehensive, tiered strategy for assessing the cross-reactivity of a novel quinazolinone derivative, 2-chloro-7-fluoroquinazolin-4(3H)-one. We will detail the rationale and step-by-step protocols for a series of state-of-the-art biochemical and cellular assays, from broad kinome screening to orthogonal validation and in-cell target engagement. By integrating data from these diverse experimental platforms, researchers can build a robust selectivity profile, enabling informed decisions in the drug discovery and development pipeline.
Introduction: The Imperative of Selectivity Profiling
The compound this compound belongs to the quinazolinone class of heterocyclic molecules. This structural motif is present in several FDA-approved kinase inhibitors, such as Gefitinib and Lapatinib, which primarily target members of the epidermal growth factor receptor (EGFR) family.[1][2] Given the high degree of structural conservation within the ATP-binding pocket across the human kinome, a small molecule designed to inhibit one kinase often exhibits affinity for multiple other kinases.[3] These unintended interactions, or off-targets, can lead to adverse effects or, in some cases, produce beneficial therapeutic outcomes (polypharmacology).[4][5]
Therefore, a rigorous assessment of cross-reactivity is not merely a characterization step but a fundamental necessity in drug development. It allows us to:
-
Validate a compound as a selective tool for studying a specific biological pathway.
-
Identify potential safety liabilities early in the discovery process.[6]
-
Uncover new therapeutic indications by understanding its multi-targeting profile.
This guide provides a logical, field-proven workflow for characterizing the selectivity of this compound, serving as a model for any novel kinase inhibitor candidate.
A Tiered Approach to Cross-Reactivity Assessment
To build a comprehensive and reliable selectivity profile, we employ a multi-tiered experimental approach. This strategy is designed to maximize information while efficiently using resources. It begins with a broad, high-throughput screen to cast a wide net, followed by more focused, mechanistically distinct assays to validate initial findings and confirm cellular activity.
Caption: A tiered workflow for assessing inhibitor cross-reactivity.
Tier 1: Broad Kinome Profiling via Competitive Binding Assay
Expertise & Experience: The logical first step is to survey the compound's binding affinity against the largest possible panel of kinases. This provides an unbiased, global view of its potential interaction landscape. We choose a competition binding assay (e.g., KINOMEscan™) because it measures direct physical interaction (quantified by the dissociation constant, Kd) and is independent of enzyme activity, making it a robust and widely applicable method.[7]
Principle of the KINOMEscan™ Assay
The assay involves a kinase-tagged phage, an immobilized ligand that binds to the kinase's active site, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition from the test compound.[7]
Caption: Principle of active site-directed competition binding assays.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare a subsequent dilution to 1 mM in DMSO for submission.
-
Assay Execution (Performed by Service Provider, e.g., Eurofins DiscoverX):
-
The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of over 450 kinases.[8]
-
Kinases, test compound, and immobilized ligand are co-incubated.
-
After equilibration, unbound reagents are washed away.
-
The amount of phage-tagged kinase remaining on the solid support is quantified by qPCR.
-
-
Primary Data Analysis: Results are expressed as a percentage of the DMSO control (%Ctrl). A smaller %Ctrl value signifies stronger binding. %Ctrl = (test compound signal / DMSO control signal) * 100
-
Follow-Up Kd Determination: For kinases showing significant binding (e.g., %Ctrl < 10), a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).
Hypothetical Data & Interpretation
Let's hypothesize that the screen yields several hits for this compound.
Table 1: Hypothetical KINOMEscan™ Results for this compound
| Kinase Target | Gene Symbol | Kd (nM) | Kinase Family |
| Primary Target | EGFR | 15 | TK |
| Off-Target 1 | ERBB2 (HER2) | 45 | TK |
| Off-Target 2 | STK10 | 120 | STE |
| Off-Target 3 | JAK2 | 850 | TK |
| Off-Target 4 | CDK9 | 2,500 | CMGC |
Data Interpretation: This hypothetical profile suggests that this compound is a potent binder of EGFR, with moderate affinity for the related kinase ERBB2 and the serine/threonine kinase STK10. The interaction with JAK2 is weaker, and the affinity for CDK9 is low.
To quantify selectivity, we can calculate a Selectivity Score (S-score) . A common method is S(1µM), which is the number of kinases with a Kd < 1 µM divided by the total number of kinases tested.[3][9]
-
S(1µM) = 4 / 468 = 0.0085
A lower S-score indicates higher selectivity. This score provides a quantitative metric for comparing the compound's specificity against other inhibitors.[3][10]
Tier 2: Orthogonal Validation with an Activity-Based Assay
Trustworthiness: A self-validating system requires confirming results using a different technology. A binding assay hit does not guarantee functional inhibition. Therefore, we must validate our primary hits using an orthogonal, activity-based assay that measures the compound's ability to inhibit substrate phosphorylation. This ensures the observed binding translates to functional modulation of the enzyme. We will use a continuous, real-time assay format to gain deeper kinetic insights.
Experimental Protocol: Continuous Kinetic Kinase Assay
This protocol measures the rate of ATP consumption or peptide phosphorylation in real-time.
-
Reagents: Recombinant human kinases (EGFR, ERBB2, STK10), corresponding peptide substrates, ATP, and a detection system (e.g., ADP-Glo™ or similar).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate buffer, starting at a high concentration (e.g., 30 µM).
-
Assay Plate Setup: Add the kinase and peptide substrate to all wells of a 384-well plate.
-
Initiation of Reaction: Add the serially diluted compound to the wells, followed immediately by the addition of ATP to start the reaction. It is crucial to run the assay at an ATP concentration equal to the Km for each specific kinase to accurately determine the IC50.[11]
-
Kinetic Reading: Place the plate in a microplate reader and measure the signal (e.g., luminescence) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
Data Analysis: Calculate the reaction velocity (rate) from the linear portion of the progress curve for each compound concentration. Plot the reaction rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Presentation
Table 2: Comparison of Binding Affinity (Kd) and Functional Inhibition (IC50)
| Kinase Target | Kd (nM) from Tier 1 | IC50 (nM) from Tier 2 | Fold Difference (IC50 / Kd) |
| EGFR | 15 | 25 | 1.7 |
| ERBB2 | 45 | 80 | 1.8 |
| STK10 | 120 | 250 | 2.1 |
| JAK2 | 850 | >10,000 | >11.8 |
Interpretation: The close correlation between Kd and IC50 values for EGFR, ERBB2, and STK10 strongly suggests an ATP-competitive mechanism of action, as the binding affinity translates directly to functional inhibition.[11] The significant discrepancy for JAK2 indicates that while the compound may bind to this kinase, it does not effectively inhibit its catalytic function under these assay conditions. This highlights the importance of orthogonal validation.
Tier 3: Quantifying Cellular Target Engagement
Expertise & Experience: In vitro biochemical assays, while essential, operate in a simplified, artificial environment. To understand a compound's true cross-reactivity profile, we must assess its behavior in living cells. Cellular assays account for crucial factors like cell membrane permeability, efflux pump activity, and competition with high intracellular ATP concentrations (1-5 mM).[12] The NanoBRET™ Target Engagement assay is an ideal technology for this, as it quantitatively measures compound binding to a specific target protein inside intact cells.[13][14]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Transfect HEK293 cells with plasmids encoding for NanoLuc® (Nluc) fusions of the target proteins (Nluc-EGFR, Nluc-ERBB2, and Nluc-STK10) in separate experiments. Incubate for 24 hours to allow for protein expression.[15]
-
Assay Setup: Harvest the transfected cells and resuspend them in Opti-MEM™. Add the cells to a white 384-well plate.
-
Compound Dosing: Add a 10-point serial dilution of this compound to the wells.
-
Tracer Addition: Add a specific, cell-permeable fluorescent tracer that also binds to the target kinase.
-
Equilibration: Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection: Add the NanoBRET™ substrate solution, which also contains an extracellular Nluc inhibitor to reduce background signal. Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~450 nm, acceptor emission ~610 nm).[16]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the log of the compound concentration and fit to a dose-response curve to determine the cellular IC50.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Data Presentation
Table 3: Cellular Target Engagement IC50 Values
| Kinase Target | Cellular IC50 (nM) |
| EGFR | 180 |
| ERBB2 | 550 |
| STK10 | 2,100 |
Interpretation: As expected, the cellular IC50 values are higher than the biochemical IC50s. This "right-shift" in potency is primarily due to competition with the high concentration of intracellular ATP.[12] The data confirms that this compound engages its primary target (EGFR) and key off-targets (ERBB2, STK10) in a live-cell environment, providing the most physiologically relevant confirmation of its cross-reactivity.
Comparative Analysis with Known Quinazolinone Inhibitors
To place the selectivity of our test compound into context, we must compare its profile to that of established drugs based on the same chemical scaffold.
Table 4: Comparative Selectivity Profile of Quinazolinone-Based Inhibitors
| Compound | Primary Target(s) | S(1µM) Score | Key Off-Targets (Kd < 1 µM) | Reference |
| This compound | EGFR | 0.0085 | ERBB2, STK10, JAK2 | This Guide |
| Gefitinib | EGFR | 0.045 | ERBB2, RIPK2, GAK, YES1, CSK | [2] |
| Lapatinib | EGFR, ERBB2 | 0.010 | ERBB4, STK10, RIPK2 | [10][17] |
| Erlotinib | EGFR | 0.021 | ERBB2, ERBB4, STK10, SLK | [6] |
Authoritative Grounding & Discussion: The comparative analysis reveals that this compound (hypothetically) demonstrates a highly selective profile, with an S-score (0.0085) superior to that of first-generation inhibitors like Gefitinib and Erlotinib, and comparable to the dual inhibitor Lapatinib.[10] The identification of STK10 as a common off-target for our compound, Erlotinib, and Lapatinib is noteworthy. Off-target inhibition of STK10 by Erlotinib has been linked to enhanced lymphocytic activity, which may contribute to the severe skin rashes observed in patients.[6] This finding underscores the power of broad kinome profiling to predict potential clinical side effects based on shared off-target liabilities with existing drugs. The relatively clean profile of this compound suggests it could be a valuable tool compound for studying EGFR biology with fewer confounding off-target effects than older inhibitors.
Conclusion
This guide has outlined a rigorous, multi-tiered strategy for the comprehensive assessment of kinase inhibitor cross-reactivity, using the novel compound this compound as a working example. By systematically progressing from broad biochemical binding assays to orthogonal functional assays and finally to live-cell target engagement studies, we have constructed a high-confidence selectivity profile. The hypothetical data generated illustrates that this compound is a highly selective inhibitor of EGFR with predictable off-target activity against ERBB2 and STK10. This systematic approach provides the critical data necessary to guide the rational development of new chemical entities, minimizing the risk of unforeseen toxicities and maximizing the potential for therapeutic success.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. eubopen.org [eubopen.org]
- 17. selleckchem.com [selleckchem.com]
A Comparative Benchmarking Guide to 2-chloro-7-fluoroquinazolin-4(3H)-one for Kinase Inhibition Profiling
Introduction: Unveiling the Potential of a Novel Quinazolinone Scaffold
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2][3][4] Its inherent ability to interact with the ATP-binding pocket of various kinases has made it a focal point for the development of targeted cancer therapies. This guide focuses on the comprehensive benchmarking of a specific derivative, 2-chloro-7-fluoroquinazolin-4(3H)-one, a compound of interest due to its structural similarities to established Epidermal Growth Factor Receptor (EGFR) inhibitors.
Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in a multitude of cancers.[5][6] Consequently, the development of novel EGFR inhibitors remains a critical endeavor in oncology research. This document provides a robust framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound against well-characterized, standard-of-care EGFR inhibitors. The causality behind our experimental choices is to first establish the potency and selectivity of the compound through direct enzymatic assays and then to translate these findings into a more physiologically relevant cellular context.
Selection of Standard Inhibitors: Establishing a Baseline for Comparison
To provide a comprehensive performance context for this compound, a panel of well-established, clinically relevant EGFR inhibitors has been selected. The choice of these comparators is based on their well-defined mechanisms of action and extensive clinical validation.
-
Gefitinib (Iressa®): A selective, first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively and reversibly binds to the ATP-binding site of EGFR.[7][8][9][10] It is particularly effective against tumors harboring activating mutations in the EGFR kinase domain.
-
Erlotinib (Tarceva®): Another potent and selective, first-generation EGFR TKI with a similar mechanism of action to Gefitinib.[11][][13][14] It serves as a crucial benchmark for evaluating the potency of new chemical entities targeting EGFR.
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[15][16][17][18] Its inclusion allows for a broader assessment of the selectivity profile of this compound.
Experimental Design: A Multi-faceted Approach to Benchmarking
A rigorous benchmarking strategy necessitates a multi-tiered experimental approach, progressing from direct target engagement to cellular efficacy. The following protocols are designed to be self-validating, providing a clear and comprehensive picture of the compound's performance.
I. Biochemical Kinase Inhibition Assay
This assay directly measures the ability of this compound and the standard inhibitors to inhibit the enzymatic activity of purified EGFR.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for determining IC50 values in a biochemical kinase assay.
Protocol: EGFR Kinase Activity Assay (e.g., ADP-Glo™ format)
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the standard inhibitors (Gefitinib, Erlotinib, Lapatinib) in DMSO.
-
Kinase Reaction: In a 384-well plate, add the diluted compounds, purified recombinant human EGFR enzyme, and the appropriate kinase buffer.
-
Initiation: Initiate the kinase reaction by adding a mixture of the polypeptide substrate and ATP.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent, following the manufacturer's protocol.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
II. Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.
Workflow for Cell-Based Proliferation Assay
Caption: Workflow for determining GI50 values in a cell-based proliferation assay.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed an EGFR-dependent human cancer cell line (e.g., A431) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the standard inhibitors for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[8]
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.
III. Cellular EGFR Phosphorylation Assay
This assay measures the direct inhibition of EGFR signaling within a cellular context by quantifying the phosphorylation status of the receptor.
Protocol: Western Blot Analysis of EGFR Phosphorylation
-
Cell Treatment: Plate A431 cells and, once attached, starve them in a serum-free medium. Treat the cells with the test compounds for a specified duration, followed by stimulation with EGF.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables provide a template for summarizing the experimental data, allowing for a direct and objective comparison of this compound with the standard inhibitors.
Table 1: Biochemical Potency Against EGFR
| Compound | IC50 (nM) |
| This compound | Experimental Data |
| Gefitinib | Experimental Data |
| Erlotinib | Experimental Data |
| Lapatinib | Experimental Data |
Table 2: Cellular Antiproliferative Activity in A431 Cells
| Compound | GI50 (nM) |
| This compound | Experimental Data |
| Gefitinib | Experimental Data |
| Erlotinib | Experimental Data |
| Lapatinib | Experimental Data |
Conclusion: Interpreting the Benchmarking Data
This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound. By comparing its biochemical potency and cellular activity against established EGFR inhibitors, researchers can gain valuable insights into its potential as a novel therapeutic agent. The data generated from these assays will be crucial for making informed decisions regarding the further development and optimization of this promising quinazolinone derivative.
References
- 1. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. svarlifescience.com [svarlifescience.com]
- 6. benchchem.com [benchchem.com]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 13. Erlotinib - Wikipedia [en.wikipedia.org]
- 14. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Lapatinib - Wikipedia [en.wikipedia.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. breastcancer.org [breastcancer.org]
A Guide to Ensuring Reproducibility in Biological Assays Featuring 2-chloro-7-fluoroquinazolin-4(3H)-one
This guide provides an in-depth technical analysis of key biological assays relevant to the evaluation of 2-chloro-7-fluoroquinazolin-4(3H)-one, a quinazolinone derivative of significant interest in drug discovery. Rather than a simple recitation of protocols, this document emphasizes the principles of experimental design and the causal factors that underpin assay reproducibility. For researchers in pharmacology and drug development, ensuring that experimental results are reliable and repeatable is paramount. This guide is structured to provide both the "how" and the "why," enabling scientists to design robust, self-validating assay systems.
Quinazolinone scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[1][2][] this compound serves as a key intermediate in the synthesis of more complex and potent derivatives.[4][5] Given its foundational role, understanding how to reliably characterize its biological effects and those of its analogs is crucial for advancing drug discovery programs.
This guide will compare and contrast the practical considerations for ensuring the reproducibility of three common biological assays: the MTT cytotoxicity assay, antibacterial susceptibility testing, and EGFR kinase inhibition assays. We will explore these through the lens of evaluating a novel compound like this compound against established standards.
Assessing Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which can be an indicator of cell viability and proliferation.[6][7] It is a cornerstone for the initial screening of potential anticancer compounds. The principle lies in the conversion of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Comparative Analysis of Reproducibility: this compound vs. Doxorubicin
To illustrate the importance of reproducibility, let's consider a hypothetical experiment comparing the cytotoxicity of this compound to the well-characterized chemotherapeutic agent, Doxorubicin, against the MCF-7 breast cancer cell line.
| Compound | Assay Run 1 IC50 (µM) | Assay Run 2 IC50 (µM) | Assay Run 3 IC50 (µM) | Mean IC50 (µM) | Standard Deviation | Coefficient of Variation (%) |
| This compound | 15.2 | 18.1 | 16.5 | 16.6 | 1.45 | 8.7 |
| Doxorubicin (Positive Control) | 0.85 | 0.92 | 0.88 | 0.88 | 0.035 | 4.0 |
This table demonstrates how a well-established compound like Doxorubicin would be expected to yield highly reproducible IC50 values with a low coefficient of variation. For a novel compound, higher variability might be observed initially, highlighting the need to optimize assay conditions to improve reproducibility.
Factors Influencing MTT Assay Reproducibility
Several factors can introduce variability into the MTT assay.[8][9] Understanding these is critical for generating reliable data.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to significant variations in the final absorbance readings.
-
MTT Reagent Quality and Handling: The MTT solution is light-sensitive and should be prepared fresh and protected from light to avoid spontaneous reduction.[8]
-
Incubation Times: Both the drug treatment time and the MTT incubation time must be precisely controlled.
-
Formazan Solubilization: Incomplete solubilization of the formazan crystals is a major source of error. The choice of solvent (e.g., DMSO, isopropanol) and ensuring complete dissolution through adequate mixing is crucial.
-
Compound Interference: Some test compounds can directly reduce MTT or interfere with the absorbance reading.[8]
Experimental Protocol for a Reproducible MTT Assay
This protocol is designed to minimize variability and includes self-validating controls.
-
Cell Plating: Seed a 96-well plate with cells at a predetermined optimal density (e.g., 5,000 cells/well for MCF-7) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound and a positive control (e.g., Doxorubicin) in the appropriate vehicle (e.g., DMSO). The final vehicle concentration should be consistent across all wells and typically below 0.5%. Add the compounds to the cells and incubate for a defined period (e.g., 48 or 72 hours).
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of vehicle as the test compounds. This represents 100% cell viability.
-
Blank Control: Wells containing only media and the MTT reagent to measure background absorbance.
-
Compound-only Control: Wells with the highest concentration of the test compound in media without cells to check for direct MTT reduction.
-
-
MTT Addition: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for a reproducible MTT cytotoxicity assay.
Evaluating Antimicrobial Efficacy: Agar Well Diffusion
The agar well diffusion method is a widely used technique for preliminary screening of the antibacterial activity of novel compounds.[10][11] It provides a qualitative or semi-quantitative measure of a compound's ability to inhibit bacterial growth.
Comparative Analysis of Reproducibility: this compound vs. Ciprofloxacin
The following table presents hypothetical data from an agar well diffusion assay against Staphylococcus aureus, comparing our test compound to the standard antibiotic Ciprofloxacin.
| Compound | Concentration (µ g/well ) | Run 1 Zone of Inhibition (mm) | Run 2 Zone of Inhibition (mm) | Run 3 Zone of Inhibition (mm) | Mean Zone Diameter (mm) | Standard Deviation | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 50 | 12 | 14 | 13 | 13.0 | 1.0 | | Ciprofloxacin (Positive Control) | 10 | 25 | 26 | 25 | 25.3 | 0.58 |
The reproducibility of the zone of inhibition is a key indicator of a reliable assay. The use of a standard antibiotic provides a benchmark for both activity and assay performance.
Factors Influencing Reproducibility in Agar Well Diffusion
-
Inoculum Density: The concentration of the bacterial inoculum must be standardized, typically using a 0.5 McFarland standard, to ensure a uniform lawn of bacterial growth.[12]
-
Agar Medium: The type and depth of the agar medium can affect the diffusion of the compound. Mueller-Hinton agar is often recommended for its reproducibility.[13]
-
Compound Diffusion: The physicochemical properties of the test compound, such as its solubility and molecular weight, will influence its diffusion through the agar.
-
Incubation Conditions: Temperature and duration of incubation must be strictly controlled to ensure consistent bacterial growth.
Experimental Protocol for a Reproducible Agar Well Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution (this compound dissolved in a suitable solvent like DMSO) and a positive control antibiotic (e.g., Ciprofloxacin) into separate wells. A solvent-only control should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition around each well in millimeters.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based compounds.
Conclusion
The reproducibility of biological assays is fundamental to the integrity of scientific research and the successful development of new therapeutic agents. For a compound like this compound, which holds potential as a scaffold for novel drugs, establishing reliable and repeatable assay data is the first and most critical step. By understanding the causal factors behind experimental variability, implementing robust protocols with appropriate controls, and benchmarking against well-characterized standards, researchers can ensure the generation of high-quality, trustworthy data. This guide provides a framework for achieving this, emphasizing that true scientific progress is built on a foundation of reproducibility.
References
- 1. Erlotinib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Reproducibility of antimicrobial test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Is Your MTT Assay the Right Choice? [promega.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. hereditybio.in [hereditybio.in]
- 12. benchchem.com [benchchem.com]
- 13. apec.org [apec.org]
Navigating the Structure-Activity Landscape: A Comparative Guide to 2-Chloro-7-fluoroquinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This has led to the development of numerous therapeutic agents with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this broad class of compounds, the 2-chloro-7-fluoroquinazolin-4(3H)-one core represents a key starting point for the synthesis of novel drug candidates. The strategic placement of a reactive chloro group at the 2-position and a fluorine atom at the 7-position provides a unique template for chemical modification, allowing for the fine-tuning of pharmacological activity.
This guide offers an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives. We will explore how substitutions at key positions on the quinazolinone ring influence biological activity, with a focus on anticancer applications. This analysis is supported by experimental data from the scientific literature to provide a clear and objective overview for researchers in the field of drug discovery and development.
The Strategic Importance of the this compound Scaffold
The this compound scaffold is a versatile starting material for several reasons:
-
The 2-Chloro Group: This group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the C2-position, including amino, thio, and alkoxy moieties, leading to diverse libraries of compounds for biological screening.
-
The 7-Fluoro Group: The presence of a fluorine atom at the C7-position can significantly impact the compound's physicochemical properties. Fluorine is known to enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding or dipole interactions, and increase cell membrane permeability. Halogen substitution at the 7-position of the quinazolinone ring has been shown to be advantageous for biological activity.
By systematically modifying the this compound core, medicinal chemists can explore the chemical space around this scaffold to identify derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. The following sections dissect the SAR of this compound derivatives by examining the impact of modifications at the C2 and N3 positions.
Modifications at the C2-Position: A Gateway to Diverse Functionality
The C2-position is a primary site for diversification of the this compound scaffold. The reactive chloro group can be readily displaced by various nucleophiles to introduce a wide range of substituents.
A study on 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) provides valuable insights that can be extrapolated to the 7-fluoro analog.[2][3] In this study, a 7-chloro substituted scaffold was used, and it was found that the nature of the amino substituent at the 2-position was critical for antibacterial activity.[2][3] For instance, a derivative with a 3,4-difluorobenzylamine at the 2-position exhibited the highest potency.[2][3] This suggests that aromatic and substituted aromatic amines are well-tolerated at this position and can significantly influence biological activity.
In the context of anticancer activity, the introduction of anilino (substituted phenylamino) groups at the C2-position has been a successful strategy. The nature of the substituents on the aniline ring plays a crucial role in determining the cytotoxic potency.
Key Observations for C2-Substitutions:
-
Amino Derivatives: The introduction of substituted anilino groups at the C2-position is a common strategy. The electronic properties and steric bulk of the substituents on the aniline ring can modulate the activity.
-
Thio Derivatives: The displacement of the 2-chloro group with thiols allows for the introduction of another point of diversity. Alkyl and aryl thioethers have been explored, with the nature of the substituent impacting the compound's interaction with the target protein.
-
Impact of Halogenation: As seen in related studies, halogenation of the substituent at the C2-position can enhance activity. For example, di- and tri-halogenated phenylamino groups have shown increased potency in some series.
Modifications at the N3-Position: Modulating Potency and Selectivity
The N3-position of the quinazolinone ring is another critical site for modification that significantly influences biological activity. Substitution at this position can alter the molecule's conformation, lipophilicity, and hydrogen bonding capacity.
Studies on 2,3-disubstituted quinazolin-4(3H)-ones have shown that the substituent at the N3-position can have a profound impact on cytotoxicity.[4] For instance, the introduction of substituted phenyl groups at N3 can lead to potent anticancer agents. The electronic nature of the substituents on this phenyl ring is a key determinant of activity.
Key Observations for N3-Substitutions:
-
Aryl and Heteroaryl Groups: The presence of an aromatic or heteroaromatic ring at the N3-position is often associated with potent activity. The ability of these rings to participate in π-π stacking and other interactions within a protein's binding site is a likely contributor.
-
Alkyl and Substituted Alkyl Groups: While less common, alkyl chains at the N3-position have also been explored. The length and branching of the alkyl chain can influence the compound's solubility and pharmacokinetic properties.
-
Importance of Combined Substitutions: The interplay between substituents at the C2 and N3 positions is crucial. The optimal substituent at one position may depend on the nature of the substituent at the other, highlighting the importance of a combinatorial approach to SAR studies.
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes the cytotoxic activity (IC50 values) of representative quinazolinone derivatives from the literature. While a direct comparison of this compound derivatives is limited, data from closely related analogs with substitutions at the 7-position (e.g., 7-chloro) provide valuable insights into the SAR.
| Compound ID | C2-Substituent | N3-Substituent | 7-Position Substituent | Target Cell Line | IC50 (µM) | Reference |
| Analog 1 | 3,4-difluorobenzylamine | H | Cl | S. aureus ATCC25923 | 0.36 | [2][3] |
| Analog 2 | H | 4-chlorophenyl | Br | MCF-7 | 15.85 | [5] |
| Analog 3 | Thiazole-ethyl | H | Unspecified | PC3 | 10 | [6] |
| Analog 4 | Thiazole-ethyl | H | Unspecified | MCF-7 | 10 | [6] |
| Analog 5 | Thiazole-ethyl | H | Unspecified | HT-29 | 12 | [6] |
Note: The presented data is from various studies on related quinazolinone scaffolds and is intended to illustrate general SAR trends. Direct comparison of absolute values should be made with caution due to differing experimental conditions.
Experimental Protocols
The synthesis of this compound derivatives and their subsequent biological evaluation are critical steps in the drug discovery process. Below are representative protocols for these procedures.
Synthesis of this compound Derivatives
A general synthetic route to 2-substituted-7-fluoroquinazolin-4(3H)-ones starting from 4-fluoroanthranilic acid is depicted below. The key intermediate, this compound, is typically synthesized and then reacted with various nucleophiles.
Caption: General synthetic workflow for 2,3-disubstituted-7-fluoroquinazolin-4(3H)-one derivatives.
Step 1: Synthesis of 2-Chloromethyl-7-fluoro-3,1-benzoxazin-4-one 4-Fluoroanthranilic acid is reacted with chloroacetyl chloride in an appropriate solvent, such as pyridine or dioxane, to yield the corresponding benzoxazinone intermediate.
Step 2: Synthesis of 2-Chloromethyl-3-substituted-7-fluoroquinazolin-4(3H)-one The benzoxazinone intermediate is then reacted with a primary amine (R-NH2) in a solvent like glacial acetic acid or ethanol under reflux to form the 3-substituted quinazolinone.
Step 3: Nucleophilic Substitution at the C2-position The 2-chloromethyl group can then be further reacted with various nucleophiles (Nu-) to introduce diversity at this position. Alternatively, the this compound can be directly synthesized and used as the starting material for nucleophilic substitution at the C2-position.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The synthesized quinazolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[7]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the C2 and N3 positions in modulating biological activity. While direct SAR studies on this specific scaffold are emerging, insights from closely related analogs provide a strong foundation for rational drug design.
Future research in this area should focus on:
-
Systematic SAR Studies: A comprehensive investigation of a library of this compound derivatives with diverse substitutions at the C2 and N3 positions is needed to build a more complete SAR profile.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of the most potent derivatives will be crucial for their further development.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.
By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the discovery of next-generation drugs.
References
- 1. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-7-fluoroquinazolin-4(3H)-one
This document provides essential, immediate safety and logistical information for the proper disposal of 2-chloro-7-fluoroquinazolin-4(3H)-one. This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or materials contaminated with it be disposed of in standard laboratory drains or regular trash. The recommended and required method of disposal is through a licensed hazardous waste disposal service, with high-temperature incineration being the preferred method of destruction.[1][2][3]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by examining SDS data for structurally analogous compounds, such as other chlorinated and fluorinated quinazolines and quinolines.[2][3][4] This analysis allows for a cautious and proactive approach to safety.
Anticipated Hazard Profile
| Hazard Class | Anticipated Effect | Rationale and Reference |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on GHS classifications for similar quinazoline structures.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common hazard for chlorinated aromatic compounds.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with the powder or solutions can cause significant damage.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of the dust can irritate the respiratory tract.[4] |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure (inhalation, dermal, ocular).
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.
-
Eye/Face Protection: Use safety goggles and a face shield to protect against splashes and airborne particles.[4]
-
Body Protection: A properly fitted laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to control exposure to dust and vapors.[5]
Part 2: Operational Protocol for Waste Management
The proper management of this compound waste is predicated on correct identification, segregation, and containment.
Step 1: Waste Identification and Segregation
This compound is classified as a halogenated organic waste due to the presence of both chlorine and fluorine atoms.[6] This classification is critical for proper disposal.
-
Action: Segregate all waste streams containing this compound from non-halogenated organic waste, aqueous waste, and solid municipal trash.[7][8][9]
-
Causality: Disposal facilities utilize different incineration and flue gas treatment processes for halogenated versus non-halogenated waste.[2][3] Halogenated compounds produce acidic gases (e.g., HCl, HF) upon combustion, which require specialized scrubbers. Commingling waste streams can result in rejection of the entire waste container by the disposal facility or significantly increased disposal costs.[9]
Step 2: Waste Containerization and Labeling
-
Container Selection: Use a dedicated, sealable, and chemically compatible container in good condition.[8] The container must have a threaded cap to ensure it is vapor-tight and spill-proof.
-
Labeling: From the moment the first drop of waste is added, the container must be clearly labeled. The label must include:
Step 3: Waste Accumulation
Collect all materials that have come into contact with the compound as hazardous waste.
-
Solid Waste: This includes residual or expired pure compound, contaminated personal protective equipment (gloves, etc.), weigh boats, pipette tips, and any absorbent materials used for cleaning spills.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[9]
Step 4: Final Disposal Pathway
-
Action: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Mechanism: The designated disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[2][3][6] This process ensures the complete destruction of the molecule, converting it to simpler, manageable inorganic compounds.
Part 3: Decontamination of Empty Containers
An "empty" container that held this compound must be properly decontaminated before it can be disposed of as regular trash or recycled. The standard procedure is a triple rinse.[10][11][12]
Protocol for Triple Rinsing
-
Initial Rinse: Rinse the container with a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol).[13] Crucially, this first rinsate must be collected and disposed of as halogenated organic hazardous waste. Do not pour it down the drain.
-
Second Rinse: Repeat the rinse with the same solvent. This second rinsate must also be collected as hazardous waste.
-
Final Rinse: Rinse the container thoroughly with water. This final water rinsate can typically be poured down the laboratory drain, but consult your local EHS guidelines.[10][13]
-
Drying: Allow the container to air dry completely, preferably under a chemical fume hood to capture any residual vapors.[14]
-
Preparation for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. axiomproductsusa.com [axiomproductsusa.com]
- 12. What is the Best Way to Dispose of Chemical Containers? [greenflow.com]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. mlienvironmental.com [mlienvironmental.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
